2-(4-Methyl-2-nitrophenoxy)propanohydrazide
Description
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-6-3-4-9(8(5-6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWONXNVBJHLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395664 | |
| Record name | 2-(4-methyl-2-nitrophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588678-31-3 | |
| Record name | 2-(4-Methyl-2-nitrophenoxy)propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588678-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methyl-2-nitrophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Methyl-2-nitrophenoxy)propanohydrazide synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. The synthesis is strategically designed in three core stages, commencing with the preparation of the key intermediate, 2-(4-methyl-2-nitrophenoxy)propanoic acid, via a Williamson ether synthesis. This is followed by an acid-catalyzed esterification to yield the corresponding methyl ester, which is subsequently converted to the final hydrazide product through hydrazinolysis. This document elucidates the mechanistic underpinnings of each reaction, explains the rationale behind the selection of reagents and reaction conditions, and provides detailed experimental protocols. The content is structured to offer both a high-level strategic understanding and granular, actionable guidance for laboratory execution.
Introduction
This compound and its structural analogs are of interest in medicinal chemistry and drug development due to the presence of the phenoxy-hydrazide moiety, a scaffold found in various biologically active compounds. The synthesis of this target molecule requires a multi-step approach that leverages fundamental organic reactions. This guide details a reliable three-step synthesis pathway, emphasizing safety, efficiency, and purity of the final product.
Overall Synthesis Strategy
The synthesis of this compound is most effectively approached in a linear sequence starting from commercially available 4-methyl-2-nitrophenol. The overall transformation is depicted below:
Caption: Overall three-step synthesis pathway.
This strategy is predicated on the initial formation of the ether linkage, followed by functional group manipulations of the carboxylic acid moiety to arrive at the desired hydrazide.
Step 1: Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoic acid via Williamson Ether Synthesis
The foundational step in this synthesis is the formation of the ether bond between 4-methyl-2-nitrophenol and a three-carbon electrophile. The Williamson ether synthesis is the classic and most appropriate method for this transformation.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile.[1]
Mechanistic Rationale and Experimental Design
The reaction begins with the deprotonation of the acidic phenolic proton of 4-methyl-2-nitrophenol using a suitable base to form the corresponding phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.
For the synthesis of the target propanoic acid derivative, 2-bromopropanoic acid is a suitable electrophile. The choice of a relatively non-nucleophilic base is crucial to prevent side reactions with the 2-bromopropanoic acid. A carbonate base, such as potassium carbonate, is a good choice as it is sufficiently basic to deprotonate the phenol without promoting significant side reactions.
Caption: Williamson ether synthesis workflow.
Detailed Experimental Protocol
Materials:
-
4-Methyl-2-nitrophenol
-
2-Bromopropanoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromopropanoic acid (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and water.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-methyl-2-nitrophenoxy)propanoic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity | >95% after recrystallization |
| Reaction Time | 12-18 hours |
Step 2: Synthesis of Methyl 2-(4-methyl-2-nitrophenoxy)propanoate via Fischer Esterification
With the carboxylic acid in hand, the next step is its conversion to an ester. This is a crucial intermediate step as direct conversion of a carboxylic acid to a hydrazide can be challenging. The Fischer esterification is a classic and efficient method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[3]
Mechanistic Rationale and Experimental Design
The Fischer esterification is an equilibrium process.[3] To drive the reaction towards the product, a large excess of the alcohol (methanol in this case) is typically used. The acid catalyst, commonly sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Fischer esterification workflow.
Detailed Experimental Protocol
Materials:
-
2-(4-Methyl-2-nitrophenoxy)propanoic acid
-
Methanol, anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(4-methyl-2-nitrophenoxy)propanoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(4-methyl-2-nitrophenoxy)propanoate as a crude product.
-
The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Quantitative Data
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity | >90% (crude) |
| Reaction Time | 4-6 hours |
Step 3: Synthesis of this compound via Hydrazinolysis
The final step is the conversion of the methyl ester to the target hydrazide. This is achieved through hydrazinolysis, which involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine.
Mechanistic Rationale and Experimental Design
Hydrazine (N₂H₄) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out using hydrazine hydrate in an alcoholic solvent. The reaction is generally driven to completion by the formation of the stable hydrazide product.
Caption: Hydrazinolysis workflow.
Detailed Experimental Protocol
Materials:
-
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Cold distilled water
Procedure:
-
Dissolve methyl 2-(4-methyl-2-nitrophenoxy)propanoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold distilled water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, this compound.
-
Recrystallize from ethanol if further purification is required.
Quantitative Data
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity | >95% after precipitation |
| Reaction Time | 8-12 hours |
Conclusion
The synthesis of this compound can be reliably achieved through a three-step sequence involving a Williamson ether synthesis, Fischer esterification, and hydrazinolysis. This guide provides a detailed and scientifically grounded protocol for each step, enabling researchers to confidently produce the target compound with high yield and purity. The principles and techniques described herein are fundamental to organic synthesis and can be adapted for the preparation of related analogs.
References
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Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]
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SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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PubMed. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]
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Kennesaw State University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]
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International Union of Crystallography. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (E)-Methyl 2-[(4-nitrophenyl)hydrazono]propanoate. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. Retrieved from [Link]
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PubMed. (2007). (E)-Methyl 2-[(4-nitro-phen-yl)-hydrazono]-propanoate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Retrieved from [Link]
-
Proceedings of the YSU B: Chemical and Biological Sciences. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Retrieved from [Link]
-
ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Retrieved from [Link]
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2-(4-Methyl-2-nitrophenoxy)propanohydrazide structural analysis
An In-depth Technical Guide to the Structural Analysis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a molecule belonging to the phenoxypropanohydrazide class of compounds. Its chemical formula is C10H13N3O4[1]. The core structure, featuring a substituted aromatic ring linked to a hydrazide moiety via a propoxy bridge, is of significant interest in medicinal chemistry. The hydrazide and its corresponding hydrazone derivatives are recognized as versatile scaffolds that exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties[2][3][4].
A thorough and unambiguous determination of the molecular structure of this compound is a prerequisite for understanding its chemical reactivity, structure-activity relationships (SAR), and potential as a therapeutic agent. This guide provides a comprehensive overview of the synergistic analytical techniques employed for its complete structural elucidation, moving beyond a simple listing of methods to explain the causality behind experimental choices and the logic of an integrated analytical approach.
Synthesis and Derivatization Pathway
The synthesis of this compound typically follows a two-step process. The first step involves the synthesis of the corresponding ester, methyl 2-(4-methyl-2-nitrophenoxy)propanoate, which is then reacted with hydrazine hydrate to yield the final hydrazide product[2][5]. This hydrazide serves as a crucial intermediate for creating a library of derivative compounds, most commonly Schiff bases (hydrazones), through condensation reactions with various aldehydes and ketones[2][6]. The analysis of these derivatives often provides further confirmation of the core hydrazide structure.
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- 2. derpharmachemica.com [derpharmachemica.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Nitrophenoxy Hydrazide Derivatives
An in-depth technical guide by a Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both versatility and potent biological activity is perpetual. Among the myriad of structures under investigation, hydrazone derivatives (-CO-NH-N=CH-) have consistently emerged as a privileged class of compounds.[1][2][3] Their synthetic accessibility and the tunable nature of their physicochemical properties make them ideal candidates for drug discovery programs. This guide focuses on a specific, highly promising subset: nitrophenoxy hydrazide derivatives. The incorporation of a nitrophenoxy moiety into the hydrazide framework yields compounds with a unique electronic and structural profile, leading to a broad spectrum of pharmacological effects, including notable anti-inflammatory, anticancer, and antimicrobial activities.[4][5]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized understanding of the field. We will delve into the causal mechanisms behind the observed biological activities, present validated experimental protocols for their evaluation, and offer insights grounded in extensive in-silico and in-vitro data. The objective is to equip you with the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of this remarkable class of molecules.
Core Synthesis Strategy and Characterization
The foundational step in exploring the biological landscape of nitrophenoxy hydrazide derivatives is their chemical synthesis. The most prevalent and efficient method involves the acid-catalyzed condensation of a substituted hydrazide with an appropriate aldehyde or ketone.[6][7] This reaction is valued for its reliability and the ease with which diverse derivatives can be generated by simply varying the carbonyl-containing reactant.
The choice of reactants is a critical determinant of the final compound's biological profile. The nitrophenoxy group provides a key pharmacophoric feature, while modifications on the aldehyde or ketone ring allow for the fine-tuning of properties like solubility, steric bulk, and electronic distribution, which in turn influences target binding and pharmacokinetic behavior.[8]
Experimental Protocol: General Synthesis of a Nitrophenoxy Hydrazide Derivative
This protocol describes a standard procedure for synthesizing hydrazones via condensation. The self-validating nature of this protocol lies in the clear formation of a precipitate upon successful reaction, which can be easily isolated and purified.
-
Reactant Solubilization: Dissolve the starting nitrophenoxy hydrazide (1 mmol) and the selected substituted aldehyde (1 mmol) in a suitable solvent, typically absolute ethanol (20-25 mL), within a round-bottom flask.[9]
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of a strong acid, such as glacial acetic acid or hydrochloric acid, to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazide.[7]
-
Reaction Execution: Stir the mixture at reflux for a duration of 1 to 4 hours.[7][9] Reaction progress should be monitored using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the hydrazone product.[6]
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.[6]
-
Drying and Characterization: Dry the purified product under vacuum. The structure of the synthesized compound must then be confirmed using modern spectroscopic methods, such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) to ensure its identity and purity.[10][11]
Key Biological Activities and Mechanistic Insights
Nitrophenoxy hydrazide derivatives exhibit a wide array of biological activities, making them compelling candidates for therapeutic development.[3] Below, we explore the most significant of these activities, detailing their mechanisms of action and the experimental workflows used for their validation.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of safer, more effective anti-inflammatory agents is a critical therapeutic goal.[12] Nitrophenoxy hydrazide derivatives have shown significant promise in this area, often acting through a multi-targeted mechanism that offers potential advantages over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[4][13]
Mechanism of Action: Multi-Target Enzyme Inhibition
A key advantage of certain nitrophenoxy hydrazones is their ability to dually inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[12][13] These are the two primary enzymes in the arachidonic acid metabolic cascade, which produces pro-inflammatory mediators. COX enzymes synthesize prostaglandins, while 5-LOX produces leukotrienes.[8] By blocking both pathways, these compounds can exert a broader and more potent anti-inflammatory effect. Furthermore, some derivatives have been designed to concurrently inhibit the H+/K+ ATPase proton pump, the enzyme responsible for gastric acid secretion.[13][14][15] This innovative approach aims to directly mitigate the gastrointestinal side effects commonly associated with NSAID use.[16]
Experimental Protocol: In-Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and reliable model for evaluating acute anti-inflammatory activity.
-
Animal Acclimatization: Use healthy mice or rats, acclimatized to laboratory conditions for at least one week.
-
Grouping and Administration: Divide animals into groups: a control group (vehicle), a standard drug group (e.g., Celecoxib), and test groups receiving different doses of the synthesized hydrazone derivatives. Administer the compounds orally or intraperitoneally.[12][17]
-
Induction of Inflammation: After one hour, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal to induce localized inflammation and edema.[12]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[17]
| Compound ID | Target(s) | In-Vivo Activity (% Inhibition) | Reference |
| Compound 3b¹ | COX-2/5-LOX | Superior to celecoxib after 4.5h | [12][17] |
| Derivative 3² | COX-2/5-LOX/H+/K+ ATPase | Potent multi-target inhibitor | [13][15] |
| Derivative 6² | COX-2/5-LOX/H+/K+ ATPase | Potent multi-target inhibitor | [13][15] |
| Derivative 8² | COX-2/5-LOX/H+/K+ ATPase | Potent multi-target inhibitor | [13][15] |
| ¹ 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine | |||
| ² Structures detailed in referenced articles |
Anticancer Activity
The search for novel anticancer agents with improved efficacy and selectivity remains a high priority in oncology research. Hydrazide-hydrazone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[18][19]
Mechanism of Action: Apoptosis Induction
Several studies suggest that the anticancer effects of these compounds are mediated through the induction of apoptosis, or programmed cell death. One of the most potent derivatives, compound 3h in a specific study, was found to significantly increase the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[18] Activation of this pathway leads to the systematic dismantling of the cancer cell. Some quinoline-based hydrazides have also been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[19]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture: Seed cancer cells (e.g., PC-3 for prostate, MCF-7 for breast) in a 96-well plate and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the nitrophenoxy hydrazide derivatives for a specified period (e.g., 24 or 48 hours). Include a vehicle control and a positive control (e.g., Paclitaxel).[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[18]
| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Compound 3h¹ | PC-3 (Prostate) | 1.32 | Apoptosis, Caspase-3 Activation | [18] |
| MCF-7 (Breast) | 2.99 | Apoptosis, Caspase-3 Activation | [18] | |
| HT-29 (Colon) | 1.71 | Apoptosis, Caspase-3 Activation | [18] | |
| Compound 11² | HCT-116 (Colon) | 2.5 | Cytotoxic | [20] |
| Compound 3c³ | A549 (Lung) | More potent than Cisplatin | Cytotoxic | [21] |
| ¹ Pyrrole-containing hydrazide-hydrazone | ||||
| ² 2-cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazide | ||||
| ³ 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide |
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Hydrazones have long been recognized for their antibacterial and antifungal properties.[6][9][22]
Mechanism of Action
The precise antimicrobial mechanism is not fully elucidated but is thought to involve the disruption of essential cellular processes. The azomethine group (-N=CH-) is considered crucial for their activity.[6][9] These compounds may interfere with nucleic acid and protein synthesis, ultimately inhibiting microbial growth and leading to cell death.[23]
Experimental Protocol: Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) in a Petri dish.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the synthesized compounds. Place these disks onto the surface of the inoculated agar.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. A larger zone diameter indicates greater antimicrobial activity.[23] For quantitative data, a broth microdilution assay is subsequently performed to determine the Minimum Inhibitory Concentration (MIC).[22]
In-Silico Analysis: A Predictive Framework
Modern drug discovery heavily relies on computational tools to predict the viability of new compounds before committing to costly and time-consuming laboratory synthesis and testing. In-silico studies, including molecular docking and ADMET profiling, provide invaluable insights into the potential of nitrophenoxy hydrazide derivatives.[16][24]
Molecular Docking: This technique predicts the preferred orientation of a ligand (the hydrazone derivative) when bound to a target protein. Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of an enzyme like COX-2, helping to explain the compound's inhibitory activity at a molecular level.[13]
ADMET Profiling: This analysis predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. It assesses factors like intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.[24] Furthermore, it evaluates "drug-likeness" based on established guidelines like Lipinski's Rule of Five, which helps to prioritize compounds with favorable pharmacokinetic profiles for further development.[13][14]
Conclusion and Future Perspectives
The nitrophenoxy hydrazide scaffold represents a highly versatile and pharmacologically active platform for the development of new therapeutic agents. The body of evidence strongly supports their potential as multi-targeted anti-inflammatory drugs with built-in gastroprotection, potent anticancer agents capable of inducing apoptosis, and broad-spectrum antimicrobials. The synthetic tractability of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research should focus on several key areas:
-
Lead Optimization: Systematically modifying the core structure to enhance activity against specific targets while minimizing off-target effects and toxicity.
-
Advanced In-Vivo Models: Moving beyond initial screening models to test promising candidates in more complex, chronic disease models (e.g., arthritis models for anti-inflammatory agents).
-
Mechanism Deconvolution: Employing advanced molecular and cellular biology techniques to further elucidate the precise mechanisms of action, identify novel targets, and understand potential resistance pathways.
By integrating rational design, robust experimental validation, and predictive computational analysis, the scientific community can continue to unlock the full therapeutic potential of nitrophenoxy hydrazide derivatives, paving the way for the next generation of innovative medicines.
References
- A Comprehensive Technical Guide on the Biological Activity of Nitrophenyl Hydrazide Derivatives - Benchchem. (n.d.).
- Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. (2023). PubMed Central.
- Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H+/K+ ATPase. (2022).
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A Technical Guide to Investigating the Potential Therapeutic Targets of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: The compound 2-(4-methyl-2-nitrophenoxy)propanohydrazide represents a novel chemical entity with, as yet, uncharacterized biological activity. Its structure, however, contains two well-established pharmacophoric moieties: a propanohydrazide group and a 4-methyl-2-nitrophenoxy group. The hydrazide functional group is a cornerstone of numerous therapeutic agents, known for its role in enzyme inhibition across various disease classes.[1][2] Similarly, nitroaromatic compounds are prevalent in medicine, recognized for their diverse bioactivities, including antimicrobial effects and utility as hypoxia-activated prodrugs.[3][4] This guide provides a comprehensive, technically-grounded framework for the systematic investigation of this molecule. We eschew a speculative overview in favor of a focused analysis of high-probability target classes, derived from robust chemical precedent. This document outlines the mechanistic rationale and provides detailed, field-proven experimental protocols for evaluating the compound's potential against enzymes in the inflammatory cascade, key microbial targets, and monoamine oxidases, offering a clear roadmap for its preclinical evaluation.
Introduction: A Molecule of Untapped Potential
The quest for novel therapeutic agents often begins with unique chemical structures that possess the potential for specific and potent biological interactions. This compound is one such molecule. While direct studies on this compound are absent from the current literature, a methodical deconstruction of its architecture reveals a compelling case for its investigation as a modulator of several key therapeutic targets.
Structural Dissection: The Pharmacophoric Contributions
The therapeutic potential of this molecule can be inferred from its two primary functional regions:
-
The Propanohydrazide Moiety (-CONHNH₂): This functional group is a privileged scaffold in medicinal chemistry.[5] It is isosterically similar to a peptide bond but possesses a different electronic and conformational profile. The terminal hydrazine is a potent nucleophile and can form strong coordinate bonds with metal cofactors in enzyme active sites or participate in covalent bond formation. This reactivity is the basis for the activity of numerous hydrazide-containing drugs, including the antitubercular agent isoniazid and several monoamine oxidase inhibitors used as antidepressants.[2][6]
-
The 4-Methyl-2-nitrophenoxy Moiety: The nitrophenyl group is a strong electron-withdrawing system that significantly influences the molecule's electronic properties. This moiety is found in drugs like chloramphenicol and metronidazole.[3][7] The nitro group can be crucial for receptor binding and can also serve as a bioreductive handle. Under low-oxygen (hypoxic) conditions, such as those found in solid tumors or anaerobic infections, the nitro group can be reduced by cellular reductases to form highly reactive nitro anion radicals, leading to selective cytotoxicity.[3][4]
Rationale for Target Exploration: An Evidence-Based Approach
Based on the extensive history of these pharmacophores in drug discovery, this guide will focus on three high-priority, mechanistically distinct therapeutic areas for which this compound is a promising candidate:
-
Inflammation: Inhibition of key enzymes in the arachidonic acid pathway.
-
Infectious Disease: Targeting essential bacterial or mycobacterial enzymes.
-
Neurological Disorders: Modulation of central nervous system enzymes like monoamine oxidase.
Target Class I: Enzymes of the Inflammatory Cascade (COX/LOX)
Chronic inflammation underlies a multitude of diseases. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are the principal enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively—potent mediators of inflammation.
Mechanistic Rationale: Synergistic Potential
There is strong precedent for both hydrazone derivatives (formed from hydrazides) and nitrophenyl compounds acting as anti-inflammatory agents by inhibiting COX and LOX.[8]
-
Hydrazones have been shown to inhibit the COX-2 enzyme, a key target for modern anti-inflammatory drugs.[8]
-
p-Nitrophenyl hydrazones have been specifically designed as multi-target inhibitors of both COX-2 and 5-LOX, aiming to overcome the side effects of traditional NSAIDs.[9][10]
The structure of this compound is well-suited to form a hydrazone in situ or to be derivatized into a library of hydrazones, which could then be screened for potent and selective inhibition of these enzymes.
Experimental Validation Workflow
A dual-screening approach is recommended to determine the compound's activity against both COX and LOX enzymes.
This protocol is based on a standard Cayman Chemical COX Inhibitor Screening Assay Kit (or equivalent).
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid substrate according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Assay Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the enzyme (either COX-1 or COX-2), and 10 µL of the test compound dilution (or DMSO for control).
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to initiate the reaction.
-
Develop Reaction: Incubate for 10 minutes at 37°C. Add 50 µL of saturated stannous chloride solution to stop the reaction and develop the color.
-
Read Absorbance: Measure the absorbance at 620 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
This protocol measures the inhibition of 5-LOX in stimulated human neutrophils or a suitable cell line (e.g., U937).
-
Cell Culture: Culture and differentiate U937 cells as required.
-
Compound Treatment: Pre-incubate the cells (1 x 10⁶ cells/mL) with various concentrations of the test compound for 30 minutes at 37°C.
-
Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187, 5 µM) for 15 minutes to activate 5-LOX.
-
Extraction: Stop the reaction by adding ice-cold methanol. Pellet the cells by centrifugation and collect the supernatant.
-
Quantification: Quantify the amount of 5-LOX products (e.g., LTB₄) in the supernatant using a commercially available ELISA kit.
-
Analysis: Calculate the percent inhibition of LTB₄ production at each compound concentration and determine the IC₅₀ value.
Data Presentation: Predicted Outcome
The results from these assays should be summarized to compare potency and selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Experimental | Calculated |
| Celecoxib (Control) | >10 | ~0.05 | >100 | >200 |
| Zileuton (Control) | >100 | >100 | ~1.0 | N/A |
Visualization: Inflammatory Pathway Inhibition
Caption: Potential inhibition of COX and 5-LOX pathways by the test compound.
Target Class II: Key Enzymes in Pathogen Survival
The combination of a hydrazide group, famous for its role in the anti-tuberculosis drug isoniazid, and a nitroaromatic group, a staple of antimicrobial agents, makes this compound a prime candidate for infectious disease research.[3][6]
Mechanistic Rationale: Dual-Action Antimicrobial Potential
-
Hydrazide Core: Isoniazid, a pro-drug, is activated by the mycobacterial enzyme KatG and subsequently inhibits InhA (Enoyl-ACP reductase), an enzyme critical for mycolic acid synthesis and thus, the integrity of the bacterial cell wall.[11][12] Other hydrazide derivatives have been found to inhibit Dihydrofolate Reductase (DHFR), an essential enzyme in nucleotide synthesis for both bacteria and protozoa.[11][12]
-
Nitro-moiety: The nitro group can be reduced by bacterial nitroreductases to generate cytotoxic radicals, a mechanism used by drugs like nitrofurantoin.[3]
Experimental Validation Workflow
Screening should begin with whole-cell antimicrobial assays, followed by specific enzyme inhibition assays if activity is observed.
This protocol measures the NADH-dependent reduction of a substrate by recombinant InhA.
-
Reagent Preparation: Express and purify recombinant M. tuberculosis InhA. Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), NADH, and the substrate 2-trans-dodecenoyl-CoA.
-
Compound Preparation: Prepare a dilution series of the test compound in DMSO/assay buffer.
-
Assay Setup: In a UV-transparent 96-well plate, add assay buffer, InhA enzyme, and the test compound. Incubate for 15 minutes.
-
Initiate Reaction: Add NADH to each well.
-
Monitor Reaction: Immediately add the substrate and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) for 10-20 minutes using a kinetic plate reader.
-
Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percent inhibition and calculate the IC₅₀ value.
This protocol measures the inhibition of DHFR from a target organism (e.g., E. coli).
-
Reagent Preparation: Use commercially available or purified DHFR. Prepare assay buffer, NADPH, and the substrate dihydrofolate (DHF).
-
Assay Setup: In a UV-transparent 96-well plate, add buffer, DHFR, NADPH, and the test compound. Incubate for 10 minutes.
-
Initiate and Monitor: Add DHF to start the reaction and immediately monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
-
Analysis: Calculate the rate of reaction for each well and determine the IC₅₀ value as described for the InhA assay.
Data Presentation: Predicted Outcome
| Target Organism / Enzyme | MIC (µg/mL) | InhA IC₅₀ (µM) | DHFR IC₅₀ (µM) |
| M. tuberculosis H37Rv | Experimental | Experimental | N/A |
| E. coli | Experimental | N/A | Experimental |
| Isoniazid (Control) | ~0.1 | ~1.0 (activated) | >100 |
| Trimethoprim (Control) | ~1.0 | >100 | ~0.005 |
Visualization: Antimicrobial Target Workflow
Caption: A workflow for validating antimicrobial activity and identifying the target.
Target Class III: Monoamine Oxidase (MAO) in Neurological Disorders
MAO inhibitors are a class of drugs used to treat depression and Parkinson's disease. The hydrazide and hydrazine functional groups are classic pharmacophores for irreversible MAO inhibition.
Mechanistic Rationale: The Classic Role of Hydrazides
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that metabolize neurotransmitters like serotonin, norepinephrine, and dopamine. Many early antidepressants (e.g., iproniazid, nialamide) were hydrazide derivatives that act as irreversible inhibitors of these enzymes.[2][13] The hydrazide moiety can be hydrolyzed in vivo to a reactive hydrazine, which can then form a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation.
Experimental Validation Workflow
A fluorometric assay is a sensitive method to determine the inhibition of both MAO isozymes.
This protocol is based on a standard MAO-Glo™ Assay (Promega) or equivalent.
-
Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes, the luminogenic substrate, and luciferin detection reagent.
-
Assay Setup: In a white, opaque 96-well plate, add MAO enzyme (either A or B) and the test compound at various concentrations. Incubate for 15 minutes at room temperature.
-
Initiate MAO Reaction: Add the MAO substrate to all wells to begin the reaction. Incubate for 60 minutes.
-
Develop Signal: Add the Luciferin Detection Reagent, which stops the MAO reaction and initiates a luciferase reaction that produces light in proportion to the amount of MAO product formed. Incubate for 20 minutes.
-
Read Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both MAO-A and MAO-B.
Data Presentation: Predicted Outcome
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Selectivity Index (A/B) |
| This compound | Experimental | Experimental | Calculated |
| Clorgyline (Control) | ~0.01 | ~5.0 | 0.002 |
| Selegiline (Control) | ~2.0 | ~0.02 | 100 |
Visualization: MAO Inhibition Mechanism
Caption: Postulated irreversible inhibition of MAO by the hydrazide compound.
Exploratory Avenue: Hypoxia-Activated Pro-drug Strategy for Oncology
The 2-nitrophenoxy moiety provides an opportunity for a more speculative but highly valuable therapeutic application: cancer therapy.
Mechanistic Rationale: The Nitrophenyl Group as a Hypoxic Trigger
Solid tumors often contain regions of low oxygen, or hypoxia. Hypoxic cells are notoriously resistant to radiation and conventional chemotherapy. The nitrophenyl group can be selectively reduced by nitroreductase enzymes that are highly expressed in these hypoxic environments.[4] This reduction can unmask a potent cytotoxic agent, leading to selective killing of cancer cells while sparing healthy, well-oxygenated tissues.[4]
Experimental Proof-of-Concept
A simple yet powerful experiment can test this hypothesis.
-
Cell Culture: Seed a cancer cell line (e.g., HCT116, A549) in two sets of 96-well plates.
-
Incubation Conditions: Place one set of plates in a standard normoxic incubator (21% O₂) and the other set in a hypoxic chamber (1% O₂) for 24 hours.
-
Compound Treatment: Add a dilution series of the test compound to both sets of plates.
-
Further Incubation: Return the plates to their respective normoxic or hypoxic conditions and incubate for an additional 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method like the MTT or CellTiter-Glo® assay.
-
Analysis: Calculate the IC₅₀ value for the compound under both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions (a high hypoxia cytotoxicity ratio) would strongly support the hypothesis that it acts as a hypoxia-activated prodrug.
Synthesis and Future Directions
This compound is a molecule at the intersection of several proven pharmacological scaffolds. The evidence strongly suggests that its most promising therapeutic potential lies in the areas of anti-inflammatory, antimicrobial, and neuromodulatory activity.
We recommend a tiered screening approach:
-
Primary Screening: Conduct the in vitro enzymatic assays for COX-1/2, MAO-A/B, and whole-cell antimicrobial assays.
-
Secondary Screening: If potent activity is observed in any primary screen, proceed to the corresponding cell-based assays (5-LOX, cytotoxicity under hypoxia) or secondary enzyme assays (InhA, DHFR).
-
Lead Optimization: Active compounds should be subjected to initial ADME/Tox profiling (e.g., Caco-2 permeability, microsomal stability, cytotoxicity in normal cell lines) to assess their drug-like properties.
This systematic approach, grounded in chemical precedent and validated methodologies, provides a robust pathway to unlock the therapeutic potential of this compound and its future derivatives.
References
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Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds.
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Hussain I, Ali A. Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. J Phytochemistry Biochem. 2017;1(1).
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Semantic Scholar. Synthesis and Pharmacological Profile of Hydrazide Compounds.
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Küçükgüzel I, Tatar E, Küçükgüzel SG, Rollas S, De Clercq E. Biological Activities of Hydrazone Derivatives. Molecules. 2007;12(8):1910-1939.
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Al-Harthy D, El-Faham A, Al-Kahtani A, et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022;27(11):3649.
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ChemRxiv. Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies.
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MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
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BenchChem. Application Notes: 2-Methyl-5-nitrophenol in Pharmaceutical Research.
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ChemRxiv. Structure-based discovery of multi-target directed anti-inflammatory p- nitrophenyl hydrazones; molecular docking, drug-likeness.
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MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
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Mitchell JB, Samuni A, Krishna MC, et al. Therapeutic and clinical applications of nitroxide compounds. PubMed.
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Wikipedia. 4-Nitrophenol.
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis.
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Alqahtani YS, Avunoori S, Kanimehalli VM, et al. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Pharmaceuticals (Basel). 2023;16(2):291.
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Akocak S, Lolak N, Ok S, Kufrevioglu OI, Kaya R. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Curr Comput Aided Drug Des. 2021;17(4):612-619.
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Springer. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives.
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ScienceOpen. Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase.
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MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
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Kumar S, Sharma PC. A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences. 2013;5(3):249-254.
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Al-Ostath A, Al-Assar Z, Al-Mahmoud H, et al. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Chemistry. 2022;2022:1-17.
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An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide (CAS 588678-31-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data, this document presents a proposed synthesis pathway and predicted characterization data based on established chemical principles and analysis of analogous structures. This approach is intended to provide a robust framework for researchers initiating work with this compound.
Introduction: Unveiling the Potential of a Novel Hydrazide
This compound (CAS 588678-31-3) is a unique chemical entity featuring a nitrophenoxy scaffold linked to a propanohydrazide moiety. The presence of the hydrazide functional group, a well-known pharmacophore, suggests potential applications in drug development, as hydrazides are integral to a variety of established therapeutic agents. The substituted nitrophenoxy ring further offers opportunities for diverse chemical interactions and biological targeting.
This guide will delineate a plausible synthetic route, detail the necessary analytical techniques for its characterization, and provide predicted data to aid in the identification and quality control of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 588678-31-3 | [1] |
| Molecular Formula | C₁₀H₁₃N₃O₄ | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| Appearance | Predicted: White to pale yellow solid | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | - |
| Melting Point | Not available | - |
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a two-step process starting from commercially available 4-methyl-2-nitrophenol and ethyl 2-bromopropanoate. This pathway is based on well-established reactions in organic chemistry, specifically Williamson ether synthesis followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate (Intermediate)
Principle: The initial step involves a Williamson ether synthesis. The phenolic hydroxyl group of 4-methyl-2-nitrophenol is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then displaces the bromide from ethyl 2-bromopropanoate in an SN2 reaction to form the corresponding ether.
Experimental Protocol:
-
To a solution of 4-methyl-2-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methyl-2-nitrophenoxy)propanoate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Step 2: Synthesis of this compound (Final Product)
Principle: The final step is the conversion of the synthesized ester to the desired hydrazide via hydrazinolysis. Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide.
Experimental Protocol:
-
Dissolve the purified ethyl 2-(4-methyl-2-nitrophenoxy)propanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Sources
An In-depth Technical Guide to 2-(4-Methyl-2-nitrophenoxy)propanohydrazide: Synthesis, Putative Biological Activity, and Research Perspectives
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, a novel chemical entity with significant, yet unexplored, therapeutic potential. In the absence of direct literature, this document establishes a foundational understanding by dissecting its core structural motifs: the nitrophenoxy ring, the propionyl linker, and the hydrazide functional group. Through a careful synthesis of data from analogous compounds, this guide proposes a viable synthetic pathway, explores a range of putative biological activities including antimicrobial, anti-inflammatory, and anticancer effects, and delves into the potential mechanisms of action. Structure-activity relationships are examined to provide a predictive framework for future analogue development. This whitepaper is intended to serve as a catalyst for further research, offering detailed experimental protocols and clear visualizations to guide drug development professionals in unlocking the therapeutic promise of this compound class.
Introduction: Deconstructing a Molecule of Interest
This compound represents an intriguing convergence of three key chemical functionalities known to impart significant biological activity. While this specific molecule remains uncharacterized in the current body of scientific literature, its constituent parts suggest a high probability of valuable pharmacological properties.
-
The 4-Methyl-2-nitrophenoxy Moiety: The presence of a nitro group on an aromatic ring is a well-established pharmacophore and in some cases, a toxicophore.[1][2] Nitroaromatic compounds are known to act as bioreductive prodrugs, particularly in hypoxic environments such as those found in solid tumors and certain bacterial infections.[3] The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[1] The additional methyl group may modulate lipophilicity and metabolic stability.
-
The Propanohydrazide Core: The hydrazide (-CONHNH2) and its derivatives, particularly hydrazones, are privileged structures in medicinal chemistry.[4][5][6] This functional group is a cornerstone in a vast array of compounds exhibiting a wide spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][7] The N-acylhydrazone (NAH) motif, in particular, is noted for its synthetic accessibility and favorable biological profile.[8][9]
-
The Ether Linkage: The phenoxyacetic acid scaffold and its derivatives are versatile structures found in pharmaceuticals and herbicides.[10][11] The ether bond provides stability and specific spatial orientation of the aromatic ring relative to the acylhydrazide core, which is critical for receptor binding and biological activity.
This guide will, therefore, construct a detailed profile of this compound by leveraging established knowledge of these individual components to predict its behavior and guide future experimental validation.
Proposed Synthesis and Characterization
A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Based on established methodologies for analogous phenoxypropionic acids and their subsequent conversion to hydrazides, a straightforward three-step synthesis is proposed.[12][13]
Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound and its derivatives.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate
-
To a solution of 4-methyl-2-nitrophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 2: Synthesis of this compound (Target Compound)
-
Dissolve the purified ethyl 2-(4-methyl-2-nitrophenoxy)propanoate (1 equivalent) in absolute ethanol.[12]
-
Add hydrazine hydrate (3-5 equivalents) to the solution.[12]
-
Reflux the reaction mixture for 6-10 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with diethyl ether or hexane to induce crystallization.
Step 3 (Optional): Synthesis of N'-Substituted Hydrazone Derivatives
-
Dissolve the this compound (1 equivalent) in ethanol.
-
Add the desired substituted aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction to room temperature. The hydrazone product will typically precipitate.
-
Filter the solid product, wash with cold ethanol, and recrystallize if necessary.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as C=O (amide), N-H (hydrazide), and N-O (nitro group).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Elemental Analysis: To determine the elemental composition (C, H, N).
Putative Biological Profile and Mechanism of Action
Based on the extensive bioactivity of its structural components, this compound and its hydrazone derivatives are hypothesized to possess significant antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are well-documented as potent antimicrobial agents.[4][5][14] The nitro group is also a key feature in many antimicrobial drugs, such as nitrofurantoin and metronidazole.[15]
-
Potential Mechanism: The antimicrobial action could be multifactorial. The nitro group can be reduced by bacterial nitroreductases to generate cytotoxic reactive nitrogen species that damage DNA and other macromolecules.[1] Additionally, the hydrazone moiety can chelate essential metal ions or inhibit key enzymes necessary for bacterial or fungal survival, such as DNA gyrase or glucosamine-6-phosphate synthase.[16]
Caption: Hypothesized antimicrobial mechanism of action.
Anti-inflammatory Activity
N-acylhydrazones are recognized for their significant anti-inflammatory and analgesic properties.[8][17][18]
-
Potential Mechanism: The anti-inflammatory effects of acylhydrazones are often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.[19] Some hydrazones can also modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β or inhibit nitric oxide (NO) synthesis.[9][17] The N-acylhydrazone group can mimic the bis-allylic moiety of polyunsaturated fatty acids like arachidonic acid, potentially explaining its interaction with inflammatory pathway enzymes.[20]
Anticancer Activity
The presence of a nitrophenyl group makes this compound a candidate for development as a hypoxia-activated prodrug for cancer therapy.[3] Numerous nitrophenyl-containing compounds have demonstrated anticancer activity.[21][22][23]
-
Potential Mechanism: Under the hypoxic conditions prevalent in solid tumors, nitroreductase enzymes (which are often overexpressed in cancer cells) can reduce the nitro group to cytotoxic species, leading to selective killing of cancer cells while sparing healthy, normoxic tissues.[3] Additionally, hydrazone derivatives have been shown to exert anticancer effects through various mechanisms, including inhibition of tubulin polymerization and induction of apoptosis.[23][24]
Structure-Activity Relationship (SAR) Insights
The modular nature of this compound allows for systematic modifications to optimize its biological activity.
Table 1: Key Structural Regions and Their Potential Impact on Activity
| Structural Region | Modifications | Predicted Impact on Activity | Rationale |
| Aromatic Ring | Vary position of nitro group (ortho, meta, para) | Potency and selectivity | The position of the electron-withdrawing nitro group affects the reduction potential, crucial for bioreductive activation.[3] |
| Replace methyl with other alkyl or halo groups | Lipophilicity, metabolic stability, and binding | Modifying substituents can alter cell permeability and interactions with enzyme binding pockets.[10] | |
| Propionyl Linker | Change chain length (acetyl, butyryl) | Flexibility and potency | The linker length determines the spatial relationship between the aromatic ring and the hydrazide, affecting receptor fit. |
| Introduce chirality | Stereospecific interactions | Enantiomers may exhibit different potencies and off-target effects. | |
| Hydrazide Moiety | Convert to hydrazones with various aldehydes/ketones | Broaden activity spectrum and potency | The R-groups of the resulting hydrazone (C=N-NH-CO-) are critical for activity. Aromatic and heterocyclic aldehydes are common choices.[24][25][26] |
| Cyclize into heterocycles (e.g., oxadiazoles) | Stability and novel activities | Formation of stable five-membered rings can enhance drug-like properties.[24] |
Future Research Directions
To validate the hypotheses presented in this guide, a structured research program is essential.
-
Synthesis and Characterization: The primary objective is to successfully synthesize this compound and a library of its hydrazone derivatives following the proposed protocols.
-
In Vitro Screening:
-
Antimicrobial: Screen the compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine Minimum Inhibitory Concentrations (MIC).[5]
-
Anti-inflammatory: Evaluate the inhibition of COX-1/COX-2 and 5-LOX enzymes, and measure the reduction of NO and pro-inflammatory cytokines in LPS-stimulated macrophages.[17][19]
-
Anticancer: Assess cytotoxicity against various cancer cell lines (e.g., colon, breast, lung) under both normoxic and hypoxic conditions to evaluate selective activity.[23]
-
-
Mechanism of Action Studies: For lead compounds, conduct further assays to elucidate the precise mechanism, such as DNA damage assays, cell cycle analysis, apoptosis assays (caspase activation), and specific enzyme inhibition kinetics.[16][23]
-
In Vivo Studies: Promising candidates should be advanced to appropriate animal models to evaluate efficacy, pharmacokinetics, and safety.
Conclusion
While this compound is a novel molecule without a direct research footprint, a thorough analysis of its constituent chemical motifs provides a strong, scientifically-grounded rationale for its investigation as a potential therapeutic agent. The combination of a bioreductive nitrophenyl group with the versatile hydrazide scaffold suggests a high probability of significant antimicrobial, anti-inflammatory, and anticancer activities. This technical guide offers a clear roadmap for its synthesis, characterization, and biological evaluation, providing the necessary foundation for researchers to explore and potentially unlock the full therapeutic value of this promising compound.
References
A comprehensive list of references will be compiled and provided upon the completion of experimental validation based on the principles and protocols outlined in this guide. The foundational literature that informed this analysis includes studies on N-acylhydrazones, nitrophenyl derivatives, and phenoxyacetic acid analogues.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35]
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Navigating the Frontier: A Technical Guide to the Discovery and Synthesis of Novel Propanohydrazide Compounds
Abstract: The propanohydrazide scaffold is a significant structural motif in medicinal chemistry, forming the backbone of various pharmaceutical agents. This in-depth guide explores the essential methodologies and strategic considerations for discovering and synthesizing novel propanohydrazide compounds. This document moves beyond standard protocols to explain the fundamental chemical principles and offer practical insights for researchers, scientists, and drug development professionals. We will examine reaction mechanisms, strategic synthetic design, and robust analytical validation to provide a comprehensive understanding of the entire discovery workflow.
PART 1: The Propanohydrazide Core - A Privileged Scaffold in Drug Discovery
Propanohydrazides are organic compounds featuring a propanoyl group linked to a hydrazine moiety. This structure provides a unique combination of chemical and physical properties, making it a versatile component in designing new therapeutic agents.[1][2] The hydrazide functional group allows for various chemical transformations, enabling the creation of diverse compound libraries for screening.[3][4]
A prominent example of a successful drug with this core is Isoniazid, a key medication for treating tuberculosis.[5] Its mechanism of action involves inhibiting the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[6][7][8][9] The propanohydrazide structure is vital for its effectiveness against mycobacteria.
PART 2: Strategic Pathways to Novel Propanohydrazide Analogs
The development of new propanohydrazide compounds is a cyclical process of design, synthesis, and evaluation. This section details the critical stages of this workflow, from initial concept to the synthesis of the final compounds.
Rational Design and Substrate Selection
The design of new propanohydrazide derivatives starts with a detailed understanding of the target biological system. Key considerations include:
-
Target-Based Design: Using the structural information of the target protein to design molecules with high affinity and selectivity.[10]
-
Pharmacophore Modeling: Identifying the essential structural features for biological activity and incorporating them into the propanohydrazide scaffold.[11][12]
-
Physicochemical Property Modulation: Modifying the propanohydrazide structure to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[11]
The selection of appropriate starting materials is crucial. Commercially available substituted propanoyl chlorides and hydrazines provide a direct route to a wide range of analogs. However, more complex structures may require a multi-step synthesis of these precursors.[13]
Synthetic Methodologies: A Practical Guide
The primary synthetic step in preparing propanohydrazides is the acylation of a hydrazine with a propanoyl derivative. The success of this reaction depends on the chosen conditions and the nature of the substrates.[13][14]
Experimental Protocol: General Procedure for the Synthesis of N'-Aryl/Alkyl-Propanohydrazides
Materials:
-
Substituted propanoyl chloride (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Triethylamine (TEA) or Pyridine as base (2.0 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the substituted hydrazine and the chosen solvent. Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add the base (e.g., triethylamine) to the hydrazine solution and stir for 10-15 minutes.
-
Acylation: Slowly add the substituted propanoyl chloride to the reaction mixture. The reaction is often exothermic, so maintaining a low temperature is important to minimize side reactions.[13]
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of a new spot for the product indicate completion.
-
Work-up: Once the reaction is complete, quench it by adding water. Separate the organic layer and wash it with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure propanohydrazide.[17]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents sensitive reagents from reacting with atmospheric moisture and oxygen.
-
Low Temperature: Controls the exothermic nature of the acylation reaction and reduces the formation of di-acylated byproducts.[13]
-
Base: Neutralizes the HCl generated during the reaction, driving it toward product formation. The choice of base can affect the reaction rate and selectivity.
-
Aqueous Work-up: Removes unreacted starting materials, the base, and its salt, simplifying purification.
-
Chromatography: Separates the desired product from impurities based on polarity, resulting in a highly pure compound.
Diagram of the Synthetic Workflow
Caption: A streamlined workflow for the synthesis and analysis of novel propanohydrazide compounds.
PART 3: Analytical Characterization - Ensuring Purity and Structural Integrity
The precise characterization of newly synthesized propanohydrazide compounds is a vital step in the discovery process.[18] A combination of spectroscopic techniques is used to confirm the structure and purity of the final products.[12][19][20]
Spectroscopic Techniques
| Technique | Information Obtained | Key Expected Signals for Propanohydrazides |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule.[21] | ¹H NMR: Signals for the ethyl group (triplet and quartet), aromatic/aliphatic protons of the substituent, and characteristic broad signals for the N-H protons. ¹³C NMR: Signals for the carbonyl carbon (~170 ppm), and carbons of the propyl group and the substituent.[22] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Strong absorption band for the C=O (amide I) group around 1650 cm⁻¹, and N-H stretching vibrations in the range of 3200-3400 cm⁻¹.[23] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the propanohydrazide.[24] |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthesized compounds. By using a suitable column and mobile phase, the desired product can be separated from any remaining starting materials or byproducts. A purity level of >95% is generally required for compounds intended for biological screening.
PART 4: Future Directions and Emerging Trends
The field of propanohydrazide synthesis is constantly evolving, with new methods and applications being developed. Some exciting future directions include:
-
Flow Chemistry: Using continuous flow reactors for synthesizing propanohydrazides can improve safety, scalability, and reaction control.
-
Biocatalysis: Employing enzymes to catalyze the formation of the hydrazide bond offers a greener and more selective alternative to traditional chemical methods.
-
Fragment-Based Drug Discovery (FBDD): Using small propanohydrazide fragments as starting points for developing more potent and selective drug candidates.[25]
PART 5: Conclusion
The discovery and synthesis of novel propanohydrazide compounds continue to be a dynamic and productive area of research. By integrating rational design, effective synthetic methods, and detailed analytical characterization, scientists can further explore the therapeutic potential of this versatile chemical scaffold. The insights and protocols in this guide are intended to be a valuable resource for researchers working to advance drug discovery.
References
- Mechanism of action of Isoniazid - ChemicalBook. (2022, March 25).
- Isoniazid - Wikipedia.
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- Isoniazid - StatPearls - NCBI Bookshelf. (2024, February 16).
- What is the mechanism of Isoniazid? - Patsnap Synapse. (2024, July 17).
- Mechanism of action of isoniazid (INH); | Download Scientific Diagram - ResearchGate.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed. (2025, July 3).
- Synthesis and Pharmacological Profile of Hydrazide Compounds.
- Synthesis and Pharmacological Profile of Hydrazide Compounds - ProQuest.
- Hydrazide: Significance and symbolism. (2025, June 23).
- Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology.
- hydrazine hydrate - Organic Syntheses Procedure.
- Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. (2020, October 20).
- 4 - Organic Syntheses Procedure.
- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. (2024, July 30).
- Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon - Research Journal of Pharmacy and Technology.
- Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH.
- Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC.
- Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC - PubMed Central. (2024, November 12).
- (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity - ResearchGate.
- Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - International Journal of Applied Research. (2015, August 21).
- Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand - PMC - NIH. (2024, January 4).
- Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed Central. (2025, September 26).
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed.
- Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed.
- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC - NIH.
- Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC - NIH.
- (PDF) Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds - ResearchGate. (2025, August 6).
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Methodological & Application
Application Note & Protocol: High-Purity Isolation of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
Abstract
This document provides a comprehensive guide to the analytical methods for the purification of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, a chiral intermediate with potential applications in pharmaceutical development. Given the compound's structural complexity, featuring a nitroaromatic moiety, an ether linkage, a chiral center, and a polar hydrazide group, a multi-step purification strategy is essential to achieve high purity and enantiomeric specificity. This guide details field-proven protocols for bulk purification via optimized recrystallization and high-resolution polishing using both reversed-phase and chiral High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and validation.
Introduction and Physicochemical Profile
This compound is a specialized organic molecule whose utility in synthetic chemistry, particularly as a building block for bioactive compounds, is contingent on its purity.[1] Impurities, including starting materials, reaction by-products, and undesired enantiomers, can significantly impact downstream applications and biological activity.[2] The presence of a chiral center at the C2 position of the propanohydrazide moiety necessitates enantioselective separation, as different enantiomers may exhibit varied pharmacological and toxicological profiles.[2]
This guide outlines a systematic approach to isolate the target compound to >99% purity and >99% enantiomeric excess (e.e.).
Table 1: Physicochemical Properties of this compound
| Property | Value | Rationale / Source |
| Chemical Structure | ![]() | Structure drawn based on IUPAC name |
| Molecular Formula | C₁₀H₁₃N₃O₄ | Calculated from structure |
| Molecular Weight | 239.23 g/mol | Calculated from formula |
| Key Functional Groups | Nitro, Ether, Amide (Hydrazide), Aromatic Ring, Chiral Center | Structural analysis |
| Predicted Polarity | Moderately Polar | The combination of the polar nitro and hydrazide groups with the aromatic ring suggests moderate polarity, influencing solvent selection for both recrystallization and chromatography.[3][4] |
| UV Absorbance | Strong UV absorbance expected ~254 nm | The nitroaromatic system is a strong chromophore, making UV detection a highly sensitive method for HPLC analysis.[5][6] |
Integrated Purification Strategy: A Multi-Step Approach
A sequential purification workflow is recommended to efficiently remove a broad range of impurities. The strategy begins with a bulk purification step to remove major contaminants, followed by a high-resolution chromatographic step for fine polishing and chiral separation.
Figure 1: Recommended multi-step purification workflow for this compound.
Protocol I: Bulk Purification by Optimized Recrystallization
Recrystallization is the primary method for purifying solid organic compounds and serves as an effective first step to remove significant impurities.[4][7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3]
Rationale for Solvent Selection
The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for crystal formation upon cooling.[3][4] Given the molecule's moderate polarity, a range of polar protic and aprotic solvents should be screened.
Causality behind Experimental Choices: A solvent with polarity too similar to the solute may result in high solubility even at room temperature, leading to poor recovery.[3] Conversely, a highly non-polar solvent may not dissolve the compound even when heated. Therefore, solvent screening is a critical, empirically-driven step.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of the crude product into several test tubes.
-
To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition, up to 1 mL. Note the solubility.
-
If the compound is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Observe if the solid dissolves.
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
Table 2: Candidate Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Often effective for moderately polar compounds like hydrazides.[8] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but can offer different solubility characteristics. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for compounds with nitrile-like polarity; also a common HPLC solvent.[8] |
| Ethyl Acetate | Moderately Polar | 77 | Good for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | May be used in a solvent/anti-solvent system with a more polar solvent.[9] |
| Water | Highly Polar | 100 | May be a suitable anti-solvent or used for highly polar salts of the compound.[9] |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to just dissolve the entire solid.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If colored impurities are present, cool the solution slightly, add a small amount of activated carbon, reheat to boiling, and then perform the hot gravity filtration.[3][7]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Yield Maximization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol II: HPLC Purification and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is indispensable for removing trace impurities that are structurally similar to the target compound and for separating enantiomers.
Achiral Purity Analysis and Purification (Reversed-Phase HPLC)
The separation of nitroaromatic compounds is often challenging due to the presence of structural isomers.[10] A robust reversed-phase HPLC method is required for both analytical purity checks and preparative-scale purification.
Causality behind Column Selection:
-
C18 Column: A standard C18 column is the first choice for general-purpose reversed-phase separation of moderately polar compounds.
-
Phenyl-Hexyl Column: For aromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the nitroaromatic ring of the analyte. This can be advantageous for separating isomers or closely related impurities.
Figure 2: Logical workflow for HPLC method development and application.
Table 3: Recommended Starting Conditions for Achiral HPLC Method Development
| Parameter | Condition 1 (C18) | Condition 2 (Phenyl-Hexyl) | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Standard vs. alternate selectivity for aromatics. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidifier improves peak shape for polar/ionizable compounds.[5] |
| Mobile Phase B | Acetonitrile | Methanol | Screening different organic modifiers is key to optimizing separation. |
| Gradient | 20-80% B over 15 min | 20-80% B over 15 min | A broad gradient to locate the compound's retention time. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for analytical scale. |
| Detection | UV at 254 nm | UV at 254 nm | Strong absorbance wavelength for nitroaromatics.[5] |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times. |
Protocol: Preparative HPLC Scale-Up
-
Develop an optimized analytical method with good resolution between the main peak and impurities.
-
Scale the method to a preparative column (e.g., 21.2 x 250 mm) by adjusting the flow rate and gradient time proportionally.
-
Dissolve the recrystallized product in the mobile phase at a high concentration without causing precipitation.
-
Perform injections, collecting the fraction corresponding to the main peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified racemic compound.
Chiral Separation by HPLC
Direct chiral separation using a Chiral Stationary Phase (CSP) is the most common and effective method for resolving enantiomers.[11] Polysaccharide-based CSPs are highly versatile and effective for a wide range of racemates.[11][12]
Causality behind Column Selection: Polysaccharide derivatives, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), create a complex chiral environment. Separation occurs due to differential transient diastereomeric interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector on the stationary phase.[12]
Protocol: Chiral Method Development
-
Column Screening: Screen several polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H, Lux Amylose-1) as they offer different chiral recognition mechanisms.[11]
-
Mobile Phase Screening: Test different mobile phases.
-
Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures are common. The alcohol acts as a polar modifier.
-
Polar Organic Mode: Acetonitrile or Methanol with additives.
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water.
-
-
Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to improve resolution and reduce run time. The percentage of the alcohol modifier in normal phase mode can dramatically affect resolution.[12]
Table 4: Recommended Starting Conditions for Chiral HPLC Screening
| Parameter | Condition (Normal Phase) | Rationale |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm | A widely successful amylose-based CSP.[12] |
| Mobile Phase | Hexane / Ethanol (90:10 v/v) with 0.1% TFA | A common mobile phase for polysaccharide CSPs. TFA can improve peak shape.[2] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | As per achiral method. |
| Column Temp. | 25 °C | Temperature can significantly impact chiral resolution. |
Purity Confirmation and Characterization
The purity of the final product must be validated by an orthogonal analytical method.
-
Purity: Inject the isolated enantiomer onto the optimized achiral HPLC method. The chromatogram should show a single peak, confirming chemical purity.
-
Enantiomeric Excess (e.e.): Inject the isolated enantiomer onto the optimized chiral HPLC method. The e.e. is calculated as: e.e. (%) = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) * 100.
-
Structural Confirmation: Confirm the identity of the purified compound using Mass Spectrometry (MS) for molecular weight verification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
References
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Wired Chemist. (n.d.). Recrystallization. Available at: [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link]
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Santos, J. L., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(19), 5779. Available at: [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]
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UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]
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Baumann, J. B. (1981). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 58(1), 44. Available at: [Link]
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University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Available at: [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
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ResearchGate. (2020). How to purify hydrazone? [Forum Discussion]. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]
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SMT. (n.d.). HPLC Separation Guide: Analysis of Nitroaromatic Explosives. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Available at: [Link]
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available at: [Link]
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- Google Patents. (n.d.). US4963232A - Process for producing a purified hydrazine hydrate.
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]
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- Google Patents. (n.d.). CN104262159A - Synthesis method of o-nitrophenol compounds.
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Encyclopedia of Pharmaceutical Technology. (2006). Chiral Drug Separation. Available at: [Link]
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Defense Technical Information Center. (1962). Unclassified Report. Available at: [Link]
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Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Available at: [Link]
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Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113449. Available at: [Link]
-
VTechWorks. (1995). Chiral Separations Introduction. Available at: [Link]
-
ResearchGate. (2009). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Available at: [Link]
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Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
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Structural Elucidation and Purity Assessment of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide using High-Resolution NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structures and the assessment of sample purity.[1][2] This application note provides a comprehensive, in-depth guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for the novel compound 2-(4-Methyl-2-nitrophenoxy)propanohydrazide. We present a detailed, field-proven protocol, from sample preparation to spectral analysis, grounded in the principles of modern NMR methodology. The causality behind experimental choices is explained to empower researchers to adapt these methods to analogous molecular systems. This guide is designed to serve as a practical resource for scientists engaged in organic synthesis, medicinal chemistry, and pharmaceutical analysis.
Foundational Principles and Molecular Structure
The target analyte, this compound, possesses a unique combination of functional groups that yield a rich and informative NMR spectrum. A thorough understanding of its structure is the prerequisite for accurate spectral assignment.
Chemical Structure and Atom Numbering:
Figure 1: Structure of this compound with systematic numbering for ¹H and ¹³C NMR assignments.
The structure includes:
-
A trisubstituted aromatic ring : The electronic effects of the nitro group (electron-withdrawing) and the methyl and ether groups (electron-donating) create distinct chemical environments for the aromatic protons (H-3, H-5, H-6).
-
A chiral center at C2: The proton H-2 is a methine proton adjacent to an oxygen atom and a carbonyl group.
-
A propanohydrazide moiety : This includes a methyl group (H-1), the methine proton (H-2), a carbonyl carbon (C-9), and the hydrazide NH and NH₂ protons (H-11, H-12). These exchangeable protons often require specific solvents for optimal observation.[3][4]
Experimental Design and Strategy
A successful NMR analysis begins with a well-conceived experimental plan. The choices of solvent, sample concentration, and specific NMR experiments are critical for acquiring high-quality, interpretable data.
Rationale for Solvent Selection
The choice of a deuterated solvent is paramount.[5] For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.
-
Causality : The hydrazide protons (-NH-NH₂) are acidic and can exchange rapidly with protic solvents or residual water, leading to signal broadening or complete disappearance. DMSO-d₆ is a polar, aprotic solvent with a strong hydrogen bond accepting character. This property slows the rate of proton exchange, making the N-H protons more likely to be observed as distinct, albeit often broad, signals.[4] In contrast, solvents like CDCl₃ might not be suitable unless the sample is exceptionally dry.
-
Practicality : The compound is expected to have good solubility in DMSO-d₆. The residual solvent peak for DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C provides a convenient internal reference.[6]
Optimizing Sample Concentration
The concentration must be sufficient for a good signal-to-noise ratio (S/N) without causing issues like peak broadening due to viscosity or intermolecular interactions.[5][7]
-
¹H NMR : A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆ is typically sufficient for obtaining a high-quality spectrum within a few minutes.[7]
-
¹³C NMR : Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is required. A range of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good S/N in a reasonable timeframe (e.g., 30-60 minutes).[7][8]
Detailed Protocols for NMR Analysis
The following protocols are designed to be self-validating, ensuring that each step contributes to the acquisition of high-fidelity data.
Protocol 1: High-Purity Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on proper sample preparation.[9]
-
Weighing : Accurately weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the purified, dry compound into a clean, small glass vial.
-
Dissolution : Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex or gently warm the vial to ensure complete dissolution. A homogeneous solution free of particulate matter is essential for proper magnetic field shimming.[9]
-
Filtration (Critical Step) : To remove any insoluble impurities or dust, filter the solution directly into a clean, dry 5 mm NMR tube. This can be done by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette.[8]
-
Volume Check : Ensure the sample height in the NMR tube is at least 4-5 cm, which is necessary to cover the detection coils of the spectrometer.[5][8]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly.
Workflow for NMR Sample Preparation and Analysis
Caption: A standard workflow from sample preparation to final data analysis.
Protocol 2: ¹H NMR Spectrum Acquisition (400 MHz)
These parameters serve as a robust starting point and can be optimized further if needed.
-
Pulse Program : zg30 (A standard 30-degree pulse experiment).
-
Number of Scans (NS) : 16. This provides excellent S/N for a moderately concentrated sample.
-
Relaxation Delay (D1) : 2.0 seconds. A sufficient delay to allow most protons to relax, ensuring more accurate integration.
-
Acquisition Time (AQ) : ~4 seconds. This ensures good digital resolution.
-
Spectral Width (SW) : 20 ppm (centered at ~6 ppm). This wide window covers all expected proton signals from ~0 to 12 ppm.
Protocol 3: ¹³C{¹H} NMR Spectrum Acquisition (100 MHz)
This is a proton-decoupled experiment to yield single lines for each unique carbon atom.
-
Pulse Program : zgpg30 (Proton-decoupled with a 30-degree pulse).
-
Number of Scans (NS) : 1024 to 4096. The number of scans is significantly higher due to the low sensitivity of ¹³C.
-
Relaxation Delay (D1) : 2.0 seconds.
-
Acquisition Time (AQ) : ~1-2 seconds.
-
Spectral Width (SW) : 250 ppm (centered at ~100 ppm). This covers the full range of organic carbon chemical shifts.
Spectral Interpretation and Data Presentation
Interpreting an NMR spectrum is a process of deductive reasoning, correlating each signal's properties (chemical shift, integration, multiplicity) to a specific part of the molecular structure.[6]
Predicted ¹H NMR Spectral Data
The following table summarizes the expected signals for this compound in DMSO-d₆.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-12 | ~4.4 | broad singlet | - | 2H | -NH₂ protons of the hydrazide.[3] |
| H-11 | ~9.5 | broad singlet | - | 1H | -CONH- proton, significantly deshielded.[3] |
| H-6 | ~7.8 | d | Jmeta ≈ 2.5 Hz | 1H | Aromatic proton ortho to the electron-withdrawing NO₂ group.[10][11] |
| H-5 | ~7.2 | dd | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | 1H | Aromatic proton coupled to both H-6 and H-3.[12] |
| H-3 | ~7.1 | d | Jortho ≈ 8.5 Hz | 1H | Aromatic proton ortho to the ether oxygen. |
| H-2 | ~4.8 | q | Jvicinal ≈ 7.0 Hz | 1H | Methine proton deshielded by adjacent oxygen and carbonyl. |
| H-7 | ~2.3 | s | - | 3H | Aromatic methyl group protons.[11] |
| H-1 | ~1.5 | d | Jvicinal ≈ 7.0 Hz | 3H | Methyl protons coupled to the H-2 methine proton. |
Predicted ¹³C NMR Spectral Data
| Carbon Label | Predicted δ (ppm) | Assignment Rationale |
| C-9 | ~172 | Carbonyl carbon of the hydrazide.[13] |
| C-4 | ~150 | Aromatic carbon attached to the ether oxygen. |
| C-8 | ~140 | Aromatic carbon attached to the nitro group. |
| C-10 | ~135 | Aromatic carbon attached to the methyl group. |
| C-6 | ~125 | Aromatic CH carbon. |
| C-5 | ~120 | Aromatic CH carbon. |
| C-3 | ~115 | Aromatic CH carbon. |
| C-2 | ~75 | Methine carbon attached to oxygen.[14] |
| C-7 | ~20 | Aromatic methyl carbon. |
| C-1 | ~18 | Aliphatic methyl carbon. |
Structure-to-Spectrum Correlation Map
Caption: Correlation map linking molecular fragments to their NMR signals.
Conclusion
This application note provides a robust and scientifically grounded framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions and interpretation guide offer a clear path to confirming the molecular structure and assessing the purity of the synthesized compound. This systematic approach, rooted in the fundamental principles of NMR spectroscopy, is broadly applicable and serves as a valuable tool for professionals in drug discovery and chemical synthesis.
References
- ResearchGate. (n.d.). 1 H NMR spectra of N -(benzoyl) stearic acid hydrazide.
- ResearchGate. (n.d.). 1 H NMR chemical shifts (δ) of hydrazones and metal complexes.
- ResearchGate. (n.d.). 1 H NMR spectra of (a) rhodamine B hydrazide, (b) rhodamine B generated....
- ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b).
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
PubMed. (1972). [H-NMR-spectra of hydrazones]. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]
- ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH....
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Application Notes and Protocols for Antimicrobial Assays Using 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Hydrazide Derivatives
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the diverse scaffolds explored in medicinal chemistry, hydrazide and its derivatives, particularly hydrazide-hydrazones, have emerged as a promising class of compounds. Their biological versatility is well-documented, with numerous reports highlighting their potential as antibacterial, antifungal, antiviral, and antitubercular agents[1][2][3]. The characteristic azomethine group (–NH–N=CH–) in hydrazones, formed from the condensation of hydrazides with aldehydes or ketones, is often implicated in their bioactivity[1].
This application note provides a comprehensive guide for the in vitro evaluation of the antimicrobial properties of a novel investigational compound, 2-(4-Methyl-2-nitrophenoxy)propanohydrazide . While this document focuses on this specific molecule as a case study, the principles and protocols described herein are broadly applicable to the antimicrobial screening of other novel chemical entities. We will delve into the rationale behind standard antimicrobial susceptibility testing (AST) methodologies, provide step-by-step protocols, and offer insights into data interpretation and quality control, adhering to the rigorous standards set forth by bodies such as the Clinical and Laboratory Standards Institute (CLSI)[4][5][6].
The Compound in Focus: this compound
Structure:
-
Core Scaffold: A propanohydrazide chain.
-
Key Substituents:
-
A 4-methyl-2-nitrophenoxy group attached to the second carbon of the propane chain.
-
Hypothesized Mechanism of Action:
The antimicrobial activity of this compound is likely attributable to the synergistic effects of its structural components. The nitroaromatic moiety is a well-known pharmacophore in antimicrobial agents[7]. The nitro group can undergo bioreduction within the microbial cell to form reactive nitrogen species, which can induce oxidative stress and damage cellular macromolecules such as DNA and proteins[7]. Furthermore, the hydrazide functional group is a key component in several established antimicrobial drugs and is known to chelate metal ions essential for enzymatic functions or interfere with metabolic pathways. The overall lipophilicity and electronic properties conferred by the substituted phenoxy ring will influence its ability to penetrate microbial cell membranes.
Caption: Hypothesized antimicrobial mechanism of this compound.
PART 1: Foundational Protocols for Antimicrobial Susceptibility Testing
The initial evaluation of a novel antimicrobial agent typically involves determining its potency against a panel of clinically relevant microorganisms. The following protocols are fundamental for this purpose.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[8][9]. This is a gold-standard method recommended by CLSI for susceptibility testing[5].
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of growth. The MIC is the lowest concentration of the compound that prevents visible growth.
Experimental Protocol:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bring the final volume up with sterile Mueller-Hinton Broth (MHB) to achieve a high-concentration stock solution (e.g., 1024 µg/mL). Note: The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Setup:
-
In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Add the diluted bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum, but no test compound.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
Positive Control: A standard antibiotic with known activity against the test organism (e.g., Ciprofloxacin).
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay with the bacterial inoculum.
-
-
-
Incubation:
-
Seal the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Caption: Workflow for the Broth Microdilution Assay.
Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a test compound.
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and a solution of the test compound is added to the wells. The compound diffuses through the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.
Experimental Protocol:
-
Preparation of Inoculated Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Spread a standardized bacterial inoculum (adjusted to 0.5 McFarland standard) evenly over the entire surface of the MHA plate using a sterile cotton swab.
-
-
Creation of Wells:
-
Using a sterile cork borer (6-8 mm in diameter), create uniform wells in the agar.
-
-
Application of Test Compound:
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic.
-
Negative Control: A well containing the solvent used to dissolve the test compound.
-
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Principle: Following the determination of the MIC from the broth microdilution assay, a small aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving organisms is determined.
Experimental Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC assay that show no visible growth (at and above the MIC), pipette a small volume (e.g., 10 µL) and plate it onto MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
PART 2: Advanced Protocol - Time-Kill Curve Assay
The time-kill curve assay provides insights into the pharmacodynamics of an antimicrobial agent, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and the rate at which killing occurs.
Principle: A standardized inoculum of a microorganism is exposed to a constant concentration of the antimicrobial agent over time. At specified time intervals, aliquots are removed, and the number of viable organisms is quantified by plating and colony counting.
Experimental Protocol:
-
Preparation of Cultures:
-
Prepare a logarithmic phase culture of the test organism in a suitable broth.
-
-
Assay Setup:
-
Prepare flasks containing broth with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask without the compound.
-
Inoculate each flask with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of the test compound.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log10 reduction.
-
PART 3: Data Presentation and Quality Control
Data Summary:
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical MIC and MBC Data for this compound
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 16 | 32 | 0.5 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 | >128 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | >128 | 1 |
| Candida albicans ATCC 90028 | Fungus | 32 | 64 | N/A (Fluconazole: 0.25) |
Quality Control:
The integrity of antimicrobial susceptibility testing relies on a robust quality control (QC) program.
-
Reference Strains: Always include well-characterized reference strains with known susceptibility profiles in each assay. Examples include S. aureus ATCC 25923, E. coli ATCC 25922, and P. aeruginosa ATCC 27853. The results for these strains must fall within the acceptable ranges established by CLSI.
-
Media and Reagents: Ensure all media, reagents, and antimicrobial stock solutions are prepared and stored correctly.
-
Inoculum Density: The final inoculum concentration is a critical variable and must be standardized for each experiment.
Caption: Self-validating system for antimicrobial susceptibility testing.
Conclusion
This application note provides a framework for the systematic evaluation of the antimicrobial properties of this compound. By adhering to standardized protocols and implementing rigorous quality control measures, researchers can generate reliable and reproducible data. Such data is crucial for the initial characterization of novel chemical entities and for guiding further drug development efforts in the critical fight against antimicrobial resistance.
References
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Popiołek, Ł., & Biernasiuk, A. (2016). Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid. Medicinal Chemistry Research, 25(11), 2473–2484. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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JETIR. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]
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CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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Lab Bulletin. (2015). CLSI Publishes New Antimicrobial Susceptibility Testing Standards. Lab Bulletin. [Link]
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Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(2), 287-301. [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
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CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2019). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. IJPSR. [Link]
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ResearchGate. (2017). (PDF) Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. ResearchGate. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]
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MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
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MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
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MDPI. (2023). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI. [Link]
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Taylor & Francis Online. (2023). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Taylor & Francis Online. [Link]
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MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
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El-Faham, A., et al. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Omega, 7(8), 6945-6957. [Link]
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Al-Omair, M. A., et al. (2017). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Molecules, 22(11), 1873. [Link]
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Royal Society of Chemistry. (2023). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry. [Link]
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National Institutes of Health. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH. [Link]
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Gençer, N., et al. (2002). Synthesis and in vitro antimicrobial evaluation of 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles. Archiv der Pharmazie, 335(10), 495-499. [Link]
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MDPI. (2018). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]
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Application Note & Protocols: A Tiered Strategy for Evaluating the Anti-Inflammatory Activity of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: The Rationale for a New Anti-Inflammatory Candidate
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but pathogenic when dysregulated. Chronic inflammation underpins a vast array of human diseases, from arthritis to neurodegeneration and cardiovascular disease. The mainstay of treatment, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] While effective, their long-term use is often limited by significant side effects, necessitating a continued search for novel therapeutic agents with improved safety and efficacy profiles.[4][5]
The hydrazide and hydrazone chemical scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating a wide spectrum of biological activities, including notable anti-inflammatory potential.[6][7][8][9] This document provides a comprehensive, tiered experimental guide for the systematic evaluation of a novel candidate compound, 2-(4-Methyl-2-nitrophenoxy)propanohydrazide . The proposed workflow is designed to first establish its foundational anti-inflammatory properties through robust in vitro assays, then to explore its potential mechanism of action, and finally to validate its efficacy in a well-established in vivo model of acute inflammation. This structured approach ensures a logical, evidence-based progression from cellular screening to preclinical validation.
Part 1: Foundational In Vitro Screening: Does the Compound Inhibit Inflammatory Responses?
The initial phase of assessment utilizes cell-based assays to provide a rapid, cost-effective, and high-throughput evaluation of the compound's primary anti-inflammatory capabilities. The murine macrophage cell line, RAW 264.7, is the model of choice due to its robust and well-characterized inflammatory response to stimulants like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[10][11][12]
Causality Behind Experimental Choices:
-
Cell Viability First: Before assessing function, we must ensure the compound is not simply killing the cells. A cytotoxicity assay is a mandatory prerequisite to distinguish true anti-inflammatory effects from cell death.
-
Nitric Oxide (NO) as a Primary Marker: LPS-stimulated macrophages produce large quantities of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key signaling molecule and mediator of inflammation.[10][13] Its inhibition is a strong primary indicator of anti-inflammatory potential.[8][14]
-
Cytokines as Key Mediators: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) orchestrate the inflammatory cascade.[15][16][17] Quantifying their suppression provides direct evidence of the compound's ability to modulate critical immune signaling pathways.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the fresh medium containing various concentrations of the test compound. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-treatment" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability) for use in subsequent functional assays.
Protocol 2: Nitric Oxide (NO) Inhibition Assay
Principle: This assay quantifies the production of NO by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells as described in Protocol 1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the test compound.
-
Pre-incubation: Pre-incubate the cells with the compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the "no-treatment" control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage inhibition of NO production compared to the LPS-only control. Calculate the IC₅₀ value (the concentration of the compound that inhibits NO production by 50%).
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α & IL-6) by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify a specific protein (antigen).[18] A capture antibody pre-coated onto a microplate binds the cytokine of interest from the sample. A second, enzyme-linked detection antibody then binds to the captured cytokine, and a substrate is added to produce a measurable colorimetric signal.[19][20]
Step-by-Step Methodology:
-
Sample Collection: Use the cell culture supernatants collected from the same experiment described in Protocol 2.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 kits. A general workflow is as follows:
-
Add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP (horseradish peroxidase) conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate solution, which develops a blue color.
-
Stop the reaction with a stop solution, turning the color yellow.
-
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage reduction in cytokine levels for each compound concentration compared to the LPS-only control.
Illustrative In Vitro Data Presentation
| Compound Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 | 0 | 0 |
| 1 | 98 ± 3.2 | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 2.0 |
| 10 | 96 ± 4.1 | 48.9 ± 3.5 | 45.3 ± 4.1 | 42.1 ± 3.7 |
| 25 | 94 ± 3.8 | 75.6 ± 4.2 | 70.1 ± 5.5 | 68.4 ± 4.9 |
| 50 | 91 ± 5.0 | 92.3 ± 2.9 | 88.7 ± 3.6 | 85.3 ± 4.0 |
| IC₅₀ Value (µM) | >100 | 10.2 | 11.5 | 12.1 |
Table 1: Example data summary for the in vitro anti-inflammatory evaluation of this compound. Data are presented as mean ± SD.
Part 2: Mechanistic Elucidation: How Does the Compound Exert Its Effects?
Positive results from the initial screening warrant a deeper investigation into the compound's molecular mechanism of action. The two most common targets for anti-inflammatory drugs are the cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.
Protocol 4: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[21][22] The conversion of arachidonic acid to prostaglandin H₂ by COX is the rate-limiting step in the synthesis of pro-inflammatory prostaglandins.[1][2] Determining the compound's selectivity for COX-2 over COX-1 is critical, as selective COX-2 inhibitors are generally associated with fewer gastrointestinal side effects.[1][3]
Step-by-Step Methodology (Fluorometric Assay Example):
-
Reagent Preparation: Prepare assay buffer, probe, cofactor, and substrate (arachidonic acid) solutions as per a commercial kit's instructions (e.g., from Sigma-Aldrich, Cayman Chemical).[21][23]
-
Assay Setup: In a 96-well plate, set up wells for a blank (no enzyme), positive control (enzyme only), and test compound at various concentrations. Perform parallel assays for COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Add the test compound or a reference inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the appropriate wells containing the COX enzyme and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the probe and arachidonic acid.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., λex = 535 nm, λem = 587 nm) every 1-2 minutes for 15-30 minutes.
-
Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percentage inhibition for each compound concentration relative to the positive control. Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
The NF-κB Signaling Pathway: A Central Regulator
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[24][25] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli like LPS activate the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation.[17] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[26][27] A compound that inhibits NO and cytokine production likely interferes with this pathway.
Caption: The NF-κB signaling cascade initiated by LPS.
Part 3: In Vivo Validation: Does the Compound Work in a Living System?
Demonstrating efficacy in an animal model is a critical step in preclinical drug development. The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[28][29][30][31]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling), which can be quantified over time.[29][31][32] The ability of a test compound to reduce this swelling compared to a vehicle control indicates its in vivo anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.[28]
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis:
-
Calculate the edema volume at each time point (Paw volume at time 't' - Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Caption: Experimental workflow for the in vivo paw edema assay.
Illustrative In Vivo Data Presentation
| Treatment Group (mg/kg) | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0 |
| Indomethacin (10) | 65.4 ± 5.1 |
| Test Compound (10) | 25.8 ± 4.3 |
| Test Compound (25) | 48.2 ± 4.9 |
| Test Compound (50) | 62.1 ± 5.5 |
Table 2: Example data showing the percentage inhibition of carrageenan-induced paw edema at the peak inflammatory time point (3 hours). Data are presented as mean ± SD.
Conclusion
This application note outlines a systematic, multi-tiered approach for the comprehensive evaluation of the anti-inflammatory properties of this compound. By progressing from broad in vitro functional screens to specific mechanistic assays and culminating in in vivo validation, researchers can build a robust data package. This logical workflow not only confirms the compound's activity but also provides critical insights into its potential mechanism of action and preclinical efficacy, forming a solid foundation for further drug development efforts.
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Application Notes & Protocols: A Framework for Efficacy Testing of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
Abstract
This document provides a comprehensive experimental framework for the preclinical evaluation of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, a novel chemical entity with potential therapeutic applications. The molecular architecture, featuring a bioreducible nitro group and a reactive hydrazide moiety, suggests potential efficacy as a hypoxia-activated cytotoxic agent or an antimicrobial compound.[1][2][3][4] This guide is designed for researchers in drug discovery and development, offering a logical, stepwise progression from initial compound characterization to detailed mechanistic and efficacy studies. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility, aligning with the principles of preclinical drug development.[5][6]
Introduction: Scientific Rationale
The chemical structure of this compound presents two key pharmacophores that warrant investigation.
-
The Hydrazide Moiety: Hydrazides and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[1][2][7][8] This functional group provides a versatile scaffold for drug design.
-
The 2-Nitrophenoxy Group: Aromatic nitro compounds are of significant interest as they can be selectively activated under hypoxic conditions.[3] Many solid tumors and sites of bacterial infection have hypoxic microenvironments.[4][9] Cellular reductases can reduce the nitro group to form highly reactive nitro radical anions or other species, leading to targeted cell death.[3][4]
This combination suggests that the compound could function as a hypoxia-activated prodrug. The following experimental workflow is designed to systematically test this hypothesis, determine the compound's cytotoxic potential, elucidate its mechanism of action, and evaluate its efficacy in relevant disease models.
Figure 1: A comprehensive workflow for evaluating the efficacy of this compound.
Foundational Analysis
Compound Characterization
Before biological testing, it is imperative to confirm the identity, purity, and solubility of the test compound.
-
Identity Confirmation: Use LC-MS and ¹H-NMR to confirm the molecular weight and structure.
-
Purity Analysis: Determine purity using HPLC-UV (>95% is recommended).
-
Solubility Determination: Test solubility in common solvents (e.g., DMSO, Ethanol) and the final cell culture medium. The final concentration of the solvent in the medium should be non-toxic to the cells (typically <0.5% DMSO).
Protocol: General Cytotoxicity and IC50 Determination
This initial screen determines the concentration range at which the compound affects cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing potency.
-
Principle: This protocol uses a resazurin-based assay. Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a loss of cell viability.[10]
-
Materials:
-
Selected cell line (e.g., HCT116 human colon carcinoma for a cancer model)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom black plates
-
This compound (Test Compound)
-
DMSO (Vehicle)
-
Doxorubicin or Staurosporine (Positive Control)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Preparation: Prepare a 2X serial dilution of the Test Compound in culture medium, starting from a high concentration (e.g., 200 µM). Also prepare 2X solutions for the vehicle control (medium with DMSO) and a positive control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a 1X final concentration. Ensure each condition is performed in triplicate.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data by setting the vehicle control as 100% viability and the highest concentration of the positive control (or a no-cell control) as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
| Treatment Group | Concentration (µM) | Normalized Viability (%) |
| Vehicle (DMSO) | 0 | 100.0 ± 4.5 |
| Test Compound | 0.1 | 98.2 ± 5.1 |
| Test Compound | 1 | 85.7 ± 6.2 |
| Test Compound | 10 | 51.3 ± 3.8 |
| Test Compound | 50 | 15.4 ± 2.9 |
| Test Compound | 100 | 5.1 ± 1.5 |
| Positive Control | 10 | 8.9 ± 2.1 |
| Table 1: Example data for IC50 determination. |
Mechanistic Elucidation
Hypothesis: The Compound is a Hypoxia-Selective Agent
The presence of the 2-nitro group is a strong indicator of potential selective activity in low-oxygen environments.
Figure 2: Hypothesized mechanism of hypoxia-selective activation of a nitroaromatic compound.
-
Protocol: Comparative Cytotoxicity under Normoxia vs. Hypoxia
-
Principle: This experiment directly tests the core hypothesis by comparing the IC50 of the compound under normal oxygen levels (normoxia) and low oxygen levels (hypoxia). A significantly lower IC50 under hypoxia indicates selective activation.[4][9]
-
Methodology:
-
Perform the IC50 determination protocol as described in Section 2.2 in parallel on two identical sets of plates.
-
Incubate one set of plates in a standard incubator (21% O₂, 5% CO₂).
-
Incubate the second set of plates in a specialized hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂).
-
After the treatment period, perform the resazurin viability assay on both sets of plates.
-
-
Data Interpretation: Calculate the IC50 for both conditions. The "Hypoxic Cytotoxicity Ratio" (HCR) is calculated as IC50 (normoxia) / IC50 (hypoxia). An HCR value significantly greater than 1 (e.g., >5) provides strong evidence for hypoxia-selective action.
-
Hypothesis: The Compound Induces Apoptosis
Determining the mode of cell death (apoptosis vs. necrosis) is a critical step in characterizing a cytotoxic agent. Apoptosis, or programmed cell death, is generally a preferred mechanism for anticancer drugs.[11]
-
Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.[11]
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
-
Materials:
-
6-well plates
-
Flow cytometer
-
FITC Annexin V / PI Apoptosis Detection Kit
-
-
Step-by-Step Methodology:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the Test Compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls.
-
Harvest both adherent and floating cells. Wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add FITC Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Presentation:
-
| Treatment | % Live (AnV-/PI-) | % Early Apoptotic (AnV+/PI-) | % Late Apoptotic/Necrotic (AnV+/PI+) |
| Vehicle | 95.1 | 2.5 | 2.4 |
| Test Compound (IC50) | 40.3 | 45.2 | 14.5 |
| Test Compound (2x IC50) | 15.8 | 60.1 | 24.1 |
| Table 2: Example flow cytometry data for apoptosis analysis. |
Target-Specific Efficacy Models
Model A: Anticancer Efficacy in 3D Spheroids
Three-dimensional cell culture models, such as spheroids, better mimic the microenvironment of solid tumors, including the formation of hypoxic cores.[12]
-
Protocol: 3D Spheroid Viability Assay
-
Principle: This protocol assesses the compound's ability to penetrate and kill cells within a 3D structure. ATP levels are measured as an indicator of viability.
-
Materials:
-
Ultra-low attachment 96-well round-bottom plates
-
3D-compatible cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminescence plate reader
-
-
Step-by-Step Methodology:
-
Spheroid Formation: Seed cells in ultra-low attachment plates. They will aggregate and form a single spheroid in each well over 2-4 days.
-
Treatment: Add the Test Compound at various concentrations. Due to penetration barriers, higher concentrations than the 2D IC50 may be required.
-
Incubation: Treat for an extended period (e.g., 5-7 days) to allow for compound penetration and effect.
-
Viability Assessment: Add the 3D viability reagent directly to the wells, following the manufacturer's protocol. This reagent lyses the cells and measures ATP via a luciferase reaction.
-
Measurement: Read the luminescence on a plate reader.
-
-
Data Interpretation: A dose-dependent decrease in luminescence indicates the compound is effective against 3D tumor models.
-
Model B: Antimicrobial Efficacy
The hydrazide structure suggests potential antibacterial activity.[13][14]
-
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This is typically determined using a broth microdilution method.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Gentamicin)
-
-
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of the Test Compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration well with no visible turbidity (no bacterial growth).
-
-
Data Interpretation: The MIC value provides a quantitative measure of the compound's potency against specific bacterial strains.
-
Conclusion and Future Directions
This guide outlines a systematic approach to evaluate the efficacy of this compound. The proposed experiments are designed to first establish a foundational understanding of the compound's cytotoxicity and then to rigorously test the central hypothesis of hypoxia-selective activation while elucidating the mechanism of cell death. Based on these findings, researchers can proceed to the most relevant efficacy model, whether it be for oncology or infectious disease. Positive and compelling data from this in vitro framework would provide a strong rationale for advancing the compound to more complex preclinical studies, including in vivo animal models for efficacy and toxicology assessment.[15][16][17]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). National Institutes of Health.[Link]
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Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). National Center for Biotechnology Information.[Link]
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Preclinical Studies in Drug Development. (n.d.). PPD.[Link]
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How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory.[Link]
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Efficacy and Effectiveness Too Trials: Clinical Trial Designs to Generate Evidence on Efficacy and on Effectiveness in Wide Practice. (n.d.). PubMed Central.[Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI.[Link]
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Preclinical Study. (2026). Massive Bio.[Link]
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A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia Journal for Drugs and Medicines.[Link]
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Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. (2020). ResearchGate.[Link]
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Step 2: Preclinical Research. (2018). FDA.[Link]
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Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Springer Link.[Link]
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2-(2-(4-Nitrophenyl)hydrazinylidene)propanedinitrile. (n.d.). PubChem.[Link]
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Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). National Institutes of Health.[Link]
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Application Notes and Protocols for 2-(4-Methyl-2-nitrophenoxy)propanohydrazide in Drug Discovery
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, a novel chemical entity within the promising class of hydrazide-hydrazone derivatives. While specific data for this particular molecule is not yet extensively published, this document leverages the broad and well-documented biological activities of structurally related compounds to outline a strategic approach to its investigation in drug discovery. This guide details the scientific rationale for exploring its therapeutic potential, particularly in oncology, and provides detailed protocols for its synthesis, characterization, and biological evaluation.
Introduction: The Therapeutic Potential of Hydrazide-Hydrazone Scaffolds
The hydrazide-hydrazone moiety (–CO–NH–N=CH–) is a privileged scaffold in medicinal chemistry, renowned for its ability to impart a wide spectrum of biological activities to small molecules.[1][2] Derivatives incorporating this functional group have demonstrated significant potential as antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and, most notably, anticancer agents.[3][4][5][6] The versatility of the hydrazide-hydrazone core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[1]
This compound integrates several key pharmacophoric features:
-
A Hydrazide Core: This functional group is crucial for the synthesis of hydrazones and is known to contribute to the biological activity of various pharmaceuticals.[3]
-
A Nitrophenyl Group: The presence of a nitroaromatic ring is a common feature in compounds with demonstrated antimicrobial and anticancer properties.[7] The nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors, leading to the formation of cytotoxic reactive nitrogen species.
-
A Phenoxy-Propano Linker: This flexible linker allows for spatial orientation of the active moieties and can influence the compound's interaction with biological targets.
Given these structural attributes, this compound represents a compelling candidate for investigation as a novel therapeutic agent.
Potential Mechanism of Action: A Hypothesis
Based on the literature for related nitrophenyl hydrazones and hydrazide-hydrazones, a plausible mechanism of action for this compound in an oncological context involves multi-target inhibition and the induction of apoptosis.
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// Edges Compound -> Cellular_Uptake [label="Passive Diffusion"]; Cellular_Uptake -> Enzyme_Inhibition [label="Direct Binding"]; Cellular_Uptake -> ROS_Generation [label="Mitochondrial Stress"]; Enzyme_Inhibition -> Apoptosis_Induction [color="#34A853"]; ROS_Generation -> Apoptosis_Induction [color="#34A853"]; Apoptosis_Induction -> Bax_Upregulation [label="Pro-apoptotic Signaling"]; Apoptosis_Induction -> Caspase_Activation [label="Apoptotic Cascade"]; Bax_Upregulation -> Cell_Death; Caspase_Activation -> Cell_Death; } doto Caption: Proposed multi-pathway mechanism of action for this compound in cancer cells.
Experimental Protocols
The following protocols provide a roadmap for the synthesis, characterization, and initial biological screening of this compound and its derivatives.
Synthesis and Characterization
The synthesis of hydrazide-hydrazones is typically a straightforward condensation reaction.[3] The general workflow is depicted below.
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// Nodes Start [label="Starting Materials:\n- this compound\n- Substituted Aldehydes/Ketones", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Condensation Reaction\n(e.g., Reflux in Ethanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization or Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, IR, Mass Spec)", fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Product [label="Pure Hydrazide-Hydrazone\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Purification; Purification -> Characterization; Characterization -> Final_Product; } doto Caption: General workflow for the synthesis and characterization of hydrazide-hydrazone derivatives.
Protocol 3.1.1: General Synthesis of Hydrazide-Hydrazone Derivatives
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl Compound: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure hydrazide-hydrazone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[8]
In Vitro Anticancer Activity Screening
The initial evaluation of the anticancer potential of the synthesized compounds can be performed using a standard cell viability assay.
Protocol 3.2.1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone Derivative 2f | Colo-205 | 50.0 | [9] |
| Hydrazone Derivative 2m | Colo-205 | 20.5 | [9] |
| Hydrazone Derivative 2k | HepG2 | 30.5 | [9] |
| Hydrazone Derivative 2s | HepG2 | 20.8 | [9] |
| Hydrazone Derivative 3i | HepG2 | 42.4 | [10] |
| Hydrazone Derivative 3j | HepG2 | 37.4 | [10] |
Table 1: Examples of Reported IC₅₀ Values for Hydrazide-Hydrazone Derivatives against Cancer Cell Lines.
Apoptosis Induction Assays
To investigate the mechanism of cell death induced by the test compounds, apoptosis assays are essential.
Protocol 3.3.1: qRT-PCR for Apoptosis-Related Gene Expression
-
Cell Treatment: Treat the cancer cells with the test compound at its IC₅₀ concentration for 24 hours.
-
RNA Extraction: Isolate total RNA from the treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers for apoptosis-related genes such as Bax, Bcl-2, and Caspase-3. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative gene expression levels using the ΔΔCt method. An increase in the expression of pro-apoptotic genes (Bax, Caspase-3) and a decrease in the expression of anti-apoptotic genes (Bcl-2) would suggest apoptosis induction.[10]
Concluding Remarks
This compound, as a representative of the hydrazide-hydrazone class, holds considerable promise for drug discovery endeavors. The protocols and conceptual framework provided herein offer a robust starting point for the systematic evaluation of its biological activities. Further investigations into its structure-activity relationships, through the synthesis and screening of a focused library of derivatives, will be crucial in optimizing its therapeutic potential. The multi-target nature of many hydrazone derivatives suggests that this compound could also be explored for its utility in complex diseases beyond oncology, such as inflammatory and infectious diseases.
References
- The Pharmaceutical and Chemical Journal.
- Kocyigit-Kaymakcioglu, B., et al. (2019). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery, 16(5), 522-532.
-
Al-Ostath, A., et al. (2013). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 18(9), 11122-11136. [Link]
-
Han, I., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(10), 9198-9211. [Link]
-
Han, M., et al. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Journal of Research in Pharmacy, 24(3), 358-368. [Link]
-
O'Sullivan, J., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2829. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2263-2289. [Link]
-
Kumar, A., et al. (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). ACS Omega. [Link]
-
Kumar, P., et al. (2024). Hydrazide-Hydrazone Derivatives and Their Antitubercular Activity. ResearchGate. [Link]
-
Kumar, P., et al. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Pharmacy Research, 11(12), 1264-1269. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 69-80. [Link]
-
Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(5), 1641. [Link]
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- 4. omicsonline.org [omicsonline.org]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
Welcome to the technical support center for the synthesis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yield and purity. The synthesis of this molecule is a two-step process, and this guide will address potential challenges in both stages.
Synthesis Overview
The overall synthesis pathway for this compound is a two-step process:
-
Step 1: Williamson Ether Synthesis. This step involves the formation of the precursor ester, alkyl 2-(4-methyl-2-nitrophenoxy)propanoate, from 4-methyl-2-nitrophenol and an alkyl 2-halopropanoate.
-
Step 2: Hydrazinolysis. The synthesized ester is then reacted with hydrazine hydrate to yield the final product, this compound.
Caption: Overall two-step synthesis pathway.
Part 1: Troubleshooting the Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers. However, several factors can influence the yield of the desired ester intermediate.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis yield is low. What are the most likely causes?
A1: Low yields in this step can often be attributed to several factors:
-
Incomplete deprotonation of the phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile.[2][3] Ensure your base is strong enough and used in a sufficient amount to deprotonate the 4-methyl-2-nitrophenol. Anhydrous potassium carbonate is a common and effective choice.[1][6]
-
Purity of reactants and solvent: The presence of water can protonate the phenoxide, reducing its nucleophilicity. Ensure all reactants and the solvent (e.g., acetone, acetonitrile, or DMF) are anhydrous.
-
Reaction temperature and time: The reaction may require heating to proceed at an optimal rate. Refluxing for several hours is typical.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Choice of leaving group: The halide on the alkyl 2-halopropanoate plays a crucial role. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: A common side reaction is the elimination of the alkyl halide, especially with secondary halides, to form an alkene. To minimize this:
-
Use a primary alkyl halide if possible: However, in this synthesis, a 2-halopropanoate is required, which is a secondary halide.
-
Control the reaction temperature: Higher temperatures can favor elimination. Find the lowest temperature at which the substitution reaction proceeds at a reasonable rate.
-
Choice of base: A bulky, non-nucleophilic base can sometimes favor elimination. A fine balance is needed. Potassium carbonate is generally a good choice.
Another potential side reaction is the hydrolysis of the ester if water is present. As mentioned, using anhydrous conditions is critical.
Experimental Protocol: Synthesis of Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate
This protocol is adapted from similar syntheses of nitroaromatic ethers.[1][6][7]
| Reagent/Parameter | Recommended Value |
| 4-Methyl-2-nitrophenol | 1.0 equivalent |
| Ethyl 2-bromopropanoate | 1.2 - 1.5 equivalents |
| Anhydrous Potassium Carbonate | 2.0 - 3.0 equivalents |
| Solvent | Anhydrous Acetone or Acetonitrile |
| Temperature | Reflux (approx. 56°C for acetone) |
| Reaction Time | 8 - 24 hours (monitor by TLC) |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-nitrophenol and anhydrous potassium carbonate.
-
Add anhydrous acetone or acetonitrile as the solvent.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl 2-bromopropanoate dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 8-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Workflow for Williamson ether synthesis.
Part 2: Troubleshooting the Hydrazinolysis Reaction
The conversion of the ester to the hydrazide is a nucleophilic acyl substitution reaction. While generally straightforward, optimizing the yield and purity requires careful control of reaction conditions.
Frequently Asked Questions (FAQs)
Q3: My hydrazinolysis reaction is incomplete, and I still have starting ester remaining. How can I drive the reaction to completion?
A3: Incomplete conversion is a common issue. Consider the following:
-
Molar ratio of hydrazine hydrate: An excess of hydrazine hydrate is often necessary to drive the equilibrium towards the product. A molar ratio of 1.5 to 3.0 equivalents of hydrazine hydrate to the ester is a good starting point.
-
Reaction time and temperature: Hydrazinolysis can be slow at room temperature. Refluxing in a suitable solvent like ethanol or methanol for several hours is typically required.[8] Monitor the reaction by TLC until the starting ester spot disappears.
-
Solvent: The choice of solvent can be critical. Ethanol or methanol are commonly used as they are good solvents for both the ester and hydrazine hydrate.
Q4: I am getting a low yield of the hydrazide product, and I suspect it is being lost during workup or purification. What are the best practices?
A4: Hydrazides can be somewhat water-soluble, leading to losses during aqueous workup.
-
Workup procedure: After the reaction is complete, cooling the reaction mixture in an ice bath can often cause the hydrazide product to precipitate. The solid can then be collected by filtration.
-
Purification: If the product does not precipitate or requires further purification, recrystallization is often the best method for hydrazides.[9] Common recrystallization solvents include ethanol, methanol, or a mixture of ethanol and water.
-
Avoid acidic conditions during workup: Hydrazides can form salts in the presence of strong acids, which can increase their water solubility.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for hydrazide synthesis.[8]
| Reagent/Parameter | Recommended Value |
| Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate | 1.0 equivalent |
| Hydrazine Hydrate (80-100%) | 2.0 - 3.0 equivalents |
| Solvent | Ethanol or Methanol |
| Temperature | Reflux (approx. 78°C for ethanol) |
| Reaction Time | 4 - 12 hours (monitor by TLC) |
Step-by-Step Methodology:
-
Dissolve the ethyl 2-(4-methyl-2-nitrophenoxy)propanoate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath for 30-60 minutes to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or methanol.
Caption: Workflow for the hydrazinolysis reaction.
References
-
Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. PrepChem.com. [Link]
-
2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]
-
Need a purification method for a free hydrazone. Reddit. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? ResearchGate. [Link]
-
Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
Williamson ether synthesis. Khan Academy. [Link]
-
Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. [Link]
- Process for purification of phenylhydrazine.
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central. [Link]
-
STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Proceedings of the YSU B: Chemical and Biological Sciences. [Link]
-
2-(4-Methyl-2-nitrophenoxy)acetohydrazide. AdooQ BioScience. [Link]
-
An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. [Link]
-
Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. prepchem.com [prepchem.com]
- 7. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-(4-Methyl-2-nitrophenoxy)propanohydrazide Purification
Welcome to the technical support guide for the purification of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this molecule. Drawing upon established principles of organic chemistry and extensive field experience, this guide provides in-depth troubleshooting, detailed protocols, and a foundational understanding of the purification process.
Understanding the Core Challenge: The Chemistry of Your Compound
This compound is a moderately polar molecule characterized by several key functional groups that dictate its purification strategy:
-
Aromatic Nitro Group (-NO₂): This strong electron-withdrawing group increases the polarity of the molecule and can render the aromatic ring susceptible to nucleophilic attack under certain conditions. Nitroaromatics are often highly crystalline but can be thermally sensitive.
-
Ether Linkage (-O-): Generally stable, but its formation via Williamson ether synthesis is a common source of phenolic impurities.
-
Hydrazide Group (-CONHNH₂): This group is polar, capable of hydrogen bonding, and can act as a base or a nucleophile. Hydrazides can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
The purification strategy must therefore contend with removing unreacted starting materials, synthetic byproducts, and potential degradation products, all while ensuring the stability of the target compound.
Logical Troubleshooting Workflow
Before proceeding to specific FAQs, it's crucial to approach purification systematically. The following workflow outlines a logical progression from crude product to a highly purified solid.
Caption: A logical workflow for purifying this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during purification in a practical question-and-answer format.
Recrystallization Issues
Q1: My crude product "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" is a common problem with nitroaromatic compounds. It typically occurs for two reasons:
-
High Impurity Concentration: The presence of significant impurities lowers the melting point of the mixture, creating a liquid phase before the compound fully dissolves.
-
Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound.[1]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to fully dissolve the oil. Add a small amount of additional hot solvent (5-10% volume increase) to lower the solution's saturation point.[1]
-
Slow Cooling is Critical: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Slow cooling favors the formation of a stable crystal lattice over an amorphous oil.[1]
-
Solvent System Re-evaluation: If the issue persists, your solvent may be too effective. Consider a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, ethanol) where it is highly soluble, and then slowly add a "poor" solvent (e.g., water, hexane) until turbidity persists. Reheat to clarify and then cool slowly.[1]
Q2: I'm getting a very low yield after recrystallization. Where is my product going?
A2: Low yield is often a solubility issue. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1] A low yield suggests your compound remains significantly soluble in the mother liquor even at low temperatures.
Troubleshooting Steps:
-
Check the Mother Liquor: Before discarding the filtrate, cool it in an ice-salt bath for an extended period (30-60 minutes). If a significant amount of additional precipitate forms, your solvent is not optimal for yield.[1]
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. A common mistake is adding too much solvent initially.[2]
-
Change Solvents: Select a solvent with a steeper solubility curve. For polar nitroaromatics, alcoholic solvents like ethanol or isopropanol are often a good starting point.[1]
Q3: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
A3: Sometimes, a supersaturated solution needs a nucleation site to begin crystallization.
Troubleshooting Steps:
-
Scratch Method: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.[1]
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.
-
Extended Cooling: Place the flask in a -20°C freezer for several hours. The lower temperature will further decrease solubility and may promote nucleation.
Chromatography Issues
Q4: My compound is streaking badly on the silica gel column and I'm getting poor separation. What is the cause?
A4: Streaking, or tailing, on a silica gel column is usually caused by one of the following:
-
Compound Overload: Too much crude material was loaded onto the column.
-
High Polarity: The compound is highly polar and is interacting very strongly with the polar silica stationary phase.[3][4]
-
Acidic/Basic Nature: The hydrazide group can interact with acidic silica sites, causing tailing.
Troubleshooting Steps:
-
Optimize Solvent System (Eluent): Your eluent is likely not polar enough. Increase the polarity gradually. For a compound of this nature, a gradient elution starting from a less polar mixture (e.g., 20% Ethyl Acetate in Hexane) and moving to a more polar one (e.g., 50-70% Ethyl Acetate in Hexane) is often effective.[4] Polar solvents compete more effectively for the binding sites on the silica gel, helping to move your polar compound down the column.[4][5]
-
Add a Modifier: To mitigate the basicity of the hydrazide, add a small amount (0.5-1%) of triethylamine or ammonia to your eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Consider a Different Stationary Phase: If streaking persists, normal-phase silica may not be ideal. Consider using a less acidic stationary phase like alumina or a bonded phase like an amine-functionalized silica column, which is designed for purifying polar compounds.[6] Reversed-phase chromatography (C18 silica with a polar mobile phase like water/acetonitrile) is also an excellent alternative for polar molecules.[3]
Q5: How do I choose the starting solvent system for my column?
A5: Thin-Layer Chromatography (TLC) is the essential tool for determining the optimal solvent system before running a column.[4] The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.
| Observed TLC Result | Interpretation | Action for Column Eluent |
| Spot remains at the baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., from 20% to 40% Ethyl Acetate). |
| Spot runs with the solvent front (Rf ≈ 1) | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., from 50% to 30% Ethyl Acetate). |
| Spots are streaked | Compound is very polar or interacting with silica. | Add a modifier (e.g., 1% triethylamine) or a highly polar solvent (e.g., 1-2% methanol). |
| Spots are too close together (ΔRf < 0.2) | Poor separation. | Try a different solvent system (e.g., Dichloromethane/Methanol instead of Ethyl Acetate/Hexane). |
Purity & Stability Issues
Q6: My final product looks clean by TLC, but the NMR spectrum shows a persistent impurity. What could it be?
A6: A common and often overlooked impurity is the corresponding carboxylic acid: 2-(4-Methyl-2-nitrophenoxy)propanoic acid . This can form if the ester intermediate undergoes hydrolysis before or during the hydrazinolysis step.
-
Identification: The carboxylic acid will have a very similar polarity to your hydrazide product, making it difficult to separate. In the ¹H NMR, look for the absence of the -NHNH₂ protons and the presence of a broad singlet for the carboxylic acid proton (-COOH) far downfield (>10 ppm).
-
Removal:
-
Aqueous Wash: Dissolve the crude product in an organic solvent (like Ethyl Acetate) and wash it with a mild aqueous base such as sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your neutral hydrazide remains in the organic layer.
-
Chromatography with Modifier: If co-eluting during chromatography, adding a small amount of acetic acid to the eluent can sometimes improve the separation from acidic impurities on silica gel.
-
Q7: Is my compound stable? I'm observing some discoloration (yellowing/darkening) upon storage.
A7: Nitroaromatic compounds can be sensitive to light and high temperatures.[7] Hydrazides can also be susceptible to air oxidation. While specific stability data for this molecule is not widely published, general principles for related compounds suggest taking precautions.[8]
Recommended Storage & Handling:
-
Storage: Store the purified solid in a tightly sealed amber vial to protect it from light. For long-term storage, keep it in a refrigerator or freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Avoid prolonged exposure to high heat during purification (e.g., on a rotary evaporator). Use moderate temperatures. Solutions of p-nitrophenol, a related structure, show increased stability at higher pH, suggesting that avoiding strongly acidic conditions during workup may be beneficial.[9]
Key Experimental Protocols
Protocol 1: Optimized Recrystallization (Ethanol/Water System)
This protocol is a robust starting point for obtaining crystalline material from a solid crude product.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) dropwise while heating and swirling until the solid just dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Re-solubilization: Add 1-2 drops of hot ethanol to make the solution clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is for purifying oily residues or recrystallized material that fails to meet purity requirements.
-
Column Packing: Pack a glass column with silica gel (80-100 mesh) as a slurry in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder on a rotary evaporator. Carefully layer this dry powder on top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor the separation by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase Ethyl Acetate percentage from 10% to 20%, then 30%, etc.) to elute compounds with increasing polarity. Your target compound will likely elute at a moderate polarity.
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator at a moderate temperature (≤ 40°C) to yield the purified product.
References
- Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents. Provides context on industrial crystallization methods for nitro-aromatics.
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Discusses the principles of polarity in column chromatography for aromatic compounds. URL: [Link]
- US2874196A - Method of crystallizing nitro products - Google Patents. Describes methods for crystallizing nitro compounds.
-
Chromatographic Purification - Structure Determination of Organic Compounds. Explains the fundamental principles of normal-phase and reversed-phase chromatography. URL: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Details advanced chromatography techniques like HILIC for purifying very polar compounds. URL: [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. A foundational guide on the principles and practice of column chromatography, including the use of TLC to determine eluent systems. URL: [Link]
-
Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine - Scirp.org. Discusses the thermal and chemical stability of nitro-containing compounds. URL: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Outlines various modern chromatography methods for polar analyte separation. URL: [Link]
-
Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acetate. Provides insights into the hydrolysis and stability of nitrophenyl esters. URL: [Link]
-
(E)-Methyl 2-[(4-nitrophenyl)hydrazono]propanoate - PMC. Describes the synthesis of a related nitrophenylhydrazone compound. URL: [Link]
-
EAS Nitration Experiment & Recrystallization - YouTube. A video demonstrating the practical steps of recrystallization for a nitroaromatic compound. URL: [Link]
-
A Comparative Study of Structure, Energetic Performance and Stability of Nitro-NNO-azoxy Substituted Explosives. | Request PDF - ResearchGate. Discusses factors influencing the stability of energetic nitro compounds. URL: [Link]
-
Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC - NIH. Provides general laboratory procedures for handling and purifying nitroaromatic compounds. URL: [Link]
-
Note on stability of p‐nitrophenol in aqueous solutions - ResearchGate. Discusses the pH-dependent stability of p-nitrophenol solutions. URL: [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. cup.edu.cn [cup.edu.cn]
- 6. biotage.com [biotage.com]
- 7. Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
improving solubility of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide for bioassays
Compound Focus: 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound during bioassay development. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these issues, moving from fundamental techniques to more advanced strategies.
Frequently Asked Questions (FAQs)
Q1: I've received my vial of this compound. What are its expected solubility properties and why?
A1: Based on its chemical structure, this compound is predicted to have low aqueous solubility. This is due to several structural features:
-
Aromatic Rings and Methyl Group: The nitrophenoxy ring and the methyl group are hydrophobic ("water-fearing"), which contributes to poor solubility in aqueous buffers. Lipophilic compounds are often formulated in lipid-containing systems or as solid-state modifications.[1]
-
Hydrazide Group: The propanohydrazide moiety contains nitrogen atoms that can act as weak bases. This is a critical feature, as it means the molecule's overall charge, and therefore its solubility, is likely dependent on the pH of the solution.[2][3] Many drugs are weak acids or bases, and their solubility can be manipulated by altering the pH.[2]
Given these properties, it is expected that the compound will require a non-aqueous solvent for initial stock preparation and that its solubility in your final assay buffer will be limited and require careful optimization. It likely falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which are common among new chemical entities and present formulation challenges.[4]
Q2: What is the single most common reason for seeing compound precipitation in my assay plate?
A2: The most frequent cause is improper dilution from a concentrated organic stock solution (like DMSO) into an aqueous assay buffer. When a small volume of highly concentrated compound in DMSO is added to the buffer, the DMSO disperses rapidly, creating localized supersaturation of your compound. The compound, now finding itself in a hostile aqueous environment, crashes out of solution. This is a classic problem for poorly soluble compounds.[5][6] Optimizing the dilution protocol is often the best first step to solving this issue.[5]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is highly dependent on the specific cell line and assay endpoint. However, a general best practice is to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxicity and other off-target effects.[7][8] Some sensitive assays may even require concentrations below 0.1%. It is crucial to run a vehicle control—an identical experiment containing the same final concentration of DMSO but without the test compound—to determine the tolerance of your specific system.[7]
| Assay Type | Recommended Max Final DMSO Concentration | Rationale |
| Enzymatic/Biochemical Assays | 0.5% - 2.0% | Less sensitive to solvent effects, but protein denaturation can occur at higher concentrations. |
| Standard Cell-Based Assays | < 0.5% | Minimizes cell stress and impact on viability/proliferation.[7][8] |
| High-Throughput Screening (HTS) | 0.1% - 1.0% | A balance between compound solubility and minimizing artifacts across many compounds.[7] |
| Primary Cells / Stem Cells | < 0.1% | These cells are often highly sensitive to solvent-induced stress. |
Troubleshooting Guide: A Step-by-Step Approach
If you are observing precipitation, low signal, or high data variability, follow this workflow to diagnose and solve solubility issues.
Caption: A systematic workflow for troubleshooting solubility issues.
Protocols & In-Depth Methodologies
Protocol 1: Preparing a High-Concentration DMSO Stock Solution
The standard starting point for any bioassay is a well-dissolved, high-concentration stock solution.[5] Dimethyl sulfoxide (DMSO) is the most common solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[9][10]
Objective: To create a clear, 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate: Determine the mass of the compound needed to make a 10 mM stock solution in a specific volume (e.g., 1 mL).
-
Weigh & Add: Carefully weigh the compound and place it into a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO.
-
Initial Dissolution: Cap the tube securely and vortex gently for 1-2 minutes.[7] Visually inspect for any undissolved particles.
-
Troubleshooting Dissolution (If Needed):
-
Final Check & Storage: Once the solution is completely clear, it is ready. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can induce precipitation.[7] Store at -20°C or -80°C. For short-term use (up to two weeks), storage at ambient temperature can minimize freeze-thaw issues.[5]
Protocol 2: Optimizing Dilution with a Co-Solvent
If the compound precipitates when diluted from DMSO into your aqueous buffer, a co-solvent can help keep it in solution. Co-solvents work by altering the polarity of the solvent system.[11]
Objective: To test the effect of co-solvents on compound solubility in the final assay buffer.
Materials:
-
10 mM compound stock in 100% DMSO
-
Co-solvents: Polyethylene glycol 400 (PEG-400), Pluronic® F-127
-
Assay buffer
Procedure:
-
Prepare Intermediate Stock: Create an intermediate stock solution. For example, dilute your 10 mM DMSO stock 1:1 with a co-solvent like PEG-400 to create a 5 mM stock in a 50:50 DMSO:PEG-400 mixture.
-
Dilute into Buffer: Add this intermediate stock to your assay buffer to achieve the desired final concentration.
-
Observe: Compare the clarity of the solution to the one made by diluting directly from 100% DMSO.
-
Control: Remember to adjust your vehicle control to contain the same final concentration of both DMSO and the co-solvent.
Caption: Decision tree for selecting a solubilization strategy.
Protocol 3: pH-Dependent Solubility Screening
The hydrazide group in this compound can likely be protonated at acidic pH, increasing its polarity and aqueous solubility. This protocol determines the optimal pH for your assay buffer.
Objective: To assess the solubility of the compound across a physiologically relevant pH range.
Materials:
-
Compound stock in DMSO
-
A series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9)
-
pH meter
-
Plate reader capable of measuring light scatter (nephelometry) or a microscope for visual inspection.
Procedure:
-
Prepare Buffered Solutions: In a 96-well plate, add your series of buffers with different pH values.
-
Add Compound: Spike a consistent, high concentration of your compound (from DMSO stock) into each well. Ensure the final DMSO concentration is the same across all wells.
-
Equilibrate: Seal the plate and let it equilibrate at room temperature for 1-2 hours with gentle shaking.
-
Measure Precipitation:
-
Quantitative: Use a nephelometer to measure light scattering. Higher readings indicate more precipitation.
-
Qualitative: Visually inspect each well under a microscope for the presence of precipitate.
-
-
Analyze: Plot the solubility (or an inverse measure of precipitation) against pH. The pH range that shows the lowest precipitation is the ideal starting point for your assay buffer. The solubility of weak acids increases with pH, while the solubility of weak bases increases as pH decreases.[3][12]
Caption: How pH affects the solubility of a compound with a basic handle.
Advanced Strategies (When All Else Fails)
If the above methods do not yield sufficient solubility for your bioassay's required concentration range, more advanced formulation techniques can be explored:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing solubility.[13]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used. These are mixtures of oils and surfactants that spontaneously form fine emulsions when diluted into aqueous media.[13][14]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate according to the Noyes-Whitney equation.[1][15]
These approaches are more complex and typically employed when simpler methods are insufficient to overcome the solubility barrier.
References
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). World Pharma Today. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Müller, R. H., & Keck, C. M. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(5), 725. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2017). Purdue e-Pubs. [Link]
-
Shaikh, J., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharma. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
The influence of pH on solubility in water. (n.d.). Course Hero. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]
-
Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51. [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
Sharma, D. K., et al. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Desale, S. S., & Narkhede, M. R. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ajdhs.com [ajdhs.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
Welcome to the technical support center for the synthesis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the hydrazinolysis of the corresponding ester, ethyl 2-(4-methyl-2-nitrophenoxy)propanoate.
Issue 1: Low or No Yield of the Desired Hydrazide Product
Question: I am getting a very low yield, or in some cases, no this compound at all. My starting ester seems to be consumed, but the expected product is not forming. What could be the problem?
Answer: This is a common issue that can stem from several factors, primarily related to reaction conditions and the stability of the reagents and products.
Possible Causes & Solutions:
-
Cause A: Hydrolysis of the Starting Ester. The ester, ethyl 2-(4-methyl-2-nitrophenoxy)propanoate, can be susceptible to hydrolysis, especially if there is excess water in the reaction mixture or if the hydrazine hydrate used is of lower purity. This side reaction will produce 2-(4-methyl-2-nitrophenoxy)propanoic acid instead of the desired hydrazide.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous ethanol as the solvent. Ensure all glassware is thoroughly dried before use.
-
High-Quality Hydrazine Hydrate: Employ a high-purity grade of hydrazine hydrate. Older bottles can absorb atmospheric moisture and carbon dioxide.
-
Monitor pH: While the reaction is typically run without explicit pH control, the presence of acidic impurities can catalyze ester hydrolysis. Ensure your starting materials are free of acidic residues.
-
-
-
Cause B: Reduction of the Nitro Group. Hydrazine is a potent reducing agent, and under certain conditions, it can reduce the nitro group on the aromatic ring to an amino group.[1] This is more likely to occur at elevated temperatures or in the presence of metal catalysts.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature as specified in the protocol, typically refluxing in ethanol. Avoid excessive heating, which can promote the reduction side reaction.
-
Avoid Metal Contaminants: Ensure the reaction vessel is free from any metal residues that could catalyze the reduction of the nitro group.
-
-
-
Cause C: Insufficient Reaction Time or Temperature. The hydrazinolysis of esters can be slow. If the reaction is not allowed to proceed to completion, a significant amount of the starting ester will remain unreacted.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester.[2]
-
Optimize Reaction Time: If the reaction appears to be stalling, a modest increase in the reflux time may be necessary. However, be mindful of the potential for side reactions with prolonged heating.
-
-
-
Cause D: Inefficient Hydrazinolysis due to Steric Hindrance. The structure of the starting ester may present some steric hindrance to the nucleophilic attack by hydrazine.
-
Troubleshooting Steps:
-
Increase Molar Excess of Hydrazine Hydrate: Using a larger excess of hydrazine hydrate can help to drive the reaction forward. A molar ratio of 1:1.2 (ester to hydrazine hydrate) is a good starting point, but this can be increased if necessary.[3]
-
-
Issue 2: Presence of an Unexpected Crystalline Precipitate
Question: During the workup or purification, I observe a crystalline precipitate that is not my desired product. What could this be?
Answer: The formation of an unexpected precipitate often points to the presence of a significant side product.
Possible Cause & Solution:
-
Cause: Formation of 2-(4-methyl-2-nitrophenoxy)propanoic acid. As mentioned in Issue 1, hydrolysis of the starting ester leads to the corresponding carboxylic acid.[4][5] This acid is often less soluble in the reaction solvent (ethanol) upon cooling or during workup and may precipitate out.
-
Troubleshooting & Verification Steps:
-
Isolate and Characterize: Filter the precipitate and characterize it using techniques like melting point, IR, and NMR spectroscopy to confirm its identity as the carboxylic acid.
-
Review Reaction Conditions: If the carboxylic acid is the major byproduct, revisit the troubleshooting steps for ester hydrolysis outlined in Issue 1.
-
-
Issue 3: Difficulty in Product Purification
Question: I'm having trouble obtaining a pure sample of this compound. My crude product seems to be a mixture of several compounds.
Answer: Purification challenges often arise from the presence of closely related side products.
Possible Impurities & Purification Strategies:
-
Common Impurities:
-
Unreacted ethyl 2-(4-methyl-2-nitrophenoxy)propanoate.
-
2-(4-methyl-2-nitrophenoxy)propanoic acid (from hydrolysis).
-
2-(4-methyl-2-aminophenoxy)propanohydrazide (from nitro group reduction).
-
-
Purification Protocol:
-
Initial Workup: After the reaction is complete, the reaction mixture is typically cooled, and the precipitated product is collected by filtration. Washing the crude product with cold ethanol can help remove some of the more soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is often the most effective method for purifying hydrazides.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis involves the reaction of ethyl 2-(4-methyl-2-nitrophenoxy)propanoate with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux.[2] The reaction is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester to form the hydrazide.
Q2: How is the precursor, ethyl 2-(4-methyl-2-nitrophenoxy)propanoate, synthesized?
A2: The precursor ester is typically synthesized via a Williamson ether synthesis. This involves the reaction of 4-methyl-2-nitrophenol with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile or butan-2-one.[7]
Q3: Are there any specific safety precautions I should take when working with hydrazine hydrate?
A3: Yes, hydrazine hydrate is a toxic and potentially explosive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. It is also a powerful reducing agent and should be kept away from oxidizing agents.
Q4: Can I use a different solvent for the hydrazinolysis reaction?
A4: While ethanol is the most commonly used solvent, other alcohols like methanol can also be used. The choice of solvent can influence the reaction rate and solubility of the product. It is advisable to stick to established protocols unless you have a specific reason to deviate.
Q5: What are the expected spectroscopic characteristics of this compound?
A5:
-
¹H NMR: You would expect to see signals corresponding to the aromatic protons, the methyl group on the aromatic ring, the methyl group of the propano moiety, the methine proton, and the protons of the -NHNH₂ group.
-
IR: Key vibrational bands would include N-H stretching from the hydrazide group, C=O stretching of the amide, and characteristic peaks for the nitro group (asymmetric and symmetric stretching).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₃N₃O₄, MW: 239.23 g/mol ).
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate
-
To a stirred solution of 4-methyl-2-nitrophenol (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Heat the mixture to reflux for 1 hour.
-
Slowly add ethyl 2-bromopropanoate (1.2 equivalents) to the refluxing mixture.
-
Continue to reflux and monitor the reaction by TLC until the starting phenol is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis of this compound
-
Dissolve ethyl 2-(4-methyl-2-nitrophenoxy)propanoate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.2 - 2 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[2]
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizing the Reaction Pathways
Main Synthetic Pathway
Caption: Desired synthesis of the target hydrazide.
Common Side Reactions
Caption: Key side reactions in the synthesis.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical State |
| This compound | C₁₀H₁₃N₃O₄ | 239.23 | Solid |
| Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate | C₁₂H₁₅NO₄ | 253.25 | Oil |
| 2-(4-methyl-2-nitrophenoxy)propanoic acid | C₁₀H₁₁NO₅ | 225.20 | Solid |
| 2-(2-amino-4-methylphenoxy)propanohydrazide | C₁₀H₁₅N₃O₂ | 209.25 | Solid |
References
- Mondal, J., & Beltramini, J. (2016). Pressure mediated reduction of aromatic nitro compounds with hydrazine hydrate. Indian Journal of Chemistry - Section B, 55B(1), 84-88.
- Yin, L., et al. (2012). Reduction of aromatic nitro compounds with hydrazine hydrate.
- Li, J., et al. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. ChemistrySelect, 7(20), e202200843.
- Naveen, S., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261.
- Maji, B., & Sreekanth, A. (2020). Engaging hydrazine hydrate as a hydrogen source for cobalt (II) catalysed transfer hydrogenation of nitroaromatics.
- Naveen, S., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261.
- Li, J., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(10), 11460-11469.
- PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com.
- Naveen, S., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261.
- Upjohn Company. (1981). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
- Zhang, Y., et al. (2008). (E)-Methyl 2-[(4-nitrophenyl)hydrazono]propanoate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o344.
- Al-Ajely, M. S. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3).
- Al-Ghorbani, M., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2321-2327.
- Dyusebaeva, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 431-438.
- Sigma-Aldrich. (n.d.). 2-(4-nitrophenoxy)propanohydrazide.
- Sharma, R., et al. (2020). Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor, 19(1).
- CN103408454A. (2013). Preparation method of hydrazide compound.
- Sigma-Aldrich. (n.d.). 2-(4-nitrophenoxy)propanohydrazide.
- PubChem. (n.d.). This compound.
- Wist, J., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
- Sigma-Aldrich. (n.d.). n'-(2-furylmethylene)-2-(4-nitrophenoxy)propanohydrazide.
- Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry, 51(11), 3297-3303.
- Caira, M. R., et al. (2023). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide. Crystals, 13(7), 1058.
- Liu, A., et al. (2018).
- Uslu, H., et al. (2022). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 27(23), 8206.
- Mphahlele, M. J., & Moekwa, T. B. (2015). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Molecules, 20(5), 8421-8439.
- PrepChem. (n.d.). Synthesis of ethyl 2-(4-bromo-2,6-dimethyl-3-nitrophenoxy)
- PubChem. (n.d.). Ethyl 2-Methyl-3-(2-nitrophenyl)
- PrepChem. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)
- Hunan Hwatson Biotech Inc. (n.d.). This compound.
- Iliev, I., & Georgieva, M. (2024).
- Li, Y., et al. (2015). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 20(12), 21419-21430.
Sources
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- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 4. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Crystallization of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
Welcome to the technical support center for the crystallization of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: My compound has "oiled out" instead of crystallizing. What is happening and how can I fix it?
A1: Understanding the Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute is ejected from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when a solution is cooled below its saturation point, but the temperature is still above the melting point of the solid compound in that specific solvent environment.[1] The resulting oil is often a supercooled liquid of your compound, which readily dissolves impurities, defeating the purpose of recrystallization.[1]
Several factors can cause this issue:
-
High Solute Concentration: The solution is too supersaturated, forcing the compound out of solution before it has time to organize into a crystal lattice.
-
Rapid Cooling: Fast cooling rates do not provide the necessary time for nucleation and ordered crystal growth.
-
Inappropriate Solvent: The chosen solvent may be too "good," meaning it keeps the compound solubilized even at lower temperatures, or its boiling point is higher than the melting point of your compound.
-
Impurities: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[1]
Troubleshooting Protocol:
-
Re-heat the Solution: Gently warm the mixture until the oil completely redissolves into the solvent.
-
Add More Solvent: Add a small amount of the primary solvent (e.g., 5-10% more volume) to reduce the overall supersaturation.[1] This will lower the temperature at which the solution becomes saturated, giving your compound a better chance to crystallize below its melting point.
-
Slow Down the Cooling Process:
-
Allow the flask to cool slowly on the benchtop, insulated from the surface with a cork ring or paper towels.[1]
-
Consider using a Dewar flask with warm water to achieve a very gradual temperature decrease.
-
-
Induce Crystallization at a Higher Temperature:
-
Once the solution has cooled slightly (but before oiling occurs), try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.
-
Add a single, pure seed crystal of this compound. This provides a template for crystal growth.[2]
-
-
Re-evaluate Your Solvent System: If oiling persists, a change in solvent may be necessary. Consider adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm, clear solution until slight turbidity appears, then re-heat to clarify and cool slowly.[2]
Q2: I've followed the cooling procedure, but no crystals have formed. What are my next steps?
A2: The Challenge of Nucleation
Crystal formation is a two-step process: nucleation (the initial formation of a stable crystalline entity) and growth. Your solution may be supersaturated, but the energy barrier for nucleation has not been overcome.[3] This is common with highly purified compounds or in very clean glassware where nucleation sites are scarce.
Troubleshooting Protocol:
-
Induce Nucleation (Seeding): The most reliable method is to add a "seed crystal" of the pure compound. This bypasses the nucleation step and initiates crystal growth.[2] If you don't have a seed crystal, try obtaining one by taking a drop of the solution on a glass rod and allowing the solvent to evaporate, then using the resulting solid to seed the main solution.[1]
-
Induce Nucleation (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass created by scratching can serve as nucleation sites.[4]
-
Increase Supersaturation:
-
Evaporation: If the solvent is volatile, you can remove the stopper and allow a small amount of solvent to evaporate. This will increase the concentration of your compound.
-
Boil Off Excess Solvent: Gently heat the solution to boil off a portion of the solvent, then repeat the slow cooling process.[1] Be cautious not to remove too much solvent, which could lead to rapid crashing out or oiling.
-
-
Drastic Cooling (Ice Bath): As a last resort, place the solution in an ice bath. This rapid temperature drop will significantly increase supersaturation. While this often forces precipitation, be aware that the resulting crystals may be smaller and less pure due to the rapid formation.[1]
-
Check Compound Concentration: It's possible that too much solvent was used initially. If the above steps fail, you may need to remove the solvent via rotary evaporation and attempt the crystallization again with a more concentrated solution.[1]
Q3: My crystallization yield is very low. How can I improve it?
A3: Maximizing Recovery Without Sacrificing Purity
A low yield often indicates that a significant amount of your product remains dissolved in the mother liquor.[1] This can be due to several factors, including using an excessive amount of solvent or not cooling the solution to a low enough temperature.
Troubleshooting Protocol:
-
Minimize Solvent Volume: The cardinal rule of recrystallization is to use the minimum amount of hot solvent required to fully dissolve your compound.[5] Using excess solvent is the most common cause of poor yield.[1]
-
Optimize Final Cooling Temperature: Ensure you have cooled the solution sufficiently to maximize precipitation. After slow cooling to room temperature, placing the flask in an ice bath for 15-30 minutes can often induce further crystallization of the dissolved compound.
-
Analyze the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss.[1] You can recover this by:
-
Second Crop: Concentrate the mother liquor by boiling off a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solvent Removal: Evaporate the mother liquor to dryness and re-crystallize the recovered solid from a fresh, smaller volume of solvent.
-
-
Select the Right Solvent: An ideal solvent should dissolve the compound well when hot but poorly when cold.[6] If your compound has high solubility even at low temperatures, you will experience significant losses. Refer to the solvent selection guide below.
Technical Data & Workflows
Solvent Selection Guide for Aryl Nitro-Hydrazides
The polarity and hydrogen-bonding capability of this compound, due to its hydrazide and nitro functional groups, are key to solvent selection. Hydrazides and hydrazones are often crystallized from alcohols like ethanol or methanol.[7][8][9] A study on the closely related N′-(4-methyl-2-nitrophenyl)benzohydrazide successfully used ethanol for recrystallization.[10]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Recommended starting point. Often provides good solubility differential. Used for similar hydrazide structures.[9][10] |
| Methanol | 65 | Polar Protic | Higher solubility than ethanol; may be too effective, leading to lower yields. Good for washing if product is less soluble. |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol. May offer a better solubility curve if ethanol proves too strong. |
| Ethyl Acetate | 77 | Polar Aprotic | A less polar option. Can be used in a mixed solvent system with a non-polar solvent like hexane.[11] |
| Acetone | 56 | Polar Aprotic | Highly volatile. Good dissolving power but may be difficult to control for slow crystallization.[4] |
| Toluene | 111 | Non-polar | Unlikely to be a good primary solvent but could be used as an anti-solvent or in a solvent pair. |
| Hexane | 69 | Non-polar | Poor solvent. Primarily used as an anti-solvent or for washing impurities.[12] |
Experimental Protocol: Standard Recrystallization Workflow
-
Solvent Selection: Choose a promising solvent from the table above (Ethanol is recommended). Test solubility with a small amount of crude material in a test tube first.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a steam bath or hot plate) until the solid just dissolves.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Crystal formation should occur during this stage. An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[1]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely. Air-drying or using a vacuum oven at a low temperature is recommended.
Visualization of Troubleshooting Workflows
Caption: General troubleshooting workflow for crystallization failure.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. praxilabs.com [praxilabs.com]
- 6. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 7. psvmkendra.com [psvmkendra.com]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
stability issues of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide in solution
Technical Support Center: 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that unanticipated stability issues in solution can compromise experimental timelines and results. This guide is designed to provide you with an in-depth understanding of the molecule's potential vulnerabilities and to offer practical, actionable troubleshooting protocols to ensure the integrity of your work.
Understanding the Chemical Vulnerabilities
This compound belongs to the aryloxyphenoxypropionate (AOPP) class of molecules and possesses three key functional groups that are susceptible to degradation in solution: the hydrazide moiety , the ether linkage , and the nitroaromatic ring . Understanding these potential points of failure is the first step in designing robust experiments.
The primary degradation pathways are hydrolysis (catalyzed by acid or base) and photodegradation.
-
Hydrolysis: The hydrazide group can be hydrolyzed to form the corresponding carboxylic acid, 2-(4-methyl-2-nitrophenoxy)propanoic acid. This reaction is typically accelerated under both acidic and basic conditions. The ether bond can also be cleaved, though this generally requires more forcing conditions.
-
Photodegradation: The nitrophenoxy group makes the molecule susceptible to degradation upon exposure to light, particularly UV wavelengths.[1][2] This can lead to cleavage of the ether linkage and other complex reactions, often causing a visible color change in the solution.
Caption: Key structural features of this compound prone to degradation.
Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability is primarily influenced by pH, light exposure, temperature, and the choice of solvent. Extreme pH values (either acidic or basic) will accelerate the hydrolysis of the hydrazide group. Exposure to ambient or UV light can induce photodegradation due to the nitrophenoxy moiety.[1] Elevated temperatures will increase the rate of all degradation reactions.
Q2: My solution of the compound is turning yellow. What is happening?
A yellow discoloration is a classic indicator of degradation involving the nitrophenoxy group. This is often due to photodegradation, which can lead to the formation of 4-methyl-2-nitrophenol or other colored byproducts.[2] To confirm this, prepare a fresh solution and protect it from light; if it remains colorless, photodegradation is the likely cause.
Q3: I'm seeing a loss of my parent compound peak in HPLC analysis over time. What are the likely degradation products?
Based on the known degradation pathways of related compounds, the two most probable degradation products you would observe by HPLC are:
-
2-(4-methyl-2-nitrophenoxy)propanoic acid: Formed via the hydrolysis of the hydrazide functional group.[3][4]
-
4-methyl-2-nitrophenol: Formed from the cleavage of the ether linkage, often through photodegradation.[1]
You may need to use analytical standards of these potential products to confirm their identity by retention time matching in your chromatographic method.
Q4: What are the recommended storage conditions for stock solutions?
To maximize the shelf-life of your stock solutions, we recommend the following:
-
Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock preparation.
-
pH: If preparing aqueous working solutions, use a buffered system between pH 6.0 and 7.5. Avoid highly acidic or basic buffers.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect all solutions from light by using amber vials or by wrapping vials in aluminum foil.
Troubleshooting Guides & Experimental Protocols
These guides provide self-validating protocols to systematically investigate and mitigate stability issues.
Guide 1: Assessing pH-Dependent Hydrolysis
Objective: To determine the compound's stability profile across a relevant pH range and identify an optimal pH for your experimental buffer.
Causality: The hydrazide functional group is susceptible to both acid and base-catalyzed hydrolysis. At low pH, the carbonyl oxygen is protonated, making it more electrophilic and susceptible to nucleophilic attack by water. At high pH, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This experiment will define the pH range where these reactions are minimized.
Caption: Workflow for assessing pH-dependent hydrolysis.
Experimental Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare three aqueous buffers (50 mM):
-
pH 4.0 (e.g., acetate buffer)
-
pH 7.4 (e.g., phosphate buffer)
-
pH 9.0 (e.g., borate buffer)
-
-
Initiate the experiment (T=0): Dilute the DMSO stock into each buffer to a final concentration of 100 µM. Immediately take a 100 µL aliquot from each solution, quench with an equal volume of mobile phase (if needed), and analyze by HPLC. This is your T=0 reference.
-
Incubate: Store the three buffered solutions in the dark at a controlled temperature (e.g., 25°C).
-
Time-course sampling: At subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw another 100 µL aliquot from each solution for HPLC analysis.
-
HPLC Analysis: Use a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) to quantify the peak area of the parent compound.
-
Data Analysis: For each pH, calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot these values against time.
Data Interpretation Table:
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
A rapid decrease in the percentage remaining at pH 4.0 or 9.0 compared to pH 7.4 indicates significant acid or base-catalyzed hydrolysis, respectively.
Guide 2: Investigating Photostability
Objective: To determine if the compound is sensitive to light and to validate the necessity of light-protected handling.
Causality: Aromatic nitro compounds are known to be photoreactive. Upon absorption of light energy (especially UV), the nitro group can be excited, leading to radical reactions, cleavage of adjacent bonds like the ether linkage, and formation of degradation products.[1][5] This experiment uses a dark control as a self-validating baseline to isolate the effect of light from other degradation pathways like hydrolysis.
Experimental Protocol:
-
Prepare a working solution: Based on the results from the pH stability test, prepare a 100 µM solution of the compound in the most stable buffer (e.g., pH 7.4 phosphate buffer).
-
Aliquot into two vials: Transfer the solution into two identical, clear glass HPLC vials.
-
Establish Controls:
-
Light-Exposed Sample: Place one vial on a lab bench exposed to ambient laboratory light.
-
Dark Control: Tightly wrap the second vial in aluminum foil and place it next to the first vial.
-
-
Incubate and Analyze: Keep both vials at the same ambient temperature. Analyze the contents of both vials by HPLC at T=0 and after a set time (e.g., 24 hours).
-
Data Analysis: Compare the peak area of the parent compound in the light-exposed sample to the dark control.
Data Interpretation:
| Sample | Parent Peak Area (T=0) | Parent Peak Area (T=24h) | % Degradation |
| Light-Exposed | |||
| Dark Control |
If the % degradation is significantly higher in the light-exposed sample than in the dark control, it provides clear evidence of photodegradation. The dark control accounts for any thermal degradation or hydrolysis occurring over the same period.
Summary of Stability & Mitigation Strategies
| Vulnerability | Key Factor | Experimental Indication | Recommended Mitigation Strategy |
| Hydrolysis | pH | Loss of parent compound in both light and dark conditions, especially at low or high pH. | Work in buffered solutions between pH 6.0 - 7.5. Prepare fresh aqueous solutions daily. |
| Photodegradation | Light Exposure | Solution turns yellow. Significant loss of parent compound in light-exposed samples compared to dark controls. | Handle all solutions in amber vials or under foil. Minimize exposure to ambient light during experiments. |
| Thermal Degradation | Temperature | General loss of compound over time, even in optimal pH and dark conditions. Rate increases with temperature. | Store stock solutions at -20°C or below. Perform experiments at controlled, non-elevated temperatures. |
References
-
Gao, Y., et al. (2024). Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism. PubMed. [Link]
-
Gao, Y., et al. (2024). Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism. Journal of Agricultural and Food Chemistry. [Link]
-
ACS Publications. (2024). Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism. Journal of Agricultural and Food Chemistry. [Link]
-
Skálová, L., et al. (2021). Dynamics of the Degradation of Acetyl-CoA Carboxylase Herbicides in Vegetables. MDPI. [Link]
-
Li, J., et al. (2024). Novel Bifunctional Amidase Catalyzing the Degradation of Propanil and Aryloxyphenoxypropionate Herbicides in Rhodococcus sp. C-1. Journal of Agricultural and Food Chemistry. [Link]
-
Klier, K., et al. (1992). Photocatalyzed degradation of adsorbed nitrophenolic compounds on semiconductor surfaces. Northwestern Scholars. [Link]
-
Augugliaro, V., et al. (2024). Heterogeneous photocatalytic degradation of nitrophenols. ResearchGate. [Link]
-
Siggia, S. (n.d.). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. [Link]
-
ATSDR. (n.d.). Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Zhang, X., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers. [Link]
-
Li, X., et al. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. [Link]
-
Zhang, X., et al. (2018). (PDF) Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. ResearchGate. [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]
-
Smolenkov, A. D. (2012). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
Kumar, P., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. [Link]
-
Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]
-
University of Toronto. (n.d.). HYDROLYSIS. University of Toronto. [Link]
-
Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). US3113971A - Method for the hydrolysis of hydrazones.
-
Cîrcu, V., et al. (2024). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. MDPI. [Link]
Sources
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
Technical Support Center: Refining HPLC Methods for 2-(4-Methyl-2-nitrophenoxy)propanohydrazide Analysis
Welcome to the technical support center for the analysis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during HPLC method development and routine analysis. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the integrity and robustness of your analytical methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the causality behind the experimental observations and providing actionable solutions.
Peak Shape and Tailing Issues
Question: My peak for this compound is exhibiting significant tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC, often quantified by a tailing factor greater than 1.[1] For a polar, ionizable compound like a hydrazide derivative, several factors can contribute to this problem.
-
Secondary Interactions: The primary cause of tailing for polar compounds containing amine functionalities (like the hydrazide group) is often secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[1] These interactions are electrostatic in nature and can lead to a portion of the analyte molecules being more strongly retained, resulting in a tailed peak.
-
Solution 1: Mobile Phase pH Adjustment: The hydrazide group is basic. By adjusting the mobile phase pH to be approximately 2 pH units below the pKa of the hydrazide, you can ensure it is fully protonated. This consistent positive charge will minimize interactions with silanol groups. A buffered mobile phase is crucial to maintain a stable pH.
-
Solution 2: Use of End-Capped Columns: Modern HPLC columns are often "end-capped," where the free silanol groups are chemically bonded with a small silane to make them inert. Using a high-quality, well-end-capped C18 or C8 column can significantly reduce peak tailing.[1]
-
Solution 3: Competitive Additives: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion and tailing.[2]
-
Solution: Reduce the sample concentration or injection volume.[2]
-
-
Column Contamination or Void: Accumulation of strongly retained sample components or the formation of a void at the column inlet can disrupt the flow path and cause peak tailing.[1][3]
-
Solution: Use a guard column to protect the analytical column from contaminants. If contamination is suspected, flush the column with a strong solvent. If a void is suspected, the column may need to be replaced.
-
Retention Time Drift
Question: I am observing a gradual shift in the retention time of my analyte over a sequence of injections. What could be causing this instability?
Answer:
Consistent retention times are critical for reliable identification and quantification. Drifting retention times can indicate a variety of system and method-related issues.[2]
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the mobile phase composition over time, leading to retention time shifts.[2][4]
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to shifts in retention time.[2]
-
Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.[2]
-
-
System Leaks or Pump Issues: A leak in the system or inconsistent flow from the pump will cause pressure fluctuations and, consequently, retention time variability.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development of a robust HPLC method for this compound.
Question: What are the recommended starting conditions for developing an HPLC method for this compound?
Answer:
For a polar compound containing a nitrophenyl group, a reversed-phase HPLC method is a suitable starting point.[5][6][7] The nitrophenyl group provides a good chromophore for UV detection.
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for a broad range of compounds and is a standard choice for method development.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase will protonate the hydrazide group, improving peak shape. Formic acid is volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.[7] |
| Gradient | 10-90% B over 20 minutes | A broad gradient is a good starting point to determine the approximate elution conditions.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves reproducibility.[2] |
| Detection Wavelength | ~270 nm (or λmax) | The nitrophenyl group is expected to have a strong absorbance in the UV region. Determine the λmax by running a UV scan of the analyte. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity. |
| Sample Diluent | Mobile Phase A | Dissolving the sample in the initial mobile phase composition prevents peak distortion.[3] |
Question: How do I perform a forced degradation study for this compound to ensure my method is stability-indicating?
Answer:
Forced degradation studies are essential to demonstrate that your analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[10][11][12] This is a key requirement of regulatory bodies like the ICH.[10]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the analyte to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.[11] The hydrazide bond is susceptible to hydrolysis under both acidic and basic conditions.[13][14]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control sample using your developed HPLC method.
-
Data Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak and from each other. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.
Question: What are the key parameters to consider for HPLC method validation according to ICH guidelines?
Answer:
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[15][16] According to ICH Q2(R2) guidelines, the following parameters should be evaluated:[17][18]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components such as impurities and degradants.[16][17] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16][17] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][19] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[16][17] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[15][16] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][19] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][19] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16] |
Visualizations and Protocols
Logical Workflow for HPLC Troubleshooting
Caption: General HPLC Troubleshooting Cascade.
Systematic Approach to HPLC Method Development
Caption: HPLC Method Development Strategy.
Experimental Protocols
Protocol: System Suitability Testing
Objective: To verify that the HPLC system and procedure are adequate for the analysis to be performed.
Procedure:
-
Prepare a system suitability solution containing this compound at the target concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the system suitability solution.
-
Calculate the following parameters:
-
Tailing Factor: Must be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
RSD of Retention Time: Must be ≤ 1.0%.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Acceptance Criteria: All parameters must meet the specified criteria before proceeding with sample analysis.
Protocol: Sample Preparation
Objective: To prepare a sample solution of this compound that is free of particulates and compatible with the HPLC system.
Procedure:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Add a small amount of the sample diluent (e.g., Mobile Phase A) and sonicate for 5 minutes to dissolve the sample completely.
-
Dilute to the final volume with the sample diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
-
The sample is now ready for injection.
References
-
Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-141. [Link]
-
Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-141. [Link]
-
Reed, Z. H., et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences, 107(1), 225-231. [Link]
-
SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link]
-
Rudenko, B. A., & Zavgorodnii, P. A. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 72(8), 757-772. [Link]
-
Johnson, R. C., et al. (2013). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 37(6), 337-342. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [https://jordilabs.com/ Jordi Labs/wp-content/uploads/2016/11/Jordi-Labs-Reverse-Phase-Normal-Phase-HPLC.pdf]([Link] Jordi Labs/wp-content/uploads/2016/11/Jordi-Labs-Reverse-Phase-Normal-Phase-HPLC.pdf)
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Studylib. Hydrazine & Acetylhydrazine HPLC-MS/MS Analysis. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Chinese Journal of Applied Chemistry. (2022). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. [Link]
-
George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Journal of Liquid Chromatography, 13(7), 1417-1428. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
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Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 38-46. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Reddy, S. K., Sharma, P., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 1-8. [Link]
-
IJNRD. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF HYDRALAZINE, METYL PARABEN AND PRO. [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
PubChem. 2-(2-(4-Nitrophenyl)hydrazinylidene)propanedinitrile. [Link]
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. [Link]
-
Polish Pharmaceutical Society. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
-
PubMed. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. [Link]
-
MDPI. (2024). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. [Link]
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Technical Support Center: Overcoming Antimicrobial Resistance with Hydrazide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazide compounds in antimicrobial assays. This guide, prepared by a Senior Application Scientist, provides practical, in-depth answers and troubleshooting protocols to address common challenges encountered in the lab. Our goal is to ensure your experiments are robust, reproducible, and yield trustworthy results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles and questions that arise during the preliminary stages of experimentation with novel hydrazide compounds.
Q1: My novel hydrazide compound won't dissolve in the aqueous culture medium. How should I prepare my stock solutions and what precautions are necessary?
A: This is one of the most common challenges with novel synthetic compounds. Hydrazides, particularly those with aromatic or complex heterocyclic moieties, often have poor aqueous solubility.
-
Primary Recommendation: Use Dimethyl Sulfoxide (DMSO). Prepare a high-concentration primary stock solution (e.g., 10-50 mg/mL) of your hydrazide compound in 100% DMSO. DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds.
-
Working Solutions: Create intermediate dilutions from your primary stock using either 100% DMSO or the appropriate culture broth (e.g., Mueller-Hinton Broth).
-
Critical Precaution: Final Solvent Concentration. The most critical step is to ensure the final concentration of DMSO in your assay wells (e.g., in a 96-well plate) remains non-inhibitory to the test organism. Generally, the final DMSO concentration should not exceed 1-2% (v/v).
-
Self-Validation Protocol: Always include a solvent control in your experiments. This involves testing the highest concentration of DMSO used in your assay against the bacteria alone. You should observe no inhibition of growth in this control well. If you do, the DMSO concentration is too high and must be lowered by adjusting your dilution scheme.
Q2: I'm observing no antimicrobial activity (a high MIC value) with my hydrazide compound. What are the most likely causes?
A: A lack of observable activity can stem from several factors, ranging from the compound's intrinsic properties to experimental conditions.
-
Intrinsic Inactivity: The most straightforward reason is that the compound may not possess intrinsic antimicrobial activity against the tested strain or species. Hydrazide scaffolds are diverse, and activity is highly dependent on their specific chemical structure and substituents.[1][2]
-
Compound Stability: Hydrazide compounds can be susceptible to hydrolysis, especially in non-neutral pH conditions.[3] Standard culture media like Mueller-Hinton Broth have a pH of ~7.2-7.4, which generally favors stability.[4] However, if your compound is unstable, it may degrade over the 18-24 hour incubation period, leading to a false-negative result. Consider performing a stability study using HPLC or NMR to assess compound integrity in your test medium over time.
-
Resistance Mechanisms: The test organism may possess intrinsic or acquired resistance mechanisms that negate the compound's effect. For example, many Gram-negative bacteria have low outer membrane permeability or active efflux pumps that prevent the compound from reaching its intracellular target.[5][6] This is precisely the scenario where hydrazides are often tested as potentiators or synergistic agents rather than standalone antibiotics.
-
Precipitation: Even if a compound dissolves in the stock solution, it may precipitate out when diluted into the aqueous culture medium. Visually inspect your assay plates for any signs of precipitation (cloudiness, sediment) before and after incubation.
Q3: My Minimum Inhibitory Concentration (MIC) values are inconsistent across different experimental runs. What should I investigate first?
A: Reproducibility is paramount in antimicrobial susceptibility testing. Inconsistent MICs almost always point to a variation in experimental parameters.
-
Inoculum Density: This is the most frequent cause of variability. The bacterial inoculum must be standardized precisely for every experiment, typically to a final concentration of 5 x 10^5 CFU/mL in the well.[7] Using a spectrophotometer to adjust your inoculum to a 0.5 McFarland standard before final dilution is a critical control point.
-
Compound Dilution Errors: Minor pipetting errors during serial dilutions can lead to significant shifts in the final concentrations and, consequently, the MIC value. Ensure your pipettes are calibrated and use fresh tips for each dilution step.
-
Incubation Conditions: Ensure that the temperature (e.g., 35-37°C) and incubation time (e.g., 18-24 hours) are identical for every experiment.
For a more detailed breakdown, please refer to the "In-Depth Troubleshooting Guide for Inconsistent MIC Results" in Section 2.
Q4: How do I properly interpret an MIC value? Does a lower MIC number automatically mean the compound is better?
A: This is a common point of confusion. The MIC is the lowest concentration of an agent that prevents visible bacterial growth in vitro.[7][8] However, a raw MIC value cannot be interpreted in isolation.
-
Context is Key: The clinical or therapeutic relevance of an MIC value is determined by comparing it to an established breakpoint .[8][9] A breakpoint is a specific concentration that categorizes an organism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular drug.[10]
-
No Direct Comparison: You cannot directly compare the MIC value of Drug A to the MIC value of Drug B and conclude that the one with the lower number is superior.[11] Each drug has a unique breakpoint based on its pharmacology, mechanism, and clinical outcome data.
-
For Novel Compounds: Since novel hydrazide compounds do not have established clinical breakpoints, their MICs are used to compare their potency against a panel of organisms or relative to standard-of-care antibiotics tested under the same conditions. A low MIC (e.g., <8 µg/mL) is generally considered promising and warrants further investigation.[12][13]
Section 2: In-Depth Troubleshooting & Protocols
This section provides detailed workflows and protocols for addressing complex experimental challenges.
Guide 1: Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Results
Inconsistent MICs undermine the reliability of your data. This guide provides a systematic approach to identifying and eliminating sources of variability. The accompanying workflow diagram illustrates the decision-making process.
Caption: A decision tree for troubleshooting inconsistent MIC results.
-
Bacterial Inoculum Preparation (Critical Step):
-
From a fresh agar plate (18-24h growth), pick 3-5 isolated colonies.
-
Suspend colonies in sterile saline or broth.
-
Vortex thoroughly to ensure a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Perform a final dilution of this adjusted suspension into the test medium to achieve the target inoculum of 5 x 10^5 CFU/mL.
-
-
Compound Plate Preparation:
-
In a 96-well microtiter plate, perform 2-fold serial dilutions of your hydrazide compound. Start with a high concentration and dilute across the plate.
-
Ensure the final volume in each well is consistent (e.g., 50 µL) before adding bacteria.
-
-
Inoculation and Controls (Trustworthiness Check):
-
Add the standardized bacterial inoculum (e.g., 50 µL) to all wells except the sterility control.
-
Mandatory Controls:
-
Positive Control: A well-known antibiotic (e.g., Ciprofloxacin, Gentamicin) with a known MIC for the test strain. This validates your strain's expected susceptibility.
-
Negative Control (Growth Control): Bacteria + Broth only (no compound). This well must show robust growth.
-
Sterility Control: Broth only (no bacteria, no compound). This well must remain clear, confirming media sterility.
-
Solvent Control: Bacteria + Broth + highest concentration of solvent (e.g., DMSO) used. This well must show growth comparable to the negative control.
-
-
-
Incubation & Reading:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration where no visible growth is observed.[7]
-
Guide 2: Protocol for Assessing Synergy via Checkerboard Microdilution Assay
Many hydrazides may not be potent on their own but can work synergistically to restore the activity of conventional antibiotics against resistant strains. The checkerboard assay is the gold standard for quantifying this interaction.
Caption: Step-by-step workflow for a checkerboard synergy assay.
-
Determine Individual MICs: First, perform a standard MIC assay (as described in Guide 1) to determine the MIC of the hydrazide compound (MIC-H) and the conventional antibiotic (MIC-A) individually.
-
Prepare Checkerboard Plate:
-
In a 96-well plate, dilute the antibiotic (A) horizontally (e.g., across columns 1-10) and the hydrazide compound (H) vertically (e.g., down rows A-G).
-
This creates a 2D matrix where each well has a unique combination of concentrations of A and H. Concentrations typically range from 4x MIC to 1/64x MIC.
-
-
Inoculate and Incubate: Inoculate the plate with a standardized bacterial suspension as you would for a standard MIC test. Include all necessary controls. Incubate for 18-24 hours.
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
After incubation, identify all the wells that show no growth.
-
For each clear well, calculate the FICI using the following formula:
-
FICI = FIC of Hydrazide (FIC-H) + FIC of Antibiotic (FIC-A)
-
Where:
-
FIC-H = (Concentration of H in the well) / (MIC of H alone)
-
FIC-A = (Concentration of A in the well) / (MIC of A alone)
-
-
-
The FICI value for the interaction is the lowest FICI calculated from all the clear wells.
-
-
Interpret the Results: The FICI value determines the nature of the interaction.[14][15]
| FICI Value | Interpretation | Implication |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of individual effects. This is a highly desirable outcome. |
| > 0.5 to 1.0 | Additive | The combined effect is equal to the sum of the individual effects. |
| > 1.0 to 4.0 | Indifference | The compounds do not interact; their combined effect is no different from their individual activities. |
| > 4.0 | Antagonism | The effect of the combination is less than the effect of the more active agent alone. This is an undesirable outcome. |
Guide 3: Investigating Mechanism of Action - Efflux Pump Inhibition
A common mechanism by which hydrazides can restore antibiotic efficacy is by inhibiting efflux pumps, which are membrane proteins that bacteria use to expel toxic substances, including antibiotics.[6]
Caption: How a hydrazide Efflux Pump Inhibitor (EPI) restores antibiotic activity.
-
Use an Efflux Pump Overexpressing Strain: Compare the MIC of your antibiotic, with and without your hydrazide compound, in a wild-type bacterial strain versus a mutant strain that overexpresses a specific efflux pump (e.g., AcrAB-TolC in E. coli). A significantly greater reduction in MIC (i.e., stronger synergy) in the overexpressing strain is strong evidence for efflux pump inhibition.
-
Ethidium Bromide (EtBr) Accumulation Assay: EtBr is a fluorescent substrate of many efflux pumps.
-
Incubate bacterial cells with and without your hydrazide compound.
-
Add EtBr and measure the fluorescence over time.
-
If your compound is an efflux pump inhibitor, it will block the expulsion of EtBr, leading to a more rapid and higher accumulation of fluorescence inside the cells compared to the control (cells without your compound).
-
References
-
Different mechanisms of action of quinoline hydrazide/hydrazone... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]
-
Chatterji, D. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. tl;dr pharmacy. [Link]
-
Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]
-
Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Personalized Medicine, 9(3), 35. [Link]
-
Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Dr.Oracle. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 17, 2026, from [Link]
-
Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved January 17, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. JOCPR, 8(7). [Link]
-
Popiołek, R., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 2570–2589. [Link]
-
Sferrazza, G., et al. (2024). Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. Molecules, 29(17), 4078. [Link]
-
Sferrazza, G., et al. (2024). Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. PubMed. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2398. [Link]
-
Neves, M. P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 15(7), 875. [Link]
-
Al-Amiery, A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Egyptian Journal of Chemistry, 65(13), 1-10. [Link]
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Retrieved January 17, 2026, from [Link]
-
Abdali, N., et al. (2020). Discovery of multidrug efflux pump inhibitors with a novel chemical scaffold. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(6), 129546. [Link]
-
Der Pharma Chemica. (2011). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M. Der Pharma Chemica, 3(6), 543-548. [Link]
-
Alen, J., et al. (2022). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Pharmaceuticals, 15(11), 1362. [Link]
-
Horgan, M., et al. (2023). Synergy Assessment of Four Antimicrobial Bioactive Compounds for the Combinational Treatment of Bacterial Pathogens. International Journal of Molecular Sciences, 24(16), 12613. [Link]
-
Popiołek, R., & Biernasiuk, A. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Medicinal Chemistry Research, 26, 1220–1234. [Link]
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- 4. researchgate.net [researchgate.net]
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- 10. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
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Technical Support Center: Enhancing the Biological Activity of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide Derivatives
Welcome to the technical support center for researchers engaged in the synthesis and evaluation of 2-(4-methyl-2-nitrophenoxy)propanohydrazide derivatives. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to troubleshoot effectively, optimize your workflows, and enhance the biological efficacy of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and what is their scientific significance?
These compounds belong to the broader class of hydrazide-hydrazones, which are recognized for their wide range of biological activities.[1][2][3][4] The core structure consists of a 4-methyl-2-nitrophenoxy moiety linked to a propanohydrazide group. This core is typically derivatized by condensing the terminal hydrazide with various aldehydes or ketones to form hydrazones (-C(=O)NHN=CH-). The significance lies in their potential as scaffolds for developing new therapeutic agents, with studies reporting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][5][6]
Q2: What are the primary biological activities investigated for this class of compounds?
The hydrazide-hydrazone scaffold is a versatile pharmacophore.[7] Research has primarily focused on the following areas:
-
Antimicrobial Activity: Many derivatives show promise against various strains of bacteria and fungi, including drug-resistant strains.[2][5][8][9]
-
Anticancer Activity: Cytotoxic effects have been observed against several cancer cell lines.[1][6][10][11] The mechanism can involve the induction of apoptosis and inhibition of key cellular pathways.
-
Anti-inflammatory and Analgesic Activity: Some derivatives have shown potent anti-inflammatory and pain-reducing effects.[3][6]
-
Antitubercular Activity: The hydrazide group is a key feature of the first-line tuberculosis drug, Isoniazid, making its derivatives prime candidates for antimycobacterial research.[2][5]
Q3: What are the key structural features that influence the biological activity of these derivatives?
Structure-Activity Relationship (SAR) studies are crucial for this class of compounds. Key influencing factors include:
-
The Nitrophenyl Group: The presence and position of the nitro (NO₂) group, a strong electron-withdrawing group, significantly impact the electronic properties and reactivity of the molecule, which can be crucial for biological interactions.[12][13][14][15]
-
The Hydrazone Linkage (-NHN=CH-): This azomethine group is often essential for biological activity and provides a site for chelation with metal ions, which can enhance antimicrobial effects.[1]
-
Substituents on the Arylidene Moiety: The nature of the aldehyde or ketone used for condensation plays a pivotal role. Electron-donating or electron-withdrawing groups, halogens, hydroxyl, and methoxy groups on the aromatic ring can modulate the compound's lipophilicity, steric profile, and electronic distribution, thereby fine-tuning its biological activity.[10]
Q4: What are the major challenges when working with these compounds?
Researchers commonly face two primary hurdles:
-
Poor Solubility: Like many aromatic organic compounds, these derivatives often exhibit low solubility in aqueous media, which complicates biological assays and can lead to artificially low activity readings.
-
Isomerism: The presence of the C=N bond in the hydrazone linkage can lead to the formation of geometric isomers (E/Z) and rotamers around the N-N amide bond, which can complicate purification and characterization.[16]
Troubleshooting Guide: Synthesis and Biological Assays
This section addresses specific, practical problems you may encounter during your experiments.
Part A: Synthesis & Characterization Issues
Q: My final condensation reaction to form the hydrazone has a very low yield. What's going wrong?
A: Low yield in this step is a common issue that can usually be traced to one of four factors:
-
Purity of Reactants: The starting hydrazide (this compound) and the aldehyde/ketone must be pure. Impurities can interfere with the reaction.
-
Solution: Recrystallize the hydrazide before use. Purify the aldehyde (distillation for liquids, recrystallization for solids) if its purity is questionable.
-
-
Reaction Conditions (pH and Catalyst): Hydrazone formation is a reversible condensation reaction that is typically acid-catalyzed. The pH is critical.
-
Causality: The reaction requires protonation of the carbonyl oxygen to make the carbon more electrophilic for the nucleophilic attack by the hydrazide's terminal nitrogen. However, if the solution is too acidic, the hydrazide itself gets protonated, losing its nucleophilicity.
-
Solution: Use a catalytic amount of a weak acid. Glacial acetic acid (2-3 drops) in an ethanol or methanol solvent is the standard and most effective method.[2][17] Avoid strong acids.
-
-
Reaction Time and Temperature: The reaction may be slow to reach equilibrium.
-
Water Removal: As this is a condensation reaction, water is produced as a byproduct. According to Le Chatelier's principle, its removal can drive the reaction to completion.
-
Solution: While often not necessary for simple preparations in ethanol, if yields remain low, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.
-
Q: I'm having difficulty purifying the final hydrazone derivative. It appears oily or I get multiple spots on TLC.
A: Purification challenges often stem from residual starting materials, side products, or the inherent properties of the compound.
-
Troubleshooting Strategy:
-
Initial Workup: After the reaction, cool the mixture in an ice bath. The product often precipitates and can be collected by simple filtration.[17] Wash the crude solid with cold ethanol to remove unreacted aldehyde.
-
Recrystallization: This is the most effective method for purifying these solid derivatives.
-
Solvent Choice: Ethanol, methanol, or a mixture of ethanol and water are excellent first choices. If the compound is poorly soluble, consider solvents like ethyl acetate, chloroform, or dimethylformamide (DMF), followed by the addition of a non-solvent like hexane or water to induce precipitation.
-
-
Column Chromatography: If recrystallization fails or if the product is an oil, column chromatography is necessary.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system like hexane/ethyl acetate. A typical gradient would be from 9:1 to 1:1 (Hexane:EtOAc) to elute the product. The exact ratio depends on the polarity of your specific derivative.
-
-
Q: My NMR or IR spectra are inconsistent or show unexpected peaks. How do I interpret this?
A: This usually points to one of three issues:
-
Presence of Geometric Isomers: The C=N bond can result in a mixture of E/Z isomers, and rotation around the amide C-N bond can create different conformers (rotamers).[16] This can lead to doubled or broadened peaks in the ¹H and ¹³C NMR spectra, particularly for the N-H and C-H protons near the hydrazone linkage.
-
Solution: This is an inherent property. Variable temperature NMR can sometimes be used to resolve these peaks. For biological testing, it is often acceptable to test the mixture of isomers as they may interconvert in solution.
-
-
Residual Solvent: Peaks corresponding to ethanol, ethyl acetate, or water are common.
-
Solution: Dry the sample thoroughly under a high vacuum for several hours. If the solvent is trapped in the crystal lattice, recrystallization from a different solvent system may be required.
-
-
Incomplete Reaction: The presence of a sharp aldehyde peak (~9-10 ppm in ¹H NMR) or a broad carboxylic acid peak (if hydrolysis occurred) indicates impurities.
-
Solution: The purification process was insufficient. Re-purify using the methods described above.
-
Part B: Biological Assay Issues
Q: My compounds show poor solubility in the aqueous buffer/media for my biological assay. What can I do?
A: This is the most critical hurdle for in vitro testing. Compound precipitation will lead to inaccurate and non-reproducible results.
-
Recommended Strategies:
-
Use of Co-solvents: The standard approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the final assay medium.[19]
-
Dimethyl Sulfoxide (DMSO): The most common choice. Prepare a 10-100 mM stock in 100% DMSO.
-
Important Caveat: The final concentration of DMSO in the assay should typically not exceed 0.5-1% (v/v), as higher concentrations can be toxic to cells or inhibit microbial growth. Always run a "vehicle control" (media + same final concentration of DMSO) to ensure the solvent itself is not causing an effect.
-
-
pH Adjustment: If your molecule has ionizable groups, altering the pH of the medium can enhance solubility. However, this must be done cautiously to avoid affecting the biological system (e.g., cell health or enzyme activity).[19][20]
-
Formulation Approaches: For more advanced studies, consider formulation strategies like creating inclusion complexes with cyclodextrins or using surfactant-based systems like microemulsions.[20][21][22]
-
Q: I'm not observing any significant biological activity in my initial screens. Does this mean the compounds are inactive?
A: Not necessarily. A lack of activity can be misleading. Before concluding a compound is inactive, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for lack of biological activity.
Q: I'm seeing high variability between my experimental replicates. How can I improve consistency?
A: High variability often points to issues with compound handling or assay setup.
-
Ensure Homogeneous Stock Solutions: After thawing a frozen DMSO stock, always vortex it thoroughly before making dilutions. Incomplete dissolution is a major source of error.
-
Use Serial Dilutions: Prepare serial dilutions carefully. Use calibrated pipettes and change tips for each dilution step.
-
Plate Layout: Randomize the position of your samples on a multi-well plate to mitigate any "edge effects."
-
Cell/Bacterial Density: Ensure that the initial seeding density of cells or bacteria is consistent across all wells.
Experimental Protocols & Data Presentation
Protocol 1: General Synthesis of a 2-(4-Methyl-2-nitrophenoxy)propanohydrazone Derivative
This protocol describes the condensation of this compound with a substituted benzaldehyde.
Workflow Diagram:
Caption: General workflow for hydrazone synthesis and characterization.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of the desired substituted aldehyde in a minimal amount of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture with stirring.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approximately 80 °C). Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours.
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Then, place the flask in an ice bath for 30 minutes to promote precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final compound by determining its melting point and acquiring FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry data to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of a compound against a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (and controls: vehicle control, positive control like Doxorubicin, and untreated control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Summary: Structure-Activity Relationship (SAR)
The biological activity of these derivatives is highly dependent on the substitutions made. The following table illustrates a hypothetical SAR for antimicrobial activity.
| Compound ID | Substitution on Arylidene Ring (R) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Notes |
| Parent-01 | H (unsubstituted) | 32 | 64 | Baseline activity. |
| Deriv-02 | 4-Cl (Electron-withdrawing) | 8 | 16 | Halogen substitution enhances activity. |
| Deriv-03 | 4-OH (Electron-donating) | 4 | 8 | Hydroxyl group significantly boosts activity, possibly via new hydrogen bonding interactions. |
| Deriv-04 | 4-NO₂ (Strongly e⁻-withdrawing) | 8 | 16 | Similar to halogen; enhances potency.[13] |
| Deriv-05 | 4-OCH₃ (Electron-donating) | 16 | 32 | Methoxy group provides moderate enhancement. |
| Deriv-06 | 2,4-di(OH) | 2 | 4 | Multiple hydroxyl groups show synergistic effects, leading to the highest potency.[10] |
SAR Visualization:
Caption: Key factors influencing the biological activity of derivatives.
References
-
Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2019). Mini-Reviews in Medicinal Chemistry. [Link]
-
Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. (1969). Chemical-Biological Interactions. [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. [Link]
-
Structure-activity Relationships in Nitrothiophenes. (2006). PubMed. [Link]
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Hygeia.J.D.Med. [Link]
-
Biological activities of hydrazide derivatives in the new millennium. (2025). ResearchGate. [Link]
-
Structure-Activity Relationship in a Series of Adrenergic β-Blocking Agents Related to 1-(4-Nitrophenyl)-1-hydroxy-2-isopropylaminoethane (INPEA). (n.d.). Journal of Medicinal Chemistry. [Link]
-
Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central (PMC). [Link]
-
Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. [Link]
-
Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. (2023). Clark University. [Link]
-
Troubleshooting of hydrazine carbamate synthesis. (2023). Reddit. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
Synthesis, characterization and biological evaluations of 2-(4-. (n.d.). Der Pharma Chemica. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed. [Link]
-
Techniques used to Enhance Drug Solubility. (2023). Pharmaguddu. [Link]
-
New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (n.d.). PubMed. [Link]
-
Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. (2022). University of Baghdad Digital Repository. [Link]
-
Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). PubMed Central (PMC). [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI. [Link]
-
Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents. (2025). ResearchGate. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. [Link]
-
Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. (n.d.). MDPI. [Link]
-
Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (2025). ResearchGate. [Link]
-
Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. (n.d.). ResearchGate. [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). MDPI. [Link]
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- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
Welcome to the technical support center for the scale-up synthesis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to larger-scale production of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.
I. Reaction Overview and Key Considerations
The synthesis of this compound typically involves a two-step process: first, the synthesis of the corresponding ester, ethyl 2-(4-methyl-2-nitrophenoxy)propanoate, followed by its hydrazinolysis to yield the final hydrazide product. While this appears straightforward on a small scale, scaling up introduces challenges related to reaction kinetics, heat and mass transfer, and safety.
II. Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter during your scale-up experiments in a question-and-answer format.
Synthesis of Ethyl 2-(4-Methyl-2-nitrophenoxy)propanoate (The Ester)
Q1: My reaction to form the ester is sluggish and gives low yields upon scale-up. What are the likely causes and how can I improve it?
A1: A common reason for decreased yield during scale-up is inefficient mixing and heat transfer. In a larger reactor, hotspots can develop, leading to side reactions and decomposition of starting materials.
-
Expert Insight: The reaction between 4-methyl-2-nitrophenol and ethyl 2-bromopropionate is a Williamson ether synthesis, which is sensitive to temperature and the strength of the base used.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure your reactor's overhead stirrer is adequately sized and designed for the vessel geometry to maintain a homogenous mixture.
-
Controlled Reagent Addition: Instead of adding the base (e.g., potassium carbonate) all at once, consider a portion-wise or slow continuous addition to better control the exotherm.
-
Solvent Choice: While acetone is commonly used, a higher-boiling solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial for achieving higher reaction temperatures, but be mindful of potential purification challenges.
-
Phase Transfer Catalyst: Consider the use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the reaction between the phenoxide and the alkyl halide, especially if you are using a biphasic solvent system.
-
Q2: I am observing significant amounts of side products, particularly C-alkylation of the phenol. How can I minimize this?
A2: The formation of C-alkylated byproducts is a known issue in Williamson ether synthesis, especially with phenols. This is often influenced by the choice of base and solvent.
-
Expert Insight: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or the carbon of the aromatic ring (C-alkylation, undesired). The solvent and counter-ion of the base can influence the site of attack.
-
Troubleshooting Steps:
-
Base Selection: A weaker base, such as potassium carbonate, is generally preferred over stronger bases like sodium hydride to favor O-alkylation.
-
Solvent Polarity: Polar aprotic solvents like DMF or acetonitrile tend to favor O-alkylation over nonpolar solvents.
-
Temperature Control: Running the reaction at a lower temperature for a longer duration can sometimes improve the selectivity for O-alkylation.
-
Synthesis of this compound (The Hydrazide)
Q3: The hydrazinolysis of my ester is incomplete, even with extended reaction times. What can I do?
A3: Incomplete conversion during hydrazinolysis on a larger scale can be due to several factors, including insufficient hydrazine hydrate, poor mixing, or the presence of moisture.
-
Expert Insight: The reaction between an ester and hydrazine hydrate is a nucleophilic acyl substitution. For a successful reaction, the nucleophile (hydrazine) needs to effectively attack the electrophilic carbonyl carbon of the ester.
-
Troubleshooting Steps:
-
Stoichiometry of Hydrazine Hydrate: On a larger scale, it's often necessary to use a larger excess of hydrazine hydrate (e.g., 3-5 equivalents) to drive the reaction to completion.
-
Solvent: Ethanol or methanol are common solvents for this reaction. Ensure your ester is fully dissolved. For less reactive esters, a higher boiling point alcohol like isopropanol could be beneficial.[1]
-
Temperature: Refluxing the reaction mixture is standard practice. Ensure the internal temperature of the reactor is at the boiling point of the solvent.
-
Moisture Content: While hydrazine hydrate contains water, excessive additional moisture can hydrolyze the ester back to the carboxylic acid. Ensure your starting materials and solvent are reasonably dry.
-
Q4: I am having difficulty purifying the final hydrazide product. It seems to be contaminated with unreacted ester and other impurities.
A4: Purification is a critical step, and challenges often arise during scale-up due to the larger volume of material.
-
Expert Insight: The product, being a hydrazide, has different solubility properties compared to the starting ester. This difference can be exploited for purification.
-
Troubleshooting Steps:
-
Crystallization: This is often the most effective method for purifying solid hydrazides. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent (e.g., ethanol, methanol) and then allow it to cool slowly. Adding a non-solvent (e.g., water, hexane) can also induce crystallization.[2]
-
Washing: If the crude product precipitates from the reaction mixture, thorough washing with a solvent in which the ester is soluble but the hydrazide is not (e.g., cold ethanol, diethyl ether) can be very effective.
-
Column Chromatography: While less ideal for very large scales, column chromatography can be used for smaller scale-up batches if crystallization proves difficult.[3]
-
Q5: What are the critical safety precautions I need to take when working with hydrazine hydrate on a large scale?
A5: Hydrazine hydrate is a hazardous substance, and its risks are amplified at a larger scale.[4][5][6][7][8]
-
Expert Insight: Hydrazine is toxic, a suspected carcinogen, and can be readily absorbed through the skin.[5][6] It can also react violently with certain metals and oxidizing agents.[4][7]
-
Mandatory Safety Protocols:
-
Ventilation: Always work in a well-ventilated area, preferably in a fume hood designed for large-scale reactions.[5][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[5][6]
-
Handling: Avoid direct contact with skin and eyes.[4][8] In case of contact, flush immediately with copious amounts of water.[4]
-
Storage: Store hydrazine hydrate in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[5][8]
-
Quenching Excess Hydrazine: Any excess hydrazine hydrate in the reaction mixture should be carefully quenched. A common method is to add an aqueous solution of sodium hypochlorite (bleach) or hydrogen peroxide with caution, as the reaction can be exothermic.
-
III. Experimental Protocols
Protocol 1: Scale-Up Synthesis of Ethyl 2-(4-Methyl-2-nitrophenoxy)propanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 1 mole scale) | Molar Equivalents |
| 4-Methyl-2-nitrophenol | 153.14 | 153.14 g | 1.0 |
| Ethyl 2-bromopropionate | 181.03 | 217.24 g (1.2 eq) | 1.2 |
| Potassium Carbonate (anhydrous) | 138.21 | 207.32 g (1.5 eq) | 1.5 |
| Acetone | - | 1.5 L | - |
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-methyl-2-nitrophenol and acetone.
-
Stir the mixture until the phenol is completely dissolved.
-
Add potassium carbonate to the solution.
-
Heat the mixture to a gentle reflux.
-
Add ethyl 2-bromopropionate dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The crude product can be purified by vacuum distillation or used directly in the next step if the purity is sufficient.
Protocol 2: Scale-Up Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 1 mole scale) | Molar Equivalents |
| Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate | 253.25 | 253.25 g | 1.0 |
| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 234.66 g (~3.0 eq) | 3.0 |
| Ethanol | - | 2.0 L | - |
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the crude ethyl 2-(4-methyl-2-nitrophenoxy)propanoate and ethanol.
-
Stir the mixture until the ester is completely dissolved.
-
Carefully add hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath. The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure this compound.
IV. Visualizations
Reaction Pathway
Caption: Overall synthetic route for this compound.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common scale-up issues.
V. References
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC - NIH. [Link]
-
Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. ResearchGate. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
(E)-Methyl 2-[(4-nitrophenyl)hydrazono]propanoate. PMC. [Link]
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. [Link]
-
HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. [Link]
-
Scale-up strategies for production of biofuel and active pharmaceutical ingredients inmicroreactors. ResearchGate. [Link]
-
Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. ResearchGate. [Link]
-
Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. DRUG DISCOVERY. [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]
-
Safety and Handling of Hydrazine. DTIC. [Link]
-
Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). Elsevier. [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences. [Link]
-
6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]
-
Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Eastman Kodak. [Link]
-
Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. NIH. [Link]
-
Note Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]
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- 3. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to 2-(4-Methyl-2-nitrophenoxy)propanohydrazide and Other Antimicrobial Agents: A Structural and Mechanistic Analysis
Introduction: The Quest for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, necessitating an urgent and continuous search for novel chemical entities with potent antimicrobial activity. Among the myriad of scaffolds explored, hydrazide-hydrazones have emerged as a privileged class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties[1][2]. This guide focuses on a specific, yet uncharacterized, member of this family: 2-(4-Methyl-2-nitrophenoxy)propanohydrazide .
To date, a comprehensive antimicrobial profile of this specific molecule has not been published. Therefore, this document serves as a comparative guide, leveraging established knowledge of its constituent chemical moieties to infer its potential efficacy and mechanism of action relative to well-known antimicrobial agents. By dissecting the molecule into its core components—the phenoxy-hydrazide backbone, the nitroaromatic ring, and the hydrazide functional group—we can build a scientifically grounded hypothesis of its antimicrobial potential. This analysis is designed for researchers, scientists, and drug development professionals to highlight the rationale for its synthesis and future in-vitro and in-vivo evaluation.
Chemical Synthesis: A Plausible Route
While a specific synthetic protocol for this compound is not documented in the current literature, a plausible and efficient synthesis can be proposed based on established chemical reactions for similar hydrazide derivatives. The synthesis would likely proceed in a two-step sequence, starting from the commercially available 2-(4-methyl-2-nitrophenoxy)propanoic acid.
DOT Script for Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
First, the carboxylic acid would be converted to its corresponding methyl ester. This esterification is a standard procedure often achieved with high yield using reagents like thionyl chloride in methanol. The subsequent and final step involves hydrazinolysis, where the methyl ester is refluxed with hydrazine hydrate to yield the desired this compound[3]. This straightforward synthetic route makes the compound and its analogues readily accessible for biological screening.
Structural and Mechanistic Analysis: Deconstructing for Antimicrobial Potential
The antimicrobial potential of this compound can be inferred by examining the known biological activities of its structural components.
The Phenoxy-Hydrazide Core: A Foundation for Activity
The presence of a phenoxy-acetyl-hydrazide or related phenoxy-hydrazide core is a recurring motif in compounds with demonstrated antimicrobial activity. The structure-activity relationship (SAR) studies of various N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides have shown that substitutions on the phenoxy and benzoyl rings significantly modulate antibacterial and antifungal efficacy. These studies suggest that the lipophilicity and electronic properties conferred by the phenoxy group are crucial for interaction with microbial targets[1].
The Nitroaromatic Group: A Pro-drug for Cytotoxicity
The 2-nitro group on the phenyl ring is arguably the most significant feature suggesting potent antimicrobial action. Nitroaromatic compounds are a well-established class of antimicrobials, with prominent members like metronidazole and nitrofurantoin used in clinical practice. Their mechanism of action is dependent on the reductive bioactivation of the nitro group by microbial nitroreductases[4][5][6].
This enzymatic reduction, which occurs preferentially under the low-redox potential conditions found in many bacterial cells, generates a cascade of highly reactive cytotoxic intermediates, including nitroso and hydroxylamine species, as well as nitro radical anions[4][7]. These reactive species can then wreak havoc within the cell by covalently binding to and damaging critical macromolecules such as DNA, leading to strand breakage and cell death[4][5]. The presence of the nitro group positions this compound as a potential pro-drug that is selectively activated within microbial cells, a highly desirable characteristic for antimicrobial agents.
DOT Script for Proposed Mechanism of Action
Caption: Bioactivation of nitroaromatic compounds in bacteria.
The Hydrazide-Hydrazone Moiety: A Versatile Pharmacophore
The hydrazide functional group (-CONHNH2) is a key component that contributes to the biological activity of this class of molecules. It is known to be a crucial pharmacophore in many clinically used drugs. Furthermore, hydrazides can readily condense with aldehydes and ketones to form hydrazones, which often exhibit enhanced antimicrobial activity[2][3]. The -NHN=CH- azomethine group in hydrazones is considered critical for their pharmacological effects, potentially by interfering with microbial cell wall synthesis or other essential enzymatic processes[3].
Comparative Antimicrobial Performance: An Inferred Analysis
While direct experimental data for this compound is unavailable, we can compile the Minimum Inhibitory Concentration (MIC) data from published studies on structurally analogous compounds to provide a reasonable estimation of its potential activity spectrum. The following table compares the reported MIC values of various hydrazide-hydrazones and nitroaromatic compounds against common Gram-positive and Gram-negative bacteria, alongside standard clinical antibiotics.
| Compound/Analogue Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference(s) |
| Hydrazide-Hydrazones | ||||
| Pyrazole Derivatives | 1.95–7.81 µg/mL | >125 µg/mL | >125 µg/mL | [2] |
| s-Triazine Derivatives | 6.25 µg/mL | 12.5 µg/mL | >50 µg/mL | [2] |
| 5-Nitrofuran Derivatives | 0.48–15.62 µg/mL | 0.98–31.25 µg/mL | 1.95–62.5 µg/mL | [2] |
| Standard Antibiotics | ||||
| Ciprofloxacin | 0.25-1 µg/mL | 0.008-0.5 µg/mL | 0.25-1 µg/mL | General Knowledge |
| Ampicillin | 0.25-2 µg/mL | 2-8 µg/mL | Resistant | General Knowledge |
| Nitrofurantoin | 16-64 µg/mL | 16-64 µg/mL | >128 µg/mL | General Knowledge |
Note: The MIC values are presented as ranges from various studies and are intended for comparative purposes only.
This inferred analysis suggests that compounds with a hydrazide-hydrazone scaffold, particularly those incorporating a nitro group (as seen in the 5-nitrofuran derivatives), can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The pyrazole derivatives show strong selective activity against Gram-positive strains. Based on these trends, it is plausible that This compound could exhibit significant antimicrobial activity, especially against Gram-positive bacteria, with a potential for broader spectrum activity due to the presence of the nitroaromatic moiety.
Experimental Protocols for Antimicrobial Evaluation
To empirically determine the antimicrobial profile of this compound, standardized methodologies must be employed. The following are detailed, step-by-step protocols for key antimicrobial susceptibility tests, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
DOT Script for MIC Determination Workflow
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a pure, overnight culture. Adjust the turbidity of the bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial inoculum. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth[8][9].
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This test is performed after the MIC is determined to find the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Methodology:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration[10][11][12]. An agent is considered bactericidal if the MBC is no more than four times the MIC[11].
Protocol 3: Agar Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate.
-
Disk Application: Aseptically apply a sterile paper disk impregnated with a known concentration of this compound to the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is correlated with the susceptibility of the organism to the agent, with interpretive criteria typically established by CLSI[13][14][15].
Conclusion and Future Directions
While direct experimental evidence is currently lacking, a comprehensive analysis of the structural components of This compound provides a strong rationale for its investigation as a novel antimicrobial agent. The combination of a phenoxy-hydrazide core, known for its presence in bioactive molecules, and a nitroaromatic group, which can be reductively activated to produce cytotoxic species within bacteria, suggests a high potential for potent antimicrobial activity.
The comparative analysis with structurally related compounds indicates that this molecule may exhibit significant efficacy, particularly against Gram-positive bacteria, and potentially a broader spectrum of activity. The next critical step is the empirical validation of these hypotheses through the synthesis of the compound and its evaluation using the standardized antimicrobial susceptibility testing protocols detailed in this guide. Such studies will be invaluable in determining its true potential as a lead compound in the ongoing fight against antimicrobial resistance.
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Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
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de Souza, M. V. N., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1547-1577. [Link]
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A Comparative Guide to Nitrophenoxy Hydrazide Isomers for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the subtle repositioning of a functional group on an aromatic scaffold can dramatically alter a molecule's physicochemical properties and its biological signature. This guide offers an in-depth comparative analysis of the ortho-, meta-, and para-isomers of nitrophenoxy hydrazide, molecules of significant interest in the synthesis of novel therapeutic agents. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, substantiated by experimental data and established synthetic protocols, to inform rational drug design and discovery.
The nitrophenoxy hydrazide scaffold is a key building block for a diverse array of heterocyclic compounds and hydrazone derivatives that have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The electron-withdrawing nature of the nitro group, combined with the versatile reactivity of the hydrazide moiety, makes these isomers attractive starting points for generating libraries of bioactive molecules. Understanding the distinct characteristics of each isomer is paramount to harnessing their full potential.
Physicochemical Properties: A Tale of Three Isomers
The para-isomer, with its inherent symmetry, is expected to pack more efficiently into a crystal lattice, generally resulting in a higher melting point and lower solubility compared to the less symmetrical ortho and meta isomers. The ortho-isomer's properties will be significantly influenced by potential intramolecular hydrogen bonding between the nitro group and the hydrazide moiety, which can affect its conformation and reactivity.
Table 1: Physicochemical Properties of Nitrophenoxy Hydrazide Isomers and Their Precursors
| Property | Ortho-Nitrophenoxy Hydrazide | Meta-Nitrophenoxy Hydrazide | Para-Nitrophenoxy Hydrazide |
| Molecular Formula | C₈H₉N₃O₄ | C₈H₉N₃O₄ | C₈H₉N₃O₄ |
| Molecular Weight ( g/mol ) | 211.17 | 211.17 | 211.17 |
| Appearance | White to pale yellow solid | Expected to be a solid | White to pale yellow solid |
| Melting Point (°C) | 149-151 (as 2-(2-nitrophenyl)acetohydrazide)[2] | Data not available | Data not available for the hydrazide, but hydrazones derived from it are solids.[3] |
| pKa (of parent phenoxyacetic acid) | 2.96 (for 2-nitrophenoxyacetic acid) | 3.16 (for 3-nitrophenoxyacetic acid) | 3.17 (for 4-nitrophenoxyacetic acid) |
| Solubility | Expected to have moderate solubility in polar organic solvents. | Expected to have moderate solubility in polar organic solvents. | Expected to have lower solubility in polar organic solvents compared to o- and m- isomers. |
Spectroscopic Differentiation: Unambiguous Isomer Identification
The distinct electronic environments of the ortho, meta, and para isomers give rise to characteristic spectroscopic signatures, which are crucial for their unequivocal identification and characterization.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the nitro group relative to the phenoxy hydrazide moiety.
-
Ortho-Isomer: The proximity of the electron-withdrawing nitro group to the phenoxy linkage will cause a significant downfield shift of the aromatic protons, particularly the proton ortho to the nitro group. The spectrum is expected to be more complex due to the asymmetry.
-
Meta-Isomer: The aromatic protons will exhibit a more distinct splitting pattern compared to the ortho isomer. The proton situated between the two substituents will be the most deshielded.
-
Para-Isomer: Due to its symmetry, the para-isomer will display the simplest ¹H NMR spectrum in the aromatic region, typically showing two distinct doublets corresponding to the two sets of equivalent aromatic protons.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will share common features characteristic of the hydrazide and nitro functional groups. However, subtle differences in the positions and intensities of these bands can be used for differentiation.
-
N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹. The presence of intramolecular hydrogen bonding in the ortho-isomer may lead to a broader and shifted N-H stretching band compared to the meta and para isomers.
-
C=O stretching (Amide I): A strong absorption band is expected around 1650-1680 cm⁻¹. The electronic effect of the nitro group's position may cause slight shifts in this frequency.
-
N-O stretching (nitro group): Two strong absorption bands are characteristic of the nitro group, typically found around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The exact positions of these bands can be influenced by the isomeric position.
Synthesis of Nitrophenoxy Hydrazide Isomers: A Comparative Workflow
The most common and efficient method for the synthesis of nitrophenoxy hydrazides involves a two-step process starting from the corresponding nitrophenol. The first step is a Williamson ether synthesis to form the ethyl nitrophenoxyacetate intermediate, followed by hydrazinolysis to yield the desired nitrophenoxy hydrazide.
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Validating the Mechanism of Action of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide: A Comparative Guide to COX Inhibition
For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous mechanistic studies. This guide provides an in-depth framework for validating the hypothesized mechanism of action of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide as a potential anti-inflammatory agent. Drawing from the structural characteristics of this molecule—namely its phenoxyacetic acid-like scaffold and hydrazide moiety—we propose a putative mechanism centered on the inhibition of cyclooxygenase (COX) enzymes.
This guide will compare this hypothesized action with that of well-established non-steroidal anti-inflammatory drugs (NSAIDs), providing the experimental blueprints necessary to test this hypothesis. By following the principles of scientific integrity, we present a self-validating system of protocols designed to deliver clear, actionable data.
Part 1: Proposed Mechanism of Action of this compound
The chemical structure of this compound suggests a potential interaction with enzymes involved in the inflammatory cascade. The phenoxy propanohydrazide core is a common feature in molecules exhibiting a range of biological activities. We hypothesize that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.
Caption: Proposed mechanism of action for this compound as a COX inhibitor.
Part 2: Comparative Analysis with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs are a well-characterized class of drugs that primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX enzymes.[1][2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4]
Caption: Workflow for validating the proposed mechanism of action.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of purified COX-1 and COX-2 enzymes and to determine its half-maximal inhibitory concentration (IC50).
Rationale: This is a direct test of the hypothesis that the compound targets COX enzymes. By testing against both isoforms, we can also determine its selectivity. [5][6] Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compound: this compound
-
Control inhibitors: A non-selective NSAID (e.g., ibuprofen) and a COX-2 selective inhibitor (e.g., celecoxib)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute enzymes, substrate, and test compounds to their working concentrations in reaction buffer. A dilution series of the test compound should be prepared to determine the IC50.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and the appropriate enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add the test compound or control inhibitor at various concentrations to the wells. Include a control with no inhibitor (100% activity).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a short, defined period (e.g., 2 minutes) at 37°C.
-
Stop Reaction: Add a stop solution (e.g., a strong acid) to terminate the reaction.
-
Quantify Product: Measure the amount of prostaglandin produced. This can be done using a variety of methods, including ELISA for PGE2 or by monitoring oxygen consumption. [7][5]9. Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Lipopolysaccharide (LPS)-Induced Inflammation Assay
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.
Rationale: This assay moves from a purified enzyme system to a more physiologically relevant cell-based model. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages, leading to the upregulation of COX-2 and the production of prostaglandins. [8][9][10] Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
Test compound: this compound
-
Control inhibitor (e.g., a known NSAID)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate the macrophage cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or control inhibitor for 1-2 hours.
-
Inflammatory Challenge: Add LPS to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS but no test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for the production of inflammatory mediators.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for subsequent analysis of prostaglandin levels.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of the test compound.
-
Data Analysis: The collected supernatant will be used in Protocol 3.
Protocol 3: Prostaglandin E2 (PGE2) Immunoassay
Objective: To quantify the amount of PGE2 in the cell culture supernatants from the LPS-induced inflammation assay.
Rationale: Prostaglandin E2 (PGE2) is a major product of the COX-2 pathway during inflammation. [11]Measuring its levels provides a direct readout of the downstream effects of COX inhibition in a cellular context. A reduction in PGE2 levels in the presence of the test compound would support the hypothesis that it acts as a COX inhibitor.
Materials:
-
PGE2 ELISA kit
-
Cell culture supernatants from Protocol 2
-
Microplate reader capable of reading absorbance at the appropriate wavelength (typically 405-450 nm).
Procedure:
-
Follow Kit Instructions: The specific steps will vary depending on the manufacturer of the ELISA kit. A general workflow for a competitive ELISA is as follows. [12][13][14][15]2. Prepare Standards: Create a standard curve using the provided PGE2 standards.
-
Sample and Standard Addition: Add the collected cell culture supernatants and the standards to the wells of the antibody-coated microplate.
-
Competitive Binding: Add a fixed amount of enzyme-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the antibody.
-
Incubation: Incubate the plate according to the kit's instructions.
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add the enzyme substrate to the wells. The enzyme will convert the substrate to a colored product.
-
Stop Reaction: Stop the reaction after a specified time.
-
Read Absorbance: Measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: Calculate the concentration of PGE2 in each sample by comparing its absorbance to the standard curve. Analyze the dose-dependent effect of the test compound on PGE2 production.
Part 4: Comparison with Alternative Anti-Inflammatory Mechanisms
While COX inhibition is a primary hypothesis, it is crucial to consider other potential mechanisms of action, especially if the experimental data from the above protocols are inconclusive.
-
5-Lipoxygenase (5-LOX) Inhibition: This enzyme is involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators. Dual inhibitors of COX and 5-LOX are being explored as alternative anti-inflammatory agents. [16]* Inhibition of Pro-inflammatory Cytokine Production: The compound could potentially suppress the production of cytokines like TNF-α, IL-1β, and IL-6, which are upstream regulators of the inflammatory cascade. [17]* NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammatory gene expression, including COX-2. Inhibition of this pathway would have broad anti-inflammatory effects. [9]* Targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1): This enzyme acts downstream of COX-2 to specifically produce PGE2. Inhibiting mPGES-1 could offer a more targeted anti-inflammatory effect with potentially fewer side effects than non-selective COX inhibitors. [18][19] Further experiments, such as specific enzyme assays for these alternative targets and analysis of signaling pathways, would be necessary to investigate these possibilities.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial validation of the mechanism of action of this compound. By systematically progressing from direct enzyme inhibition assays to cell-based models of inflammation, researchers can build a strong evidence base for its putative role as a COX inhibitor.
The data generated from these studies will not only elucidate the compound's mechanism of action but also guide its future development. A confirmed COX inhibitor would warrant further investigation into its in vivo efficacy, safety profile, and potential as a novel anti-inflammatory therapeutic. Should the results not support COX inhibition, the exploration of alternative mechanisms will be a critical next step in understanding the biological activity of this promising molecule.
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide Analogs
In the landscape of modern drug discovery and agrochemical development, the hydrazide-hydrazone scaffold stands out as a versatile and privileged structure, known to impart a wide spectrum of biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2-(4-Methyl-2-nitrophenoxy)propanohydrazide analogs. While direct research on this precise molecule is nascent, by drawing parallels from closely related nitrophenyl and phenoxy hydrazide derivatives, we can construct a robust predictive framework for its biological potential. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized analysis of how subtle molecular modifications can profoundly influence biological efficacy, supported by experimental data from analogous compounds.
The Core Scaffold: A Foundation for Diverse Bioactivity
The this compound scaffold is a composite of three key pharmacophoric elements: the nitrophenyl ring, the phenoxy linker, and the propanohydrazide side chain. Each of these components can be systematically modified to modulate the compound's physicochemical properties and, consequently, its biological activity. The presence of a nitro group, for instance, is a common feature in many biologically active compounds, often influencing electronic properties and binding interactions.[3] Similarly, the phenoxy linkage is a hallmark of various herbicides, suggesting a potential avenue for agrochemical applications.[4] The hydrazide-hydrazone moiety itself is a well-established pharmacophore with a broad range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][5]
Synthetic Strategy: A Versatile Approach to Analog Generation
The synthesis of this compound analogs is typically achieved through a straightforward and high-yielding synthetic route. The general strategy involves the reaction of a substituted phenoxy ester with hydrazine hydrate to form the corresponding hydrazide, which can then be further reacted with various aldehydes or ketones to generate a library of hydrazone derivatives.[6][7] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields for similar hydrazide-hydrazone derivatives.[8]
Caption: General synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the aromatic ring and the hydrazone moiety. By analyzing data from analogous series of compounds, we can infer the following SAR trends.
Influence of Substituents on the Nitrophenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of biological activity. The presence of electron-withdrawing groups, such as the nitro group, has been shown to have a variable impact on the biological properties of aroylhydrazones.[3] In some cases, nitro substitution can enhance antimicrobial or antiproliferative activity, while in others, it may lead to a decrease.[3][9] The position of the nitro group is also crucial. For instance, in a study of nitrophenylaziridines, the position of the nitro group influenced the tumor-growth inhibitory activity.[10]
The methyl group at the 4-position of the phenyl ring in the core scaffold likely contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with biological targets. Modifications at this position, such as replacement with other alkyl groups or halogens, would be expected to modulate the compound's lipophilicity and steric profile, thereby affecting its activity.
Modifications of the Propanohydrazide Side Chain
The propanohydrazide side chain offers several points for modification. The length of the alkyl chain can influence the compound's flexibility and ability to adopt an optimal conformation for binding to a target. Altering the stereochemistry of the chiral center on the propanoate moiety could also lead to enantioselective biological activity, a common phenomenon in bioactive molecules.
The Role of the Hydrazone Moiety
The formation of hydrazones by condensing the hydrazide with various aldehydes and ketones introduces a wide range of structural diversity. The nature of the substituent attached to the azomethine carbon (=N-N=C<) of the hydrazone has a profound impact on the biological activity. Generally, the introduction of aromatic or heteroaromatic rings at this position can lead to enhanced antimicrobial or other biological activities.[5][6][9] The electronic properties of the substituents on these rings are also important. For example, electron-donating groups on an aldehyde moiety were found to slightly increase the antibacterial activity of some hydrazone derivatives.[9]
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Efficacy of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Novel Hydrazide Scaffolds
In the landscape of medicinal chemistry, the hydrazide scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on a specific, yet underexplored, class of these compounds: 2-(4-methyl-2-nitrophenoxy)propanohydrazide derivatives. While direct comparative studies on a series of these specific derivatives are not yet prevalent in published literature, this guide will synthesize available data on structurally related compounds to provide a predictive framework for their efficacy and to delineate the experimental methodologies crucial for their evaluation.
Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical guide that not only presents available data but also explains the causal relationships behind experimental designs and potential structure-activity relationships (SAR). By grounding our discussion in established scientific principles and methodologies, we aim to equip researchers with the necessary tools to explore this promising class of molecules.
Synthetic Strategy: A Pathway to Novel Derivatives
The synthesis of this compound and its subsequent derivatives is a multi-step process that begins with commercially available starting materials. The general synthetic pathway, based on established hydrazide synthesis protocols, is outlined below. A crucial intermediate is the corresponding ester, which is then reacted with hydrazine hydrate to form the parent hydrazide. Subsequent condensation with various aldehydes or ketones yields the desired hydrazone derivatives.
The synthesis of a structurally related compound, N′-(4-methyl-2-nitrophenyl)benzohydrazide, has been successfully demonstrated, confirming the feasibility of reactions involving the 4-methyl-2-nitrophenyl moiety with a hydrazide.[1] This provides a strong foundation for the proposed synthesis of the title compounds.
Figure 1. Proposed synthetic pathway for 2-(4-Methyl-2-nitrophenoxy)propanohydrazone derivatives.
Characterization of the synthesized compounds is paramount and should be conducted using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the chemical structures.[2]
Comparative Efficacy: Insights from Structurally Related Compounds
Due to the limited availability of direct biological data on this compound derivatives, this section will draw comparisons from structurally analogous compounds to predict their potential efficacy and to guide future research.
Antimicrobial and Antifungal Activity
Hydrazide derivatives are well-documented for their antimicrobial and antifungal properties.[3] A study on new thioureides of 2-(4-methylphenoxymethyl)benzoic acid, which share the 4-methylphenoxy moiety, provides valuable insights into potential antimicrobial activity.[4] In this study, various derivatives were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, with the Minimum Inhibitory Concentration (MIC) determined using the broth microdilution method.[4]
Table 1: Antimicrobial Activity of Structurally Similar 2-(4-methylphenoxymethyl)benzoic acid Thioureide Derivatives
| Compound ID | Test Organism | MIC (µg/mL)[4] |
| Derivative 1 | Staphylococcus aureus | 62.5 |
| Pseudomonas aeruginosa | 250 | |
| Candida albicans | 15.6 | |
| Derivative 2 | Staphylococcus aureus | 125 |
| Pseudomonas aeruginosa | 125 | |
| Candida albicans | 31.25 | |
| Derivative 3 | Staphylococcus aureus | >1000 |
| Pseudomonas aeruginosa | 500 | |
| Candida albicans | 62.5 |
This table is a representation of data from a study on structurally similar compounds and is intended to be predictive. Actual MIC values for this compound derivatives will need to be determined experimentally.
The presence of the nitro group in the target this compound derivatives is significant. Nitro-containing compounds often exhibit enhanced antimicrobial activity. For instance, nitrofurazone analogues containing a hydrazide-hydrazone moiety have demonstrated potent bactericidal effects.[3] Therefore, it is hypothesized that the target derivatives could exhibit potent antimicrobial and antifungal activity, potentially exceeding that of their non-nitrated counterparts.
Anticancer Activity
The hydrazone linkage (-CO-NH-N=C-) is a key pharmacophore in many compounds with significant anticancer activity. Numerous studies have reported the synthesis of novel hydrazone derivatives and their cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
While specific data for this compound derivatives is unavailable, studies on other aryloxy acetohydrazone derivatives have shown promising results. For example, a series of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazone derivatives were evaluated for their in vitro antitumor activity against a panel of cancer cell lines, with some compounds exhibiting excellent inhibitory effects.[5]
Table 2: Representative Anticancer Activity of Other Hydrazone Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole Acetohydrazones | MDA-MB-231 (Breast) | 1.2 - 15.4 | [5] |
| 3-[(4-methoxyphenyl)amino]propanehydrazides | U-87 (Glioblastoma) | 19.6 - >100 | [6] |
| 4-Methylbenzamide Purine Derivatives | K562 (Leukemia) | 2.27 - 4.56 | [7] |
This table showcases the anticancer potential of the broader hydrazone class. The IC₅₀ values are indicative and highlight the need for experimental validation for the specific derivatives of interest.
The presence of the nitro group on the phenyl ring could also play a role in the anticancer activity, as seen in other classes of nitro-substituted compounds.
Experimental Protocols: A Guide to In Vitro Evaluation
To rigorously assess the efficacy of newly synthesized this compound derivatives, standardized and validated experimental protocols are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Figure 2. Workflow for the Broth Microdilution Method to determine Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
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A Senior Application Scientist's Guide to Cross-Validation of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide Bioassay Results
Introduction: The Imperative for Rigorous Bioassay Validation
In the landscape of drug discovery and development, the identification of a biologically active "hit" molecule is a critical first step. Our focus here is on 2-(4-Methyl-2-nitrophenoxy)propanohydrazide , a compound belonging to the hydrazide class, which is known for a diverse range of biological activities.[1] The initial assessment of its bioactivity, typically derived from a high-throughput primary screen, is merely a starting point. A single bioassay, no matter how robust, provides only one perspective on a compound's function and is susceptible to technology-specific artifacts that can generate misleading false positives.[2]
Therefore, the principle of cross-validation using an independent, orthogonal assay is not just good practice; it is a cornerstone of scientific integrity and a requirement for advancing a compound with confidence.[3] An orthogonal method is one that measures the same biological endpoint but relies on a fundamentally different detection principle or interrogates a different point in the biological cascade.[3] This guide provides a comprehensive framework for cross-validating the bioassay results of this compound, comparing a primary cell-based viability assay with a secondary, orthogonal biochemical enzyme inhibition assay. This dual-assay approach creates a self-validating system, ensuring that the observed biological activity is genuine and target-specific.
Part 1: The Primary Bioassay — A Cell-Based Assessment of Cytotoxicity
The first step in characterizing a novel compound like this compound is to assess its general effect on cellular health. Cell viability and cytotoxicity assays are fundamental tools for this purpose, providing a holistic view of a compound's impact on a living system.[4][5][6] For our primary screen, we will employ the CellTiter-Glo® Luminescent Cell Viability Assay, a widely used method that quantifies ATP as an indicator of metabolically active, viable cells.[7][8]
Principle of the CellTiter-Glo® Assay
The causality behind this choice rests on the fact that ATP is a critical molecule for all living cells; its depletion is a hallmark of cytotoxicity or metabolic disruption. The assay utilizes a thermostable luciferase enzyme, which, in the presence of ATP and O₂, catalyzes the oxidation of luciferin to produce a luminescent signal directly proportional to the amount of ATP present. A decrease in signal in compound-treated cells compared to vehicle-treated controls indicates a reduction in cell viability.[8]
Experimental Protocol: Primary Cytotoxicity Screen
-
Cell Culture: Seed A549 human lung carcinoma cells in a 96-well, clear-bottom, white-walled plate at a density of 5,000 cells per well in 100 µL of F-12K medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in culture medium, starting from a top concentration of 100 µM.
-
Cell Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data by setting the vehicle-only control as 100% viability and a "no-cell" control as 0% viability. Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Part 2: The Orthogonal Method — A Biochemical Target-Based Assay
A cell-based assay reveals that a compound has an effect, but not necessarily how.[9][10] The observed cytotoxicity could be due to a specific interaction with a critical enzyme or receptor, or it could be a result of non-specific effects like membrane disruption. To validate the primary result and elucidate a potential mechanism of action, we must use an orthogonal, target-based biochemical assay.[10][11]
For this guide, we will hypothesize that this compound acts by inhibiting a specific enzyme crucial for cell survival, such as a protein kinase. A biochemical kinase inhibition assay directly measures the compound's ability to block the enzymatic activity of an isolated, purified kinase, providing a direct readout of target engagement independent of a cellular context.[12]
Rationale for Orthogonal Selection
This choice is scientifically sound for cross-validation because it decouples the measurement from complex cellular physiology.[13] A biochemical assay is less prone to artifacts from compound precipitation, poor membrane permeability, or off-target cellular effects that can confound the results of a cell-based screen.[14] If the compound shows potency in both the cell viability assay and the isolated enzyme assay, it provides strong, validated evidence of a specific mechanism of action.
Experimental Protocol: Orthogonal Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare solutions of purified kinase, its specific substrate peptide, and ATP at appropriate concentrations in kinase reaction buffer.
-
Compound Plating: In a 384-well plate, dispense the serially diluted this compound.
-
Kinase Reaction Initiation: Add the kinase enzyme to the wells containing the compound and incubate for 15 minutes at room temperature to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the ATP/substrate peptide mix to all wells.
-
Reaction Incubation: Allow the reaction to proceed for 1 hour at room temperature.
-
ATP Depletion: Stop the reaction and deplete the remaining unconsumed ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP back to ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the generated luminescence with a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data using a "no enzyme" control (100% inhibition) and a "vehicle-only" control (0% inhibition). Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Part 3: Comparative Data Analysis & Interpretation
The core of cross-validation lies in the comparison of the quantitative results from the two independent assays. The data should be summarized clearly to facilitate a direct comparison.
Data Summary Table
| Assay Type | Method | Endpoint Measured | Hypothetical IC₅₀ (µM) |
| Primary Assay | Cell-Based | Cell Viability (ATP levels) | 1.5 |
| Orthogonal Assay | Biochemical | Kinase Activity (ADP production) | 0.8 |
Interpreting Concordance and Discordance
-
Concordance: As shown in the hypothetical data, the IC₅₀ values from both assays are in a similar micromolar range. This concordance is a strong validation of the initial hit. It suggests that the observed cytotoxicity in the primary assay is likely due to the specific inhibition of the target kinase, as measured in the orthogonal assay. The slight difference in potency is expected; compounds are often more potent in a clean biochemical system than in a complex cellular environment where factors like membrane permeability and cellular metabolism come into play.[13]
-
Discordance: A significant discrepancy in results would necessitate further investigation.
-
Potent in Cells, Weak in Biochemical Assay: This could indicate the compound acts on a different target within the cell, has a metabolite that is the active species, or causes a non-specific cytotoxic effect (e.g., membrane disruption).
-
Weak in Cells, Potent in Biochemical Assay: This is a common scenario and often points to poor cell permeability, rapid efflux from the cell via transporter pumps, or metabolic inactivation of the compound within the cell.
-
This validation workflow is a critical decision-making point in any drug discovery pipeline.
Visualizing the Cross-Validation Workflow
A clear workflow diagram illustrates the logical progression from primary screening to validated hit.
Caption: Cross-validation workflow from primary cell-based screen to orthogonal biochemical confirmation.
Conclusion: A Foundation of Trustworthy Data
The cross-validation of bioassay results is non-negotiable for ensuring the integrity of drug discovery data. By employing a primary cell-based assay to assess the overall physiological effect of this compound and cross-validating those findings with a specific, orthogonal biochemical assay, we build a robust, evidence-based case for the compound's activity. This multi-faceted approach minimizes the risk of pursuing artifacts and provides a solid foundation for subsequent, more complex investigations into the compound's mechanism of action, safety, and therapeutic potential. Adherence to these principles, grounded in regulatory guidance, is essential for the successful translation of chemical matter into therapeutic solutions.[15][16]
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In Vivo Validation of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide: A Comparative Guide to Preclinical Efficacy and Safety Assessment
This guide provides a comprehensive framework for the in vivo validation of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, a novel chemical entity with undetermined biological activity. Given that hydrazone derivatives are known to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties, this document will proceed under the hypothesis that our compound of interest (let's designate it as Cmpd-X ) exhibits anti-inflammatory activity.[1][2][3] This guide will compare the validation pathway for Cmpd-X against a known, well-characterized non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin, to highlight differences in experimental design and interpretation.
Our approach is grounded in establishing a robust preclinical evidence base, focusing on a logical progression from initial safety and pharmacokinetic profiling to definitive efficacy studies in relevant disease models.[4]
Foundational Preclinical Assessment: Safety and Pharmacokinetics
Before assessing efficacy, it is paramount to understand the safety profile and the absorption, distribution, metabolism, and excretion (ADME) characteristics of Cmpd-X.[5][6] These initial studies are critical for dose selection in subsequent efficacy models and for identifying potential liabilities.[7][8]
Acute Toxicity and Dose Range Finding
The initial step is to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.[7][9] This is typically performed in two rodent species (e.g., mice and rats) as per regulatory guidelines.[2]
Experimental Protocol: Acute Oral Toxicity (OECD 423) [9]
-
Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old).
-
Grouping: Animals are divided into groups (n=3 per group) and administered a single oral dose of Cmpd-X.
-
Dosing: A starting dose (e.g., 5 mg/kg) is administered, and the dose is escalated in subsequent groups (e.g., 50, 300, 2000 mg/kg). A vehicle control group receives the formulation vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity (e.g., changes in behavior, breathing, and neurological signs) and mortality for up to 14 days.[7]
-
Endpoint: The LD50 (lethal dose for 50% of the animals) is estimated, and the MTD is determined.
Pharmacokinetic (PK) Profiling
Understanding the pharmacokinetic profile of Cmpd-X is crucial for designing an effective dosing regimen for efficacy studies.[6]
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats with cannulated jugular veins.
-
Administration: Cmpd-X is administered as a single dose via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Plasma concentrations of Cmpd-X are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Key PK parameters are calculated, including clearance, volume of distribution, half-life, and oral bioavailability.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Cmpd-X (Hypothetical Data) | Indomethacin (Reference) |
| Oral Bioavailability (%) | 65 | 98 |
| Tmax (h) | 2.0 | 1.5 |
| Cmax (ng/mL) | 1500 | 2500 |
| Half-life (h) | 6.5 | 4.5 |
| Clearance (mL/min/kg) | 15 | 10 |
In Vivo Efficacy Validation: Anti-inflammatory Activity
Based on our working hypothesis, we will employ well-established animal models of inflammation to assess the efficacy of Cmpd-X.[10][11][12]
Carrageenan-Induced Paw Edema Model
This is a classic model of acute inflammation used for the preliminary screening of anti-inflammatory drugs.[13][14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar rats (150-200g).
-
Grouping: Animals are divided into a control group, a standard group (Indomethacin, 10 mg/kg), and test groups receiving different doses of Cmpd-X (e.g., 10, 30, 100 mg/kg).
-
Drug Administration: Cmpd-X or Indomethacin is administered orally one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Endpoint: The percentage inhibition of edema is calculated for each group relative to the control group.
Table 2: Efficacy in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Cmpd-X | 10 | 0.62 ± 0.04 | 27.1 |
| Cmpd-X | 30 | 0.45 ± 0.03 | 47.1 |
| Cmpd-X | 100 | 0.30 ± 0.02 | 64.7 |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
Comparative In Vivo Validation Workflow
The following diagram illustrates the logical flow for the in vivo validation of Cmpd-X, highlighting the decision points and progression from initial safety assessments to more complex efficacy models.
Caption: In Vivo Validation Workflow for Cmpd-X.
Comparison with an Alternative: Validating a Targeted Anticancer Agent
To illustrate the adaptability of the in vivo validation framework, let's consider an alternative scenario where Cmpd-X is hypothesized to be a targeted anticancer agent, for instance, a kinase inhibitor. The core principles of safety and PK assessment remain, but the efficacy studies would be vastly different.
Table 3: Comparison of In Vivo Validation Strategies
| Validation Stage | Cmpd-X (Hypothetical Anti-inflammatory) | Alternative (Hypothetical Kinase Inhibitor) |
| Primary Efficacy Model | Carrageenan-induced paw edema in rats.[13] | Xenograft tumor models in immunocompromised mice (e.g., NOD/SCID).[15] |
| Animal Strain | Wistar or Sprague-Dawley rats. | Nude or NOD/SCID mice.[16] |
| Key Efficacy Endpoints | Reduction in paw volume, inhibition of inflammatory mediators. | Tumor growth inhibition (TGI), survival benefit.[1] |
| Advanced Models | Chronic inflammation models (e.g., collagen-induced arthritis).[10] | Patient-derived xenograft (PDX) models, syngeneic models to study immune interactions.[15] |
| Mechanism of Action Studies | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue or plasma. | Western blot analysis of downstream signaling pathways in tumor tissue, biomarker analysis. |
The choice of animal models is crucial and should reflect the human disease as closely as possible.[17][18]
Experimental Workflow for a Xenograft Study
The following diagram outlines the typical workflow for an in vivo efficacy study of a hypothetical anticancer agent.
Caption: Xenograft Model Experimental Workflow.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the in vivo validation of this compound (Cmpd-X), assuming a hypothetical anti-inflammatory activity. The comparative framework highlights the importance of tailoring the validation strategy to the specific therapeutic hypothesis. The initial steps of toxicity and pharmacokinetic assessment are universally critical for any new chemical entity.[4][5] Subsequent efficacy studies must be conducted in well-validated animal models that are relevant to the proposed mechanism of action and intended clinical indication.[19][20]
For Cmpd-X, positive results in the acute inflammation models would warrant progression to chronic models and deeper mechanistic studies to elucidate its mode of action. Regardless of the therapeutic area, a well-designed in vivo validation package is essential to de-risk clinical development and provide a solid foundation for first-in-human studies.[4]
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A Researcher's Guide to Benchmarking 2-(4-Methyl-2-nitrophenoxy)propanohydrazide Against Standard Herbicidal Compounds
This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity 2-(4-Methyl-2-nitrophenoxy)propanohydrazide. The structural characteristics of this molecule, specifically the nitrophenoxy group common in some agrochemicals and a reactive hydrazide moiety, suggest a potential for herbicidal activity.[1][2] This document outlines a systematic approach to benchmark this compound against established herbicides, offering detailed experimental protocols and data interpretation strategies for researchers in agrochemical discovery and development.
Rationale for Benchmarking and Selection of Standard Compounds
Benchmarking is a critical first step in the evaluation of any new potential herbicide. It contextualizes the performance of a novel compound, providing essential data on its potency, spectrum of activity, and potential mode of action relative to industry standards.[3] Without this comparative data, efficacy results exist in a vacuum, making it impossible to judge the compound's potential for further development.
For a robust evaluation of this compound, we have selected two standard herbicides with distinct and well-characterized mechanisms of action:
-
Glyphosate: A broad-spectrum, non-selective systemic herbicide. Its mechanism of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[4][5][6] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms.[7][8] Its systemic nature allows it to be translocated throughout the plant, making it effective against perennial weeds.[4]
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A selective systemic herbicide primarily used to control broadleaf weeds in grass crops.[9][10] 2,4-D is a synthetic auxin, a type of plant growth regulator. It mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.[11][12][13]
Comparing our test compound against these two standards will allow us to investigate two primary hypotheses: 1) Does it act as an enzyme inhibitor on a critical metabolic pathway, similar to glyphosate? 2) Does it disrupt plant growth regulation, similar to 2,4-D?
Experimental Design and Workflow
A multi-tiered experimental approach is essential for a thorough evaluation. We will proceed from a targeted in vitro assay to a more holistic in vivo whole-plant assay. This workflow allows for the efficient screening and characterization of the compound's biological activity.
Caption: High-level experimental workflow for benchmarking a novel herbicide.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. The inclusion of standard susceptible plant populations and appropriate controls is critical for validating the results.[14][15]
Protocol 3.1: In Vitro EPSP Synthase Inhibition Assay
Causality Behind This Choice: This assay directly tests the hypothesis that this compound functions similarly to glyphosate by inhibiting a key plant enzyme.[16] An in vitro format isolates the enzyme from other cellular processes, providing a clear, quantitative measure of direct target engagement. This allows us to determine if the compound has activity at the molecular level.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Purify EPSP synthase from a suitable source (e.g., E. coli expression system).
-
Prepare a 100 mM stock solution of this compound and glyphosate (positive control) in DMSO. Prepare serial dilutions.
-
Prepare substrate solutions: 100 mM phosphoenolpyruvate (PEP) and 100 mM shikimate-3-phosphate (S3P).
-
Prepare an assay buffer: 50 mM HEPES, pH 7.5, containing 5 mM KCl.
-
Prepare a colorimetric reagent for phosphate detection (e.g., Malachite Green-Ammonium Molybdate solution).
-
-
Assay Execution (96-well plate format):
-
To each well, add 40 µL of assay buffer.
-
Add 5 µL of the appropriate compound dilution (test compound, glyphosate, or DMSO as a vehicle control).
-
Add 20 µL of S3P solution.
-
Add 10 µL of EPSP synthase enzyme solution. Incubate for 10 minutes at 25°C to allow for compound binding.
-
Initiate the reaction by adding 25 µL of PEP solution.
-
Allow the reaction to proceed for 20 minutes at 25°C.
-
Stop the reaction and develop color by adding 100 µL of the Malachite Green reagent.
-
Measure absorbance at 620 nm after 15 minutes.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot percent inhibition versus log[compound concentration].
-
Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) using a non-linear regression curve fit.
-
Protocol 3.2: Whole-Plant Pot Assay
Causality Behind This Choice: While an in vitro assay is precise, it does not account for crucial factors like compound absorption through foliage, translocation within the plant, or metabolic breakdown.[17] A whole-plant assay provides a physiologically relevant measure of herbicidal efficacy and allows for the assessment of selectivity between different plant types (monocots vs. dicots).[18]
Step-by-Step Methodology:
-
Plant Cultivation:
-
Select one monocot species (e.g., Agrostis stolonifera, bentgrass) and one dicot species (e.g., Brassica campestris, field mustard) for selectivity screening.[19]
-
Sow seeds in pots containing a standard potting mix and grow in a controlled environment (25°C, 16:8h light:dark cycle).
-
Grow plants until they reach the 2-3 leaf stage.
-
-
Herbicide Application:
-
Prepare stock solutions of the test compound, glyphosate, and 2,4-D in a suitable solvent with a non-ionic surfactant (e.g., 0.1% Tween-20) to aid in leaf adhesion.
-
Prepare a range of application concentrations (e.g., from 1 µM to 10 mM). Include a "vehicle only" spray as a negative control.
-
Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage.
-
-
Evaluation and Data Collection:
-
Maintain the treated plants in the growth chamber for 14-21 days.
-
Assess phytotoxicity at regular intervals (e.g., 7 and 14 days) using a visual rating scale (0 = no injury, 100 = complete plant death).
-
At the end of the experiment (21 days), harvest the above-ground biomass for each pot.
-
Measure the fresh weight of the biomass. Dry the biomass at 60°C for 72 hours and measure the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the vehicle control based on dry weight.
-
Plot percent growth reduction versus log[compound concentration].
-
Determine the GR50 value (the concentration required to reduce plant growth by 50%) for each compound on each plant species.
-
Data Interpretation and Visualization
The data from these experiments should be compiled into a clear, comparative format to facilitate analysis.
Quantitative Data Summary
| Compound | Target/Class | In Vitro EPSPS IC50 (µM) | In Vivo GR50 (µM) - B. campestris (Dicot) | In Vivo GR50 (µM) - A. stolonifera (Monocot) |
| This compound | Test Compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Glyphosate | EPSP Synthase Inhibitor | [Literature/Internal Value] | [Literature/Internal Value] | [Literature/Internal Value] |
| 2,4-D | Synthetic Auxin | N/A | [Literature/Internal Value] | > High Concentration |
Visualizing the Target Pathway
Understanding the molecular target of a standard compound is key to interpreting the results. If the test compound shows activity in the EPSP synthase assay, its mechanism may be related to the shikimate pathway.
Caption: Inhibition of the shikimate pathway via the EPSP synthase enzyme.
Conclusion and Future Directions
This benchmarking guide provides a foundational strategy for the initial characterization of this compound. The results will yield one of several possible outcomes:
-
Potent EPSP Synthase Inhibitor: If the compound has a low IC50 value and broad-spectrum activity in the whole-plant assay, it warrants further investigation as a potential glyphosate alternative.
-
Selective Dicot Herbicide: If the compound is inactive against EPSP synthase but shows potent activity against B. campestris and weak activity against A. stolonifera, its mechanism might be related to auxin disruption or another dicot-specific pathway.
-
No Significant Activity: If the compound is inactive in all assays, it is unlikely to be a viable herbicide candidate through these mechanisms of action.
Based on these initial findings, subsequent research could involve broader secondary screening against a wider panel of weed species, mode of action deconvolution studies if the target is unknown, and preliminary toxicology assessments. This structured, comparative approach ensures that research and development efforts are focused on the most promising candidates.
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AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE. (n.d.). North Central Weed Science Society. Retrieved January 18, 2026, from [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
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National Pesticide Information Center. (2019). Glyphosate Technical Fact Sheet. Retrieved January 18, 2026, from [Link]
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Gomes, M. P., et al. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. Plants, 8(11), 483. [Link]
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Goggin, D. E., et al. (2016). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Plant Signaling & Behavior, 11(9), e1222671. [Link]
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Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52922. [Link]
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Herbicidal activity(inhibition rate, %) of title compounds at 1500 g/ha. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1). [Link]
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Oliveira, J. S., et al. (2011). The inhibition of 5-enolpyruvylshikimate-3-phosphate synthase as a model for development of novel antimicrobials. Current Drug Targets, 12(4), 433-445. [Link]
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A Statistical and Mechanistic Analysis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide: A Comparative Guide for Novel Antimicrobial Drug Discovery
This guide provides a comprehensive analysis of the novel chemical entity, 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, positioning it within the broader landscape of antimicrobial research. We will delve into its synthesis, proposed mechanism of action, and a comparative statistical analysis of its efficacy against established antibiotic agents. This document is intended for researchers, scientists, and drug development professionals actively seeking to expand the arsenal against resistant microbial strains.
The increasing prevalence of drug-resistant pathogens necessitates the exploration of new chemical scaffolds. Hydrazide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3] The core hydrazide-hydrazone structure (-CONH-N=CH-) is a key pharmacophore that allows for diverse chemical modifications, enabling the fine-tuning of biological activity.[2] Our investigation into this compound is predicated on the hypothesis that the synergistic combination of a nitrophenoxy moiety and a propanohydrazide tail will yield a compound with potent and selective antimicrobial properties.
Synthesis and Characterization: A Self-Validating Protocol
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The protocol below is designed to be self-validating, with clear checkpoints for characterization to ensure the purity and identity of the final compound.
Experimental Protocol: Synthesis of this compound
-
Esterification: 4-Methyl-2-nitrophenol is reacted with ethyl 2-bromopropanoate in the presence of a weak base such as potassium carbonate in an acetone solvent. The reaction mixture is refluxed for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude ester is purified by column chromatography.
-
Hydrazinolysis: The purified ethyl 2-(4-methyl-2-nitrophenoxy)propanoate is dissolved in ethanol. An excess of hydrazine hydrate is added dropwise to the solution at room temperature.[4] The reaction mixture is then stirred for 24-48 hours. The formation of the hydrazide product, which is often insoluble in ethanol, is observed as a precipitate.
-
Purification and Characterization: The precipitated this compound is collected by filtration, washed with cold ethanol, and dried under vacuum. The purity of the compound is assessed by High-Performance Liquid Chromatography (HPLC). The chemical structure is confirmed using a suite of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and arrangement of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups such as N-H, C=O, and N-O stretching vibrations.
-
MS (Mass Spectrometry): To confirm the molecular weight of the synthesized compound.
-
Comparative Analysis of Antimicrobial Efficacy
To evaluate the potential of this compound as an antimicrobial agent, its in-vitro activity was assessed against a panel of clinically relevant bacterial strains. For a robust comparison, two widely used antibiotics, Ciprofloxacin (a fluoroquinolone) and Ampicillin (a beta-lactam), were included as positive controls.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial susceptibility of the test compounds was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Serial Dilution: The test compounds (this compound, Ciprofloxacin, and Ampicillin) were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in MHB to obtain a range of concentrations.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Statistical Data Summary
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound and the comparator drugs against selected Gram-positive and Gram-negative bacteria. The data is presented as the geometric mean of three independent experiments.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 8 | 0.5 | 0.25 |
| Bacillus subtilis (ATCC 6633) | Positive | 4 | 1 | 0.5 |
| Escherichia coli (ATCC 25922) | Negative | 16 | 0.015 | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 64 | 0.5 | >256 |
Interpretation of Results:
Based on this hypothetical data, this compound demonstrates moderate activity against Gram-positive bacteria, particularly Bacillus subtilis. Its efficacy against Gram-negative bacteria is less pronounced, especially when compared to a broad-spectrum antibiotic like Ciprofloxacin. The significantly higher MIC against Pseudomonas aeruginosa suggests that this organism may have intrinsic resistance mechanisms against this class of compound.
Proposed Mechanism of Action and Future Directions
While the precise mechanism of action for this compound requires further elucidation, many hydrazide derivatives are known to exert their antimicrobial effects through various pathways, including the inhibition of essential enzymes or disruption of cell wall synthesis. The presence of the nitro group is particularly noteworthy, as nitroaromatic compounds are often bioreduced within microbial cells to form reactive nitrogen species that can damage DNA and other vital macromolecules.
Future research should focus on:
-
Lead Optimization: Synthesizing analogues of this compound to improve potency and broaden the spectrum of activity.
-
Mechanism of Action Studies: Utilizing techniques such as transcriptomics and proteomics to identify the specific cellular targets of this compound.
-
Toxicity Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
-
In-vivo Efficacy: Evaluating the performance of promising candidates in animal models of infection.
Conclusion
This compound represents a starting point for the development of a new class of antimicrobial agents. While its initial (hypothetical) performance does not surpass that of established antibiotics like Ciprofloxacin, its activity against Gram-positive strains warrants further investigation. The synthetic accessibility of the hydrazide scaffold, coupled with the potential for diverse chemical modifications, makes this an attractive area for continued research and development in the ongoing battle against infectious diseases.
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.[Link]
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Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PubMed Central (PMC).[Link]
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Safety Operating Guide
Proper Disposal Procedures for 2-(4-Methyl-2-nitrophenoxy)propanohydrazide: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide (CAS No. 588678-31-3)[1][2]. As a compound featuring a nitroaromatic ring and a hydrazide functional group, it necessitates careful handling and adherence to stringent disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Hazard Assessment and Chemical Profile
Nitroaromatic Moiety: The presence of the 2-nitrophenoxy group is a significant concern. Nitroaromatic compounds are well-documented for their potential toxicity and environmental persistence[3]. The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation[3]. Many are known to be toxic and mutagenic, with some being suspected or established carcinogens[3]. They can be hazardous to human health and are often registered as priority pollutants by environmental agencies[3]. Safe handling requires measures to prevent inhalation of aerosols and dust, as well as skin contact[4][5].
Hydrazide Moiety: Hydrazides are derivatives of hydrazine and can also pose health risks. Some hydrazide-containing compounds have been noted for their potential to be cancer-causing[6]. The metabolism of hydrazine derivatives can lead to the formation of reactive free radical species, which can damage cellular biomolecules and contribute to their toxicity[6]. Therefore, exposure to this class of compounds should be minimized.
Combined Hazard Profile: Given these characteristics, this compound should be treated as a hazardous substance. The primary hazards are likely to include:
-
Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Possible skin and eye irritant.
-
Chronic Effects: Potential for long-term health effects due to the nitroaromatic and hydrazide groups.
The following table summarizes the anticipated hazard profile based on related chemical classes.
| Hazard Category | Anticipated Risk |
| Acute Toxicity (Oral) | Likely harmful if swallowed, a common characteristic of related nitroaromatic compounds[7]. |
| Skin Corrosion/Irritation | Expected to be a skin irritant[8][9]. |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation[8][9]. |
| Mutagenicity/Carcinogenicity | Suspected hazard due to the presence of the nitroaromatic and hydrazide functional groups[3][6]. |
| Environmental Hazard | Potential for persistence and toxicity in aquatic environments, characteristic of many nitroaromatic compounds[3][10]. |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection is critical when handling and disposing of this compound.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and preparation of waste, including rinsing of containers, must be conducted within a certified chemical fume hood to minimize inhalation exposure[5][7].
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes[8][11].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves as hazardous solid waste[8][11].
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron is recommended[11].
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used[11].
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the sink drain or in the regular trash[12][13][14]. All waste materials must be collected and managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[12][15][16].
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions. Do not mix this waste with incompatible materials[17][18][19].
-
Solid Waste: Collect any unused or expired this compound, as well as contaminated materials like weighing paper, gloves, and paper towels, in a dedicated solid hazardous waste container[7][20]. This container should be clearly labeled for "Non-halogenated Aromatic Waste" or as directed by your institution's EHS.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and properly labeled liquid hazardous waste container[7][13]. Avoid mixing with other waste streams like halogenated solvents or strong acids/bases[15][18].
-
Empty Containers: Containers that held the pure compound are considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected as liquid hazardous waste[12][13]. Subsequent rinses should also be collected. After triple rinsing and air-drying in a fume hood, the chemical labels on the container must be defaced or removed before it can be disposed of as regular trash or recycled, in accordance with institutional policy[12][13][19].
Step 2: Waste Container Management
-
Compatibility: Use containers made of materials that are compatible with the waste. For liquid waste, a sturdy, chemically resistant container with a screw cap is required[13][18].
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your EHS department[14][21]. The label must include the full chemical name, "this compound," and list all other constituents of the waste mixture with their approximate concentrations[14].
-
Closure: Keep waste containers securely closed at all times, except when adding waste[12][13][21]. This prevents the release of vapors and protects against spills.
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a plastic tub or bin, to contain any potential leaks[13][14].
Step 3: Storage and Collection
-
Satellite Accumulation Area (SAA): Store the labeled and closed waste containers in a designated Satellite Accumulation Area within your laboratory[14][18][21]. This area must be at or near the point of waste generation and under the control of laboratory personnel[14][21].
-
Segregation in Storage: Within the SAA, continue to segregate waste containers based on compatibility. For instance, keep this organic waste away from containers of strong acids, bases, or oxidizers[18].
-
Requesting Pickup: Once a waste container is full (leaving at least one inch of headspace to allow for expansion), or if you are approaching the storage time limit set by your institution (often 6-12 months), arrange for a waste pickup from your EHS department[13][15][21].
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contact EHS: Notify your institution's EHS department or emergency response team[13].
-
Secure the Area: Prevent entry into the affected area.
-
Cleanup (for minor spills): If you are trained and equipped to handle a minor chemical spill, and it is safe to do so:
-
Wear the appropriate PPE as described in Section 2.
-
Contain the spill with an absorbent material (e.g., sand, diatomite, or universal binders)[4].
-
Carefully collect the absorbent material using non-sparking tools and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By recognizing the potential hazards associated with its nitroaromatic and hydrazide structures, utilizing appropriate personal protective equipment and engineering controls, and adhering to a strict protocol of waste segregation, containerization, and EHS-managed disposal, researchers can handle this compound responsibly. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
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Navigating the Unseen: A Guide to Safely Handling 2-(4-Methyl-2-nitrophenoxy)propanohydrazide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. This guide provides essential, immediate safety and logistical information for handling 2-(4-Methyl-2-nitrophenoxy)propanohydrazide (CAS 588678-31-3), a compound for which specific safety data may be limited. By understanding the inherent risks associated with its structural motifs—a hydrazide and a nitroaromatic group—we can establish a robust framework for its safe manipulation, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Deconstructing the Risk Profile
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the hazardous properties of its constituent functional groups is paramount. This molecule combines the potential hazards of both hydrazide and nitroaromatic compounds.
Hydrazide Moiety: Hydrazine and its derivatives are known for their potential toxicity, including being corrosive and capable of causing severe skin and eye damage upon contact.[1] Many hydrazine derivatives are also suspected carcinogens.[2] Acute and chronic exposure should be rigorously avoided.[1]
Nitroaromatic Moiety: Nitroaromatic compounds can be toxic and may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][4]
Based on these components, this compound should be treated as a hazardous substance with the potential for toxicity, skin and eye irritation, and possible carcinogenicity. All handling procedures must reflect this level of risk.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| PPE Component | Minimum Requirement | Recommended for Large Quantities or Splash Risk |
| Hand Protection | Nitrile or neoprene gloves.[5] | Double-gloving with an inner nitrile glove and an outer, more robust chemical-resistant glove (e.g., butyl rubber).[6] |
| Eye and Face Protection | Safety glasses with side shields. | Chemical splash goggles and a full-face shield.[1][7] |
| Body Protection | A flame-resistant lab coat.[5] | A chemically resistant apron over a flame-resistant lab coat.[8] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[1] | A NIOSH-approved respirator with appropriate cartridges should be available for emergency situations.[6][9] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[10] | Chemically resistant shoe covers. |
Donning and Doffing PPE: A Critical Workflow
The proper sequence of putting on and taking off PPE is essential to prevent cross-contamination.
Caption: The recommended sequence for donning and doffing Personal Protective Equipment to minimize exposure risk.
Operational Plan: From Receipt to Reaction
A systematic and cautious approach to every step of handling this compound is non-negotiable.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Keep the container tightly closed when not in use.[5]
Handling and Weighing
-
All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood. [1] This is a critical engineering control to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Avoid raising dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
In Case of a Spill
-
Do not attempt to clean up a significant spill without appropriate training and PPE.
-
For a small spill within a fume hood, use an absorbent material to contain it.
-
For larger spills, evacuate the immediate area and follow your institution's emergency procedures.[1]
-
Notify your supervisor and the appropriate safety personnel immediately.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Characterization: Due to its hydrazide and nitroaromatic components, this compound should be treated as hazardous waste.[11]
-
Segregation: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
-
Neutralization (for residual amounts): For cleaning contaminated glassware or minor residues, chemical neutralization may be an option. Hydrazine compounds can be oxidized with dilute solutions of sodium or calcium hypochlorite.[11][12] However, this should only be performed by trained personnel following a validated standard operating procedure.
-
Disposal Route: All waste must be disposed of through your institution's hazardous waste management program.[12] Never dispose of this compound down the drain.[13]
Caption: A logical workflow for the safe disposal of this compound.
By adhering to these guidelines, you can create a safe and controlled environment for handling this compound, fostering a culture of safety that extends beyond this specific compound to all your laboratory endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

